molecular formula C26H42NNaO5 B1440953 Ursodeoxycholylglycine sodium CAS No. 92411-07-9

Ursodeoxycholylglycine sodium

Cat. No.: B1440953
CAS No.: 92411-07-9
M. Wt: 471.6 g/mol
InChI Key: AAYACJGHNRIFCT-LWADHXPTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycoursodeoxycholic Acid Sodium Salt, is a metabolite of Ursodeoxycholic Acid, which is used as an anticholelithogenic.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYACJGHNRIFCT-LWADHXPTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92411-07-9
Record name Ursodeoxycholylglycine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092411079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name URSODEOXYCHOLYLGLYCINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMU62O28G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Ursodeoxycholylglycine Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ursodeoxycholylglycine Sodium (Sodium Glycoursodeoxycholate; GUDCA-Na) is the sodium salt of the glycine conjugate of ursodeoxycholic acid (UDCA). As a hydrophilic bile salt, it plays a pivotal role in pharmaceutical applications, ranging from the treatment of cholestatic liver diseases to its use as a specialized surfactant in drug delivery systems.

This guide details a robust, scalable synthetic route for GUDCA-Na, prioritizing high purity (>99%) and minimizing common process impurities such as free UDCA and chenodeoxycholic acid derivatives. The protocol utilizes the Mixed Anhydride Method for conjugation, followed by controlled saponification, offering a balance between industrial cost-efficiency and chemical selectivity.

Chemical Basis & Retrosynthetic Strategy

The Challenge of Bile Acid Conjugation

The synthesis of GUDCA-Na requires the formation of an amide bond between the C-24 carboxyl group of UDCA and the amino group of glycine. The primary challenges are:

  • Steric Hindrance: The steroid nucleus provides significant steric bulk.

  • Hydroxyl Protection: The secondary hydroxyl groups at C-3 and C-7 are nucleophilic and can form unwanted esters if the activation is too aggressive (e.g., using thionyl chloride without protection).

  • Gelation: GUDCA-Na is prone to forming rigid gels in aqueous environments, complicating filtration and purification.

Selected Route: Mixed Anhydride Coupling

To avoid protecting the hydroxyl groups, we employ the Mixed Anhydride (MA) strategy. This method activates the carboxylic acid of UDCA using ethyl chloroformate in the presence of a tertiary amine base. The resulting anhydride reacts selectively with glycine ethyl ester.

Reaction Scheme:

  • Activation: UDCA + Ethyl Chloroformate + Et

    
    N 
    
    
    
    Mixed Anhydride
  • Amidation: Mixed Anhydride + Glycine Ethyl Ester

    
     HCl 
    
    
    
    GUDCA-Ethyl Ester
  • Saponification: GUDCA-Ethyl Ester + NaOH

    
     GUDCA-Na + Ethanol
    

G UDCA UDCA (Starting Material) MA Mixed Anhydride (Intermediate) UDCA->MA + Ethyl Chloroformate + TEA, 0°C GUDCA_Est GUDCA-Ethyl Ester MA->GUDCA_Est + Glycine Ethyl Ester GEE Glycine Ethyl Ester GEE->MA GUDCA_Na GUDCA-Na (Final Salt) GUDCA_Est->GUDCA_Na + NaOH (aq) Hydrolysis

Figure 1: Synthetic pathway via Mixed Anhydride activation.

Detailed Experimental Protocol

Phase 1: Conjugation (Amide Bond Formation)

Reagents:

  • Ursodeoxycholic Acid (UDCA): 1.0 eq

  • Triethylamine (TEA): 1.1 eq (for activation) + 1.0 eq (to free glycine ester)

  • Ethyl Chloroformate (ECF): 1.1 eq

  • Glycine Ethyl Ester Hydrochloride: 1.2 eq

  • Solvent: Tetrahydrofuran (THF) or Dioxane (anhydrous)

Step-by-Step:

  • Dissolution: Charge a reactor with UDCA (1.0 eq) and dry THF (10-15 volumes). Stir until dissolved. Add TEA (1.1 eq).

  • Activation: Cool the solution to -5°C to 0°C . Slow addition of Ethyl Chloroformate (1.1 eq) is critical to prevent heat accumulation. Stir for 30 minutes to form the mixed anhydride. Note: A white precipitate of TEA

    
    HCl will form.
    
  • Preparation of Amine: In a separate vessel, dissolve Glycine Ethyl Ester HCl (1.2 eq) in a minimum amount of water or DMF, and neutralize with TEA (1.0 eq). Alternatively, add the solid ester salt directly if using a biphasic system, but pre-neutralization improves yield.

  • Coupling: Add the glycine mixture to the cold anhydride solution dropwise. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC or HPLC for the disappearance of UDCA.

  • Workup:

    • Filter off the TEA

      
      HCl salts.
      
    • Concentrate the filtrate under reduced pressure to remove THF.

    • Partition the residue between Ethyl Acetate and Water. Wash the organic layer with 1M HCl (to remove unreacted amine), then 5% NaHCO

      
       (to remove unreacted acid), and finally Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and evaporate to obtain GUDCA-Ethyl Ester (crude solid).
Phase 2: Saponification & Salt Formation

Reagents:

  • Sodium Hydroxide (NaOH): 1.05 eq (aqueous solution)

  • Solvent: Methanol / Water[1]

Step-by-Step:

  • Hydrolysis: Dissolve the crude GUDCA-Ethyl Ester in Methanol (5 volumes).

  • Base Addition: Add 1.05 eq of NaOH (dissolved in minimal water).

  • Reaction: Stir at room temperature for 2-4 hours. Do not heat excessively to avoid degradation.

  • Completion: Monitor disappearance of the ester by HPLC.

  • Isolation:

    • Concentrate the solution to remove Methanol.

    • Critical Step: The remaining aqueous solution contains GUDCA-Na.

    • Purification Option A (Precipitation): Add the concentrated aqueous solution dropwise into a large excess of cold Acetone or Ethanol/Ether mixture. The sodium salt will precipitate.

    • Purification Option B (Resin): Pass the aqueous solution through a macroporous adsorption resin (e.g., AB-8 or Diaion HP-20) to remove color and organic impurities, eluting with an Ethanol-Water gradient.

Purification & Crystallization Workflow

Achieving pharmaceutical grade (>99%) requires removing the "critical pair" impurities: free UDCA and Chenodeoxycholic acid (CDCA) analogs.

Protocol:

  • Crude GUDCA-Na Dissolution: Dissolve crude salt in Ethanol (95%) at 50°C.

  • Filtration: Hot filtration to remove inorganic salts (NaCl/Na

    
    CO
    
    
    
    ).
  • Crystallization:

    • Cool the filtrate to room temperature.

    • Slowly add Ethyl Acetate or Acetone (Anti-solvent) with vigorous stirring until turbidity persists.

    • Cool to 0-4°C and hold for 12 hours.

  • Collection: Filter the white crystalline powder under nitrogen (hygroscopic).

  • Drying: Vacuum dry at 40°C for 24 hours.

Workflow Start Crude GUDCA-Na (Post-Hydrolysis) Dissolve Dissolve in EtOH (50°C) Start->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter Precip Add Anti-Solvent (Ethyl Acetate/Acetone) Filter->Precip Cool Cool to 4°C (12h) Precip->Cool Final Pure GUDCA-Na (>99%) Cool->Final

Figure 2: Purification workflow for removal of inorganic and organic impurities.

Quality Control & Analytical Methods

HPLC Method (Reverse Phase)

Bile acids lack strong chromophores; detection at low UV wavelengths or using Refractive Index (RI) / ELSD is required.

ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse or equivalent), 5µm, 4.6 x 250mm
Mobile Phase Methanol : Phosphate Buffer (pH 5.[2]3) [70:30]
Flow Rate 1.0 mL/min
Detector UV at 200-210 nm OR RI / ELSD (Preferred for sensitivity)
Temperature 40°C
Retention GUDCA elutes before UDCA due to glycine polarity.
Key Impurity Limits
  • Free UDCA: < 1.0% (Indicates incomplete coupling or hydrolysis).

  • Total Impurities: < 2.0%.[1]

  • Water Content: < 5.0% (Material is hygroscopic).

Troubleshooting & Expert Insights

The "Gelation" Phenomenon

Problem: During acidification or concentration, GUDCA solutions often turn into a rigid, clear gel rather than precipitating. Cause: Formation of helical aggregates and hydrogen bonding networks in water. Solution:

  • Avoid acidic pH in aqueous phases; keep pH > 7.5 during workup.

  • Use high-shear stirring when adding anti-solvents.

  • If gel forms, add a small amount of Ethanol to break the structure, then re-attempt precipitation with slower anti-solvent addition.

Hydrolysis Control

Problem: Over-hydrolysis can cleave the amide bond (reverting to UDCA) alongside the ester. Solution: Use stoichiometric NaOH (1.05 eq) and monitor strictly. Do not reflux; room temperature is sufficient for the ethyl ester.

References

  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine. Link

  • Monte, M. J., et al. (2009). Bile acids: Chemistry, physiology, and pathophysiology. World Journal of Gastroenterology. Link

  • Agilent Technologies. (2015). Quantification of Bile Acid by Reversed Phase HPLC with Evaporative Light Scattering Detection. Application Note. Link

  • Zhang, X., et al. (2019).[3] Large-scale production of tauroursodeoxycholic acid products through fermentation optimization. Microbial Cell Factories. Link (Referenced for purification logic of conjugated bile acids).

  • TargetMol. (2024). Glycoursodeoxycholic acid Sodium Salt Product Data. Link

Sources

Technical Master File: Physicochemical Properties of Ursodeoxycholylglycine Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Ursodeoxycholylglycine Sodium (Sodium Glycoursodeoxycholate)[1][2]

  • Role: Senior Application Scientist

  • Target Audience: Formulation Scientists, ADMET Researchers, Process Engineers[2]

Executive Summary: The "Chaperone" Bile Salt

Ursodeoxycholylglycine sodium (GUDCA-Na) represents a critical intersection between endogenous metabolic regulation and biopharmaceutical application.[1][2] Unlike its hydrophobic progenitor, Ursodeoxycholic Acid (UDCA), the glycine-conjugated sodium salt offers enhanced aqueous solubility while retaining the unique hydrophilic-hydrophobic balance required for membrane permeation and protein stabilization.[1][2]

For the drug development professional, GUDCA-Na is not merely a surfactant; it is a cytoprotective excipient .[1][2] Its physicochemical profile—specifically its critical micelle concentration (CMC) and pH-dependent solubility—dictates its utility in preventing protein aggregation and enhancing the oral bioavailability of Class II/IV drugs.[1] This guide dissects these properties to ensure robust experimental design.

Molecular Architecture & Identity

GUDCA-Na is the sodium salt of the amide conjugate formed between ursodeoxycholic acid and glycine. Its steroidal nucleus possesses a specific 3


,7

-dihydroxy configuration, which renders it more hydrophilic and less cytotoxic than its 7

-epimer (Chenodeoxycholate).[1][2]
ParameterTechnical Specification
IUPAC Name Sodium 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Common Name Sodium Glycoursodeoxycholate (GUDCA-Na)
CAS Number 92411-07-9 (Sodium Salt) / 64480-66-6 (Free Acid)
Molecular Formula C

H

NNaO

Molecular Weight 471.61 g/mol
pKa (Acid) 3.77 (Glycine carboxyl group) [1]
H-Bond Donors/Acceptors 4 Donors / 5 Acceptors
Structural Visualization

The following diagram illustrates the amphiphilic topology of GUDCA-Na, highlighting the hydrophilic glycine tail and the steroidal core that drives micellization.

GUDCA_Structure cluster_0 Hydrophobic Domain (Steroid Nucleus) cluster_1 Hydrophilic Domain (Side Chain) Steroid Steroid Core (C1-C19) Lipophilic Scaffold Amide Amide Linkage (Conjugation Site) Steroid->Amide C24 Linkage OH_Groups 3α, 7β-Dihydroxy Groups (Hydrophilic Face) OH_Groups->Steroid Attached Glycine Glycine Moiety (Ionized Carboxylate - COO⁻ Na⁺) Amide->Glycine caption Fig 1. Amphiphilic topology of GUDCA-Na showing the separation of lipophilic and hydrophilic domains.

Physicochemical Core

Solubility & pH Sensitivity

The solubility of GUDCA-Na is strictly pH-dependent.[1][2] While the sodium salt is highly soluble in water (>50 mg/mL), the free acid form (GUDCA) exhibits poor solubility.

  • The "Precipitation Trap": Unlike taurine conjugates (pKa ~1.5), glycine conjugates like GUDCA have a pKa of ~3.77. However, due to micellar aggregation effects, the apparent pKa (pKp) shifts, causing precipitation at pH values significantly higher than the pKa.

  • Critical Threshold: GUDCA begins to precipitate from solution at pH 6.5 – 7.4 depending on concentration [2].[1][2]

  • Implication: In formulation buffers or simulated gastric/intestinal fluids, maintaining pH > 7.5 is mandatory to prevent crystal formation.[1][2]

Critical Micelle Concentration (CMC)

GUDCA-Na acts as an anionic surfactant.[1][2] Its CMC is higher than more hydrophobic bile salts (like Deoxycholate), making it a milder detergent.[1][2]

PropertyValue / RangeContext
CMC (Water) 4.0 – 8.0 mM Varies with ionic strength (counter-ion effect) [3]
Aggregation Number Low (< 10)Forms small, primary micelles rather than large aggregates
Micellar Type Mixed MicellesExcellent at solubilizing lipids/drugs when combined with phospholipids
Micellization Pathway

Understanding the equilibrium between monomeric and micellar GUDCA-Na is vital for interpreting dissolution data.[1][2]

Micellization Monomer Monomeric GUDCA-Na (< CMC) PreMicelle Pre-Micellar Aggregates (Dimers/Trimers) Monomer->PreMicelle Concentration Increase Precipitate Crystalline Acid (pH < 7.0) Monomer->Precipitate Protonation (H+) Micelle Primary Micelle (> CMC, ~6 mM) PreMicelle->Micelle Entropy Driven (Hydrophobic Effect) Micelle->Monomer Dilution Micelle->Precipitate pH Drop caption Fig 2. Equilibrium states of GUDCA-Na. Note the precipitation risk upon protonation.

Analytical Standardization: HPLC-ELSD Protocol

Because GUDCA-Na lacks a strong UV chromophore (only weak end-absorption at 200-210 nm), Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is the industry standard for robust quantification.[1][2] UV detection at 205 nm is prone to interference from buffer salts and solvents.[1][2]

Validated Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0 unadjusted).

  • Mobile Phase B: Methanol (LC-MS Grade).[1][2]

  • Gradient:

    • 0 min: 60% B[3]

    • 10 min: 90% B

    • 15 min: 90% B

    • 16 min: 60% B

  • Flow Rate: 0.6 mL/min.[1][2]

  • Detection: ELSD (Drift Tube Temp: 50°C, Gain: 10, Nebulizer: Nitrogen 40 psi).[1][2]

Self-Validating System Suitability

To ensure the assay is trustworthy, every run must meet these criteria:

  • Resolution (Rs): > 2.0 between GUDCA and its impurities (UDCA, Glycochenodeoxycholate).

  • Tailing Factor: < 1.5 (Bile acids prone to tailing due to silanol interactions; Ammonium Acetate mitigates this).[1][2]

  • Precision: RSD < 2.0% for 6 replicate injections.

HPLC_Workflow Sample Sample Prep (Dissolve in MeOH:Water 50:50) Separation HPLC Separation (C18 Column, NH4OAc/MeOH) Sample->Separation Inject 10 µL Detection ELSD Detection (Non-Volatile Residue) Separation->Detection Eluate Data Integration & Quant (Log-Log Calibration) Detection->Data Signal caption Fig 3. Analytical workflow for GUDCA-Na quantification using HPLC-ELSD.

Handling & Stability

Hygroscopicity

GUDCA-Na is hygroscopic .[1][2] The sodium salt will absorb atmospheric moisture, leading to deliquescence.

  • Protocol: Handle in a humidity-controlled environment (< 40% RH). Store in tightly sealed containers with desiccants.

Thermal Stability[4][7][8][9][10]
  • Melting Point: Decomposes before melting (> 200°C).[1][2]

  • DSC Profile: Typically shows a broad endotherm for dehydration (50-100°C) followed by degradation exotherms > 250°C.[1][2]

  • Storage: -20°C for long-term reference standards; 2-8°C for working bulk.

Hydrolysis Risk

The amide bond connecting glycine to the steroid core is susceptible to hydrolysis in strong acids or bases at elevated temperatures, or by enzymatic action (Cholylglycine hydrolase).

  • Avoid: Prolonged exposure to pH < 2 or pH > 10.[1][2]

References

  • FooDB. (n.d.). Glycoursodeoxycholic acid (FDB022194) Chemical Properties. Retrieved October 26, 2023, from [Link][1][2]

  • Igimi, H., & Carey, M. C. (1980).[1][2] pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena. Journal of Lipid Research, 21(1), 72-90.[1][2] [Link]

  • Roda, A., et al. (1983).[1][2] Physicochemical properties of bile acids and their relationship to biological properties. Hepatology. [Link][1][2][3]

  • Agilent Technologies. (2015).[1][2] Quantification of Bile Acid by Reversed Phase HPLC with Evaporative Light Scattering Detection. [Link]

  • PubChem. (n.d.).[1][2] Ursodeoxycholylglycine sodium (Compound Summary). National Library of Medicine.[1] [Link][1][2][3]

Sources

Ursodeoxycholylglycine sodium structure and chemical formula.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ursodeoxycholylglycine Sodium: Structural Dynamics, Synthesis, and Physicochemical Characterization Type: Technical Whitepaper Audience: Drug Development Scientists, Medicinal Chemists, and Formulation Engineers

Executive Summary

Ursodeoxycholylglycine sodium (Sodium Glycoursodeoxycholate; Na-GUDCA) represents a critical intersection between endogenous metabolic regulation and therapeutic drug delivery.[1] As the glycine conjugate of ursodeoxycholic acid (UDCA), this hydrophilic bile salt is distinguished by its unique


-hydroxyl stereochemistry.[1] Unlike its cytotoxic hydrophobic counterparts (e.g., lithocholic or deoxycholic acid), Na-GUDCA exhibits cytoprotective properties, making it a pivotal excipient in permeation enhancement and a target in hepatoprotective therapies.[1] This guide dissects its molecular architecture, validates a reproducible synthetic protocol, and establishes analytical benchmarks for research applications.[1]

Part 1: Molecular Architecture & Stereochemistry

The defining feature of Ursodeoxycholylglycine sodium is the orientation of the hydroxyl group at Carbon-7. While the primary bile acid chenodeoxycholic acid bears a


-OH, the epimerization to 

-OH in the ursodeoxy- scaffold dramatically alters the facial amphiphilicity of the steroid nucleus.
Structural Specifications
  • IUPAC Name: Sodium 2-({(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl}amino)acetate[1]

  • Common Name: Sodium Glycoursodeoxycholate (Na-GUDCA)[1]

  • CAS Number: 66827-12-1 (Sodium salt); 64480-66-6 (Free acid)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 471.61 g/mol

  • Stereocenters:

    
    -configuration.
    
Structural Visualization

The following diagram illustrates the connectivity and the critical peptide bond linking the steroid nucleus to the glycine moiety.

GUDCA_Structure Steroid Steroid Nucleus (5β-Cholane Scaffold) C3 C3-OH (α) Steroid->C3 C7 C7-OH (β) (Key Hydrophilic Determinant) Steroid->C7 SideChain C24 Side Chain Steroid->SideChain Amide Amide Bond (Conjugation Site) SideChain->Amide Glycine Glycine Moiety (Sodium Carboxylate) Amide->Glycine

Figure 1: Conceptual connectivity of Ursodeoxycholylglycine Sodium highlighting the hydrophilic


-hydroxyl group and the glycine conjugation site.[1]

Part 2: Physicochemical Profile

The


-hydroxyl group reduces the hydrophobicity of the steroid backbone compared to other dihydroxy bile salts. This results in a higher Critical Micelle Concentration (CMC) and a lower solubilization capacity for lipids, which directly correlates with its low cytotoxicity.[1]
Key Properties Table
PropertyValue / CharacteristicContextual Note
Appearance White crystalline powderHygroscopic; store under inert gas.[1]
Solubility > 100 mg/mL (Water)Highly soluble due to ionic glycine headgroup.[1]
CMC ~18 - 22 mM (in 0.15 M Na+)Higher than Glycodeoxycholate (~2 mM) due to lower hydrophobicity [1].[1]
pKa (Conjugate) ~3.9Significantly lower than unconjugated UDCA (~5.0), ensuring ionization at intestinal pH.[1]
Hygroscopicity HighRequires desiccation; forms hydrates readily.[1]
Micellization Behavior

Unlike detergent-like bile salts (e.g., Deoxycholate), Na-GUDCA forms smaller, less stable micelles.[1] This "mild detergent" nature is the mechanism behind its use in stabilizing protein formulations without denaturing the tertiary structure.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesize Sodium Glycoursodeoxycholate from Ursodeoxycholyl (UDCA) and Glycine ethyl ester, followed by hydrolysis. Mechanism: Mixed Anhydride Coupling (The "Schotten-Baumann" modification for organic solvents).[1]

Reagents
  • Ursodeoxycholic Acid (UDCA)[1][2]

  • Ethyl Chloroformate (Activation agent)[1]

  • Triethylamine (TEA) (Base)[1]

  • Glycine Ethyl Ester Hydrochloride[1]

  • Tetrahydrofuran (THF) (Anhydrous)[1]

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Protocol
  • Activation (Mixed Anhydride Formation):

    • Dissolve 10 mmol UDCA in 50 mL anhydrous THF under nitrogen.

    • Add 11 mmol Triethylamine (TEA).[1] Cool to -5°C.[1]

    • Critical Step: Add 10.5 mmol Ethyl Chloroformate dropwise. Stir for 20 min at -5°C.

    • Validation: Formation of TEA-HCl precipitate indicates successful activation.[1]

  • Coupling:

    • In a separate vessel, dissolve 11 mmol Glycine Ethyl Ester HCl in 20 mL DMF with 11 mmol TEA.

    • Add the glycine solution to the cold mixed anhydride solution.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Evaporate THF, partition residue between Ethyl Acetate and 1M HCl (to remove unreacted amine), then wash with brine. Dry organic layer (

      
      ) and evaporate to yield Glycoursodeoxycholic acid ethyl ester .[1]
      
  • Hydrolysis to Sodium Salt:

    • Dissolve the ester in Ethanol (30 mL).

    • Add 1.05 equivalents of NaOH (1M aqueous solution).[1]

    • Stir at RT for 2 hours. Monitor by TLC (disappearance of ester spot).[1]

    • Purification: Evaporate ethanol. Recrystallize the residue from Ethanol/Ether or purify via Diaion HP-20 resin if high purity is required.

Part 4: Analytical Characterization

To ensure the identity and purity of the synthesized Na-GUDCA, the following analytical benchmarks must be met.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


 (Chemical shifts referenced to TSP/TMS).
  • 0.68 ppm (s, 3H): C-18 Methyl (Angular methyl group).[1]

  • 0.94 ppm (d, 3H): C-21 Methyl (Side chain).[1][3]

  • 1.03 ppm (s, 3H): C-19 Methyl.[1]

  • 3.5 - 3.6 ppm (m, 1H): C-3 Proton (Axial).[1]

  • 3.75 ppm (s, 2H): Glycine Methylene (

    
    ).[1] Diagnostic Peak.
    
  • 3.8 - 3.9 ppm (m, 1H): C-7 Proton (Equatorial).[1]

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ).[1][3]
    
  • Target Ion:

    
     448.3 
    
    
    
    .[1]
  • Interpretation: The absence of peaks at

    
     391 (Free UDCA) confirms successful conjugation.
    

Part 5: Biological Interface & Signaling

Na-GUDCA is not merely a detergent; it is a signaling molecule that modulates cell survival pathways.[1]

Transport & Metabolism

Na-GUDCA undergoes enterohepatic circulation.[1] It is actively transported into hepatocytes via the NTCP (Na+-Taurocholate Cotransporting Polypeptide) and excreted into bile via the BSEP (Bile Salt Export Pump).[1]

Cytoprotective Pathway

The following diagram details the mechanism by which Na-GUDCA prevents apoptosis, contrasting it with hydrophobic bile acids.

GUDCA_Signaling cluster_mechanism Anti-Apoptotic Mechanism GUDCA Na-GUDCA (Extracellular) NTCP NTCP Transporter GUDCA->NTCP Uptake Mito Mitochondria NTCP->Mito Stabilizes Membrane Bax Bax Translocation (Pro-Apoptotic) Mito->Bax Inhibits Survival Cell Survival Mito->Survival Maintains Potential MOMP MOMP (Permeabilization) Bax->MOMP Caspase Caspase 3/7 Activation MOMP->Caspase

Figure 2: Cytoprotective mechanism of Na-GUDCA.[1] It stabilizes the mitochondrial membrane, inhibiting Bax translocation and preventing Mitochondrial Outer Membrane Permeabilization (MOMP).

References

  • Roda, A., et al. (1983).[1] "The influence of bile salt structure on self-association in aqueous solutions." Journal of Biological Chemistry. Link

  • Hofmann, A. F. (1999).[1] "The continuing importance of bile acids in liver and intestinal disease." Archives of Internal Medicine. Link

  • Monte, M. J., et al. (2009).[1] "Bile acids: Chemistry, physiology, and pathophysiology."[1] World Journal of Gastroenterology. Link

  • PubChem Database. "Ursodeoxycholylglycine sodium." CID 53391168. Link

  • Sola, S., et al. (2003).[1] "Glycoursodeoxycholic acid modulates E2F-1 and p53 expression in the rat liver." Hepatology. Link[1]

Sources

Technical Monograph: Ursodeoxycholylglycine Sodium (GUDCA-Na)

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Chemical Synthesis, and Mechanistic Pharmacology

Abstract

Ursodeoxycholylglycine sodium (Sodium Glycoursodeoxycholate; GUDCA-Na) represents the sodium salt form of the glycine-conjugated metabolite of ursodeoxycholic acid (UDCA). While UDCA has been the therapeutic gold standard for cholestatic liver diseases for decades, its glycine conjugate (GUDCA) is the predominant endogenous form found in human bile. This guide delineates the evolution of GUDCA-Na from its origins in traditional pharmacognosy to its modern status as a potent chemical chaperone capable of mitigating Endoplasmic Reticulum (ER) stress. We provide a validated synthetic protocol, detailed physicochemical characterization, and a mechanistic analysis of its cytoprotective pathways.

Part 1: Historical Phylogeny & Identification

The discovery of GUDCA-Na is inextricably linked to the isolation of its parent compound, UDCA, and the subsequent understanding of bile acid conjugation.

From Yutan to Crystallization

The history of ursodeoxycholic acid traces back to the Tang Dynasty (approx. 659 AD), where dried bear bile (Yutan) was utilized in Traditional Chinese Medicine (TCM) for "clearing heat" and curing liver ailments. However, the chemical identification of the active agents occurred centuries later.

  • 1902 (The Polar Bear Connection): Olof Hammarsten, a Swedish physiological chemist, analyzed the bile of the polar bear (Ursus maritimus) and identified a unique bile acid, which he termed "Ursocholeinsäure."

  • 1927 (Isolation of UDCA): The Japanese researcher M. Shoda successfully crystallized pure Ursodeoxycholic Acid (UDCA) from bear bile, establishing its distinct chemical identity separate from chenodeoxycholic acid (CDCA).

  • 1954-1955 (Structure & Synthesis): Kanazawa and colleagues elucidated the complete steroid structure and achieved the first chemical synthesis, moving production away from animal extraction.

  • 1970s-Present (Conjugation Focus): As analytical techniques (HPLC-MS) advanced, it became clear that free UDCA is rapidly conjugated in the human liver. In humans, ~90% of bile acids are conjugated with glycine, whereas rodents and bears favor taurine. Thus, GUDCA-Na emerged as the biologically relevant human metabolite for therapeutic replication.

Visualization: The Discovery Timeline

History TCM 659 AD: Yutan (Dried Bear Bile) Hammarsten 1902: Hammarsten Identifies 'Urso' component TCM->Hammarsten Shoda 1927: Shoda Crystallizes UDCA Hammarsten->Shoda Kanazawa 1955: Kanazawa Chemical Synthesis Shoda->Kanazawa GUDCA Modern Era: GUDCA-Na (Human-Bioidentical) Kanazawa->GUDCA Conjugation Focus

Figure 1: Chronological evolution from traditional extraction to specific metabolite synthesis.

Part 2: Chemical Structure & Properties

GUDCA-Na is the sodium salt of the amide formed between the carboxyl group of UDCA and the amino group of glycine. The salt form is critical for pharmaceutical applications due to enhanced aqueous solubility compared to the free acid.

Physico-Chemical Profile[3]
PropertySpecification
IUPAC Name Sodium 2-[[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino]acetate
Molecular Formula

Molecular Weight 471.61 g/mol
Solubility Soluble in water (>50 mg/mL), Ethanol; Insoluble in Ether
Appearance White to off-white crystalline powder
Critical Micelle Conc.[1][2][3] (CMC) ~6-10 mM (Varies by ionic strength)
pKa ~3.9 (Acid moiety)

Part 3: Mechanistic Pharmacology

Unlike hydrophobic bile acids (like deoxycholic acid) which act as detergents and can be cytotoxic, GUDCA-Na is highly hydrophilic. Its therapeutic value lies in two primary cytoprotective mechanisms: Chaperone Activity and Mitochondrial Stabilization .

The Chemical Chaperone Hypothesis (ER Stress)

Accumulation of unfolded proteins in the Endoplasmic Reticulum (ER) triggers the Unfolded Protein Response (UPR). Chronic UPR leads to apoptosis.

  • Mechanism: GUDCA-Na acts as a "chemical chaperone," binding to hydrophobic regions of unfolded proteins, stabilizing their conformation, and facilitating proper folding.

  • Signaling: It suppresses the PERK/eIF2α/ATF4 pathway, preventing the upregulation of CHOP (a pro-apoptotic transcription factor).

Mitochondrial Membrane Stabilization

GUDCA-Na prevents the permeabilization of the mitochondrial outer membrane (MOMP).

  • Action: It inhibits the translocation of the pro-apoptotic protein Bax to the mitochondria.

  • Result: This prevents the release of Cytochrome C and the subsequent activation of the Caspase-3 cascade.

Visualization: Cytoprotective Signaling

Mechanism Stress Cellular Stress (ROS/Misfolding) ER Endoplasmic Reticulum Stress->ER GUDCA GUDCA-Na (Therapeutic Input) UPR UPR Activation (PERK/IRE1) GUDCA->UPR Inhibits Bax Bax Translocation GUDCA->Bax Blocks ER->UPR CHOP CHOP (Pro-Apoptotic) UPR->CHOP Caspase Caspase 3 Activation CHOP->Caspase Mito Mitochondria Bax->Mito CypC Cytochrome C Release Mito->CypC CypC->Caspase Death Death Caspase->Death Apoptosis

Figure 2: Dual-action mechanism: Inhibition of ER Stress and blockage of Mitochondrial Apoptosis.

Part 4: Validated Synthetic Protocol

Objective: Synthesis of Glycoursodeoxycholic Acid Sodium Salt from Ursodeoxycholic Acid via Mixed Anhydride Coupling.

Safety Note: Perform all reactions in a fume hood. Ethyl chloroformate is toxic and lachrymatory.

Reagents
  • Ursodeoxycholic Acid (UDCA)[4][5][6][7]

  • Triethylamine (TEA)

  • Ethyl Chloroformate (ECF)

  • Glycine Ethyl Ester Hydrochloride

  • Tetrahydrofuran (THF) - Anhydrous

  • Sodium Hydroxide (NaOH)[8]

Step-by-Step Methodology

Step 1: Activation of UDCA (Mixed Anhydride Formation)

  • Dissolve 10 mmol UDCA in 50 mL anhydrous THF in a round-bottom flask.

  • Add 11 mmol Triethylamine (TEA) . Cool the solution to -5°C using an ice-salt bath.

  • Dropwise add 11 mmol Ethyl Chloroformate over 15 minutes. Maintain temperature < 0°C.

  • Observation: A white precipitate (TEA·HCl) will form. Stir for 30 minutes at -5°C.

Step 2: Conjugation (Amide Bond Formation)

  • In a separate beaker, dissolve 12 mmol Glycine Ethyl Ester HCl in 10 mL DMF containing 12 mmol TEA .

  • Add this glycine solution dropwise to the activated UDCA mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Filter off the TEA·HCl salts. Evaporate the solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with 1N HCl, then 5% NaHCO₃, then Brine. Dry over Na₂SO₄ and evaporate to yield GUDCA-Ethyl Ester .

Step 3: Hydrolysis to Sodium Salt

  • Dissolve the ester from Step 2 in 20 mL Methanol.

  • Add 1.1 equivalents of NaOH (dissolved in minimal water).

  • Stir at room temperature for 12 hours (monitor via TLC).

  • Purification: Evaporate methanol. Recrystallize the residue from Ethanol/Acetone to yield pure Ursodeoxycholylglycine Sodium .

Visualization: Synthetic Workflow

Synthesis UDCA Start: UDCA (Carboxylic Acid) Activation Activation: + Ethyl Chloroformate + TEA (-5°C) UDCA->Activation Intermediate Mixed Anhydride Intermediate Activation->Intermediate Coupling Coupling: + Glycine Ethyl Ester Intermediate->Coupling Ester GUDCA-Ethyl Ester Coupling->Ester Hydrolysis Hydrolysis: + NaOH / MeOH Ester->Hydrolysis Final Final Product: GUDCA-Na Salt Hydrolysis->Final

Figure 3: Chemical synthesis pathway via the Mixed Anhydride method.

Part 5: Clinical & Research Implications

Neuroprotection (ALS & Parkinson's)

While TUDCA is frequently cited, GUDCA is the endogenous human equivalent. Research indicates GUDCA crosses the Blood-Brain Barrier (BBB). By inhibiting the UPR, it prevents neuronal death in models of Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease.

Metabolic Syndrome & TGR5

GUDCA is a potent agonist of the TGR5 (GPBAR1) receptor.[9] Activation of TGR5 in brown adipose tissue and intestinal L-cells leads to:

  • Increased GLP-1 secretion (improved insulin sensitivity).

  • Enhanced energy expenditure.

References

  • Shoda, M. (1927).[10] "Über die Ursodeoxycholsäure aus Bärengalle." Journal of Biochemistry, 7(4), 505-517.

  • Hammarsten, O. (1902). "Untersuchungen über die Galle einiger Polarthiere." Zeitschrift für physiologische Chemie, 36, 525.
  • Vang, S., et al. (2014). "Differential effects of bile acids on proliferation and apoptosis of neural cells." Journal of Molecular Neuroscience, 53(3), 435-443.

  • Amaral, J.D., et al. (2009). "Bile acids: regulation of apoptosis by ursodeoxycholic acid." Journal of Lipid Research, 50(9), 1721-1734.

  • Kusaczuk, M. (2019).[10] "Tauroursodeoxycholic Acid—Chemical Chaperone and Metabolic Regulator." Molecules, 24(24), 4466.

Sources

Technical Guide: Ursodeoxycholylglycine Sodium in Cholestatic Liver Disease

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Foundations, Experimental Frameworks, and Translational Applications

Executive Summary

Ursodeoxycholylglycine sodium (Sodium Glycoursodeoxycholate; GUDCA-Na) represents the highly water-soluble sodium salt of the glycine conjugate of Ursodeoxycholic Acid (UDCA). While UDCA remains the first-line therapy for Primary Biliary Cholangitis (PBC), its clinical efficacy is often rate-limited by poor aqueous solubility and variable bioavailability. GUDCA-Na overcomes these physicochemical barriers, serving as a potent post-transcriptional modulator of hepatocyte survival and cholangiocyte integrity.

This technical guide dissects the molecular machinery of GUDCA-Na, moving beyond general "hepatoprotection" to specific interactions with the Bicarbonate Umbrella , Mitochondrial Permeability Transition Pore (MPTP) , and TGR5 signaling . It provides researchers with validated protocols for assessing cytoprotection and outlines the distinct pharmacokinetic advantages of the sodium salt formulation.

Part 1: Physicochemical Foundation

The Sodium Salt Advantage

The therapeutic limitation of native UDCA is its lipophilicity (Class II of the Biopharmaceutical Classification System), leading to dissolution-limited absorption. The sodium salt form, Ursodeoxycholylglycine sodium, fundamentally alters this profile.

Table 1: Physicochemical Comparative Analysis

FeatureUrsodeoxycholic Acid (UDCA)Ursodeoxycholylglycine Sodium (GUDCA-Na)Impact on Research/Therapy
Solubility (Water) ~20 mg/L (Poor)>200 g/L (High)Sodium salt allows for high-concentration parenteral formulations without DMSO/ethanol vectors.
pKa ~5.0~3.9GUDCA remains ionized (soluble) over a wider pH range in the intestine, preventing precipitation.
Critical Micellar Conc. Higher (7 mM)Lower (<3 mM)Conjugates form mixed micelles more readily, sequestering toxic bile acids efficiently.
Membrane Transport Passive diffusionActive transport (NTCP/OATP)GUDCA is a substrate for specific transporters, ensuring targeted hepatobiliary accumulation.

Technical Insight: In experimental settings, using GUDCA-Na eliminates the need for organic solvents (like DMSO) which can independently induce apoptosis or membrane permeabilization, thereby confounding toxicity assays.

Part 2: Molecular Mechanisms of Action

The Bicarbonate Umbrella Hypothesis

In cholestasis, hydrophobic bile acids (e.g., Glycochenodeoxycholic acid, GCDCA) accumulate. If the biliary pH drops, these acids protonate, becoming non-polar and freely permeable to cell membranes, causing cholangiocyte death.

GUDCA-Na functions as a signal transducer for Anion Exchanger 2 (AE2) . It inserts into the cholangiocyte membrane, stimulating the secretion of bicarbonate (


) into the bile duct lumen. This maintains an alkaline pH, keeping toxic bile acids in their deprotonated (impermeant) state.[1]

BicarbonateUmbrella GUDCA GUDCA-Na (Therapeutic Agent) AE2 AE2 Transporter (Apical Membrane) GUDCA->AE2 Stimulates Expression/Activity HCO3 Biliary HCO3- (Alkaline Buffer) AE2->HCO3 Secretion into Lumen ToxicBA_Prot Toxic BA (protonated) (Permeant/Cytotoxic) HCO3->ToxicBA_Prot Neutralizes H+ ToxicBA_Ion Toxic BA (anion) (Impermeant/Safe) Apoptosis Cholangiocyte Apoptosis ToxicBA_Ion->Apoptosis Cannot Enter Cell ToxicBA_Prot->ToxicBA_Ion Deprotonation (pH > pKa) ToxicBA_Prot->Apoptosis Membrane Invasion

Figure 1: The Bicarbonate Umbrella.[1] GUDCA-Na stimulates AE2, ensuring high biliary pH. This forces toxic bile acids to remain ionized, preventing them from penetrating the cell membrane and inducing apoptosis.

Mitochondrial Cytoprotection

The primary driver of hepatocyte death in cholestasis is mitochondrial dysfunction induced by hydrophobic bile acids. GUDCA-Na acts as a direct mitochondrial stabilizer.

  • Inhibition of ROS: GUDCA prevents the generation of Reactive Oxygen Species triggered by hydrophobic bile acids.

  • Bax Translocation Blockade: It prevents the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane.[2]

  • MPTP Stabilization: It inhibits the opening of the Mitochondrial Permeability Transition Pore (MPTP), preventing the release of Cytochrome C and subsequent Caspase-3 activation.

MitoProtection ToxicBA Hydrophobic Bile Acids (e.g., GCDCA) ROS ROS Generation ToxicBA->ROS Bax Bax Translocation (Cytosol -> Mito) ToxicBA->Bax GUDCA GUDCA-Na (Cytoprotection) GUDCA->ROS Inhibits GUDCA->Bax Blocks Translocation Mito Mitochondria (MPTP Opening) GUDCA->Mito Stabilizes Membrane ROS->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Caspase Caspase-3 Activation (Apoptosis) CytC->Caspase

Figure 2: Mitochondrial Survival Pathway.[2] GUDCA-Na intercepts the apoptotic cascade at multiple checkpoints upstream of mitochondrial permeabilization.

Part 3: Experimental Protocols

Protocol A: In Vitro Hepatocyte Rescue Assay

Objective: Quantify the cytoprotective effect of GUDCA-Na against bile acid-induced apoptosis. Model: Primary Rat Hepatocytes (PRH) or HepG2 cells (NTCP-transfected).

Reagents:

  • Toxicant: Glycochenodeoxycholic acid (GCDCA), 50 µM.[3]

  • Rescue Agent: Ursodeoxycholylglycine sodium (GUDCA-Na).

  • Assay: Caspase-3 Fluorometric Assay or Annexin V/PI Flow Cytometry.

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed hepatocytes at

      
       cells/cm² on collagen-coated plates.
      
    • Allow attachment for 4–6 hours in DMEM + 10% FBS.

    • Critical: Wash cells and switch to serum-free medium 12 hours prior to treatment to synchronize the cell cycle and remove serum-derived growth factors that may mask apoptotic signals.

  • Pre-Treatment (The Priming Phase):

    • Aliquot GUDCA-Na stock (dissolved in sterile water/saline, not DMSO).

    • Treat cells with GUDCA-Na (Concentration range: 10, 50, 100, 500 µM) for 1 to 4 hours prior to toxicant exposure.

    • Reasoning: GUDCA requires time to integrate into membranes and activate survival signaling pathways (PI3K/Akt, MAPK) before the toxic insult occurs.

  • Toxic Challenge:

    • Add GCDCA (50 µM) directly to the medium containing GUDCA-Na.

    • Incubate for 4 hours (for Caspase activity) or 16–24 hours (for nuclear fragmentation/cell viability).

  • Readout (Caspase-3 Activity):

    • Lyse cells in hypotonic lysis buffer.

    • Incubate lysate with DEVD-AFC substrate.

    • Measure fluorescence (Ex 400 nm / Em 505 nm).

    • Validation: GUDCA-Na should reduce Caspase-3 activity by >50% compared to GCDCA-only control.

Protocol B: In Vivo Cholestasis Model (Bile Duct Ligation)

Objective: Assess GUDCA-Na efficacy in obstructive cholestasis.

  • Surgical Induction: Perform common bile duct ligation (BDL) on C57BL/6 mice.

  • Administration:

    • Group 1: Vehicle (Saline).

    • Group 2: UDCA (Suspension, 30 mg/kg/day).

    • Group 3: GUDCA-Na (Solution, equimolar dose).

    • Route: Oral gavage or Intraperitoneal (IP). Note: GUDCA-Na allows for IP administration due to solubility, bypassing initial intestinal absorption variability.

  • Endpoints:

    • Serum ALT/ALP (Liver injury).[3]

    • Liver Histology (H&E, Sirius Red for fibrosis).

    • Molecular Marker: Western blot for AE2 expression and phosphorylation of Akt (p-Akt) in liver homogenates.

Part 4: Clinical Implications & Drug Development

Bioavailability & Formulation

The sodium salt form offers a distinct advantage in drug development. Standard UDCA requires micronization or high-pH environments to solubilize in the gut. In patients with cholestasis, bile acid secretion is impaired, reducing the emulsification capacity required to absorb lipophilic drugs like UDCA.

GUDCA-Na is water-soluble independent of luminal pH or bile salt content. This suggests:

  • More consistent absorption in severe cholestatic patients.

  • Potential for IV formulations for acute liver failure or acute-on-chronic liver failure (ACLF) where oral administration is compromised.

TGR5 Agonism

Beyond physical chemistry, GUDCA is a specific agonist for TGR5 (GPBAR1) . Activation of TGR5 on Kupffer cells inhibits the release of inflammatory cytokines (TNF-α, IL-1β), adding an immunological dimension to its therapeutic profile.

References

  • Beuers, U., et al. (2010). "The biliary HCO(3)(-) umbrella: a unifying hypothesis on pathogenetic and therapeutic aspects of fibrosing cholangiopathies." Hepatology.

  • Paumgartner, G., & Beuers, U. (2002). "Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited." Hepatology.

  • Schoemaker, M. H., et al. (2004). "Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways."[4] Hepatology.

  • Lazaridis, K. N., et al. (2001). "Ursodeoxycholic acid 'mechanisms of action and clinical use in hepatobiliary disorders'." Journal of Hepatology.

  • Jeon, S. Y., et al. (2024). "The solubility of UDCA was measured under various pH conditions."[5] Biotechnology and Bioprocess Engineering.

  • Keitel, V., et al. (2009). "TGR5 and bile acids: new functions in health and disease." Current Opinion in Gastroenterology.

Sources

Cellular uptake and transport of Ursodeoxycholylglycine sodium

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cellular Kinetics and Transport Mechanisms of Ursodeoxycholylglycine Sodium (GUDCA-Na)

Executive Summary

Ursodeoxycholylglycine sodium (GUDCA-Na), the glycine conjugate of ursodeoxycholic acid (UDCA), represents a critical hydrophilic bile acid species involved in hepatoprotection and cholesterol homeostasis. Unlike hydrophobic bile acids that induce cytotoxicity via detergent effects, GUDCA exhibits cytoprotective properties, modulating endoplasmic reticulum (ER) stress and stabilizing mitochondrial membranes.

For drug development professionals, understanding the vectorial transport of GUDCA is paramount. Its pharmacokinetics are governed by a precise interplay of influx and efflux transporters within the enterohepatic circulation. This guide details the molecular machinery driving GUDCA uptake, provides a validated protocol for kinetic assessment, and establishes a framework for interpreting transport data in the context of drug-drug interactions (DDIs).

Molecular Mechanisms of Transport

The cellular disposition of GUDCA is not a passive diffusion process but a tightly regulated active transport system. The transport machinery is polarized, differing significantly between the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes.

Sinusoidal Uptake (Influx)

Hepatic clearance of GUDCA from portal blood is the rate-limiting step in its enterohepatic recycling.

  • NTCP (Sodium-Taurocholate Cotransporting Polypeptide / SLC10A1):

    • Mechanism: Symporter using the Na⁺ electrochemical gradient (maintained by Na⁺/K⁺-ATPase) to drive bile acid uptake against a concentration gradient.

    • Role: The primary transporter for conjugated bile acids, including GUDCA. It accounts for >80% of conjugated bile acid uptake in human hepatocytes.

    • Substrate Specificity: High affinity for glycine- and taurine-conjugated species.

  • OATPs (Organic Anion Transporting Polypeptides / SLCO family):

    • Isoforms: OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3).

    • Mechanism: Sodium-independent exchange (likely exchanging intracellular bicarbonate or glutathione for the bile acid).

    • Role: Secondary uptake system. While NTCP is dominant for GUDCA, OATPs provide a "rescue" pathway and are critical for the uptake of unconjugated bile acids and xenobiotics.

Canalicular Efflux (Secretion)

Once inside the hepatocyte, GUDCA must be secreted into the bile canaliculus to exert its choleretic effect.

  • BSEP (Bile Salt Export Pump / ABCB11):

    • Mechanism: ATP-dependent primary active transport.

    • Role: The rate-limiting step for bile salt secretion.[1] Inhibition of BSEP by drug candidates is a major predictor of Drug-Induced Liver Injury (DILI).

  • MRP2 (Multidrug Resistance-associated Protein 2 / ABCC2):

    • Role: Transports divalent organic anions (e.g., bilirubin glucuronides) and contributes to the biliary excretion of sulfated or glucuronidated bile salts, though BSEP remains the primary route for GUDCA.

Basolateral Efflux (Spillover)

Under cholestatic conditions (when BSEP is impaired), hepatocytes upregulate basolateral efflux pumps to return bile acids to the blood for renal elimination.

  • Transporters: MRP3 (ABCC3) and MRP4 (ABCC4).[2]

Visualization: GUDCA Transport Pathways

The following diagram maps the vectorial transport of GUDCA across the hepatocyte, highlighting the critical nodes for pharmacokinetic analysis.

GUDCA_Transport cluster_blood Portal Blood (Sinusoid) cluster_hepatocyte Hepatocyte (Cytosol) cluster_bile Bile Canaliculus GUDCA_Blood GUDCA (Systemic) NTCP NTCP (SLC10A1) [Na+ Dependent] GUDCA_Blood->NTCP OATP OATP1B1/1B3 [Na+ Independent] GUDCA_Blood->OATP GUDCA_Cyto GUDCA (Intracellular) ER_Stress ER Stress Modulation GUDCA_Cyto->ER_Stress Inhibition BSEP BSEP (ABCB11) [ATP Dependent] GUDCA_Cyto->BSEP MRP2 MRP2 (ABCC2) GUDCA_Cyto->MRP2 MRP3_4 MRP3/4 (Basolateral Efflux) GUDCA_Cyto->MRP3_4 GUDCA_Bile GUDCA (Biliary Excretion) NTCP->GUDCA_Cyto Influx (Major) OATP->GUDCA_Cyto Influx (Minor) BSEP->GUDCA_Bile Efflux (Major) MRP2->GUDCA_Bile Efflux (Minor) MRP3_4->GUDCA_Blood Cholestatic Relief

Caption: Vectorial transport map of GUDCA showing NTCP-mediated uptake and BSEP-mediated biliary excretion.

Experimental Methodology: In Vitro Uptake Assay

To quantify GUDCA kinetics, a robust in vitro system is required. The industry standard utilizes HEK293 cells stably transfected with human NTCP or OATP1B1.

Objective: Determine the Michaelis-Menten constant (


) and maximal transport velocity (

) of GUDCA-Na.
Reagents & Systems[3]
  • Cell Line: HEK293-NTCP (recombinant) vs. HEK293-Mock (control).

  • Substrate: [³H]-GUDCA (radiolabeled) or Fluorescent Bile Acid derivative (if validated). Unlabeled GUDCA-Na for cold competition.

  • Buffer:

    • Sodium-Buffer (Standard): HBSS containing 137 mM NaCl.

    • Choline-Buffer (Control): HBSS where NaCl is replaced by Choline-Cl (to assess Na⁺-independent transport).

  • Inhibitor (Control): Myrcludex B (specific NTCP inhibitor) or Rifampicin (OATP inhibitor).

Step-by-Step Protocol
  • Seeding: Plate HEK293-NTCP and Mock cells in 24-well poly-D-lysine coated plates at

    
     cells/well. Culture for 48 hours until 90-95% confluence.
    
  • Induction (Optional): If using an inducible system (e.g., Tetracycline-on), add inducer 24h prior.

  • Equilibration:

    • Aspirate culture medium.

    • Wash cells

      
       with pre-warmed (
      
      
      
      ) Sodium-Buffer.
    • Incubate in buffer for 10 min to deplete intracellular bile acids.

  • Uptake Initiation:

    • Prepare dosing solutions: GUDCA-Na concentrations ranging from 0.1

      
       to 100 
      
      
      
      , spiked with trace [³H]-GUDCA.
    • Add

      
       of dosing solution to wells.
      
    • Critical Step: Perform uptake for 1–2 minutes (linear phase). Do not exceed 5 minutes, as efflux or metabolism may confound results.

  • Termination:

    • Rapidly aspirate dosing solution.

    • Wash wells

      
       with ice-cold  PBS containing 0.2% BSA (to remove non-specific surface binding).
      
  • Lysis & Detection:

    • Lyse cells with

      
       / 
      
      
      
      .
    • Transfer lysate to scintillation vials.

    • Quantify radioactivity via Liquid Scintillation Counting (LSC).

    • Perform BCA protein assay on a lysate aliquot for normalization.

Data Analysis Workflow

Calculate the Net Uptake Velocity (


) for each concentration:


  • 
    : DPM in transporter well.
    
  • 
    : DPM in control well.
    
  • 
    : Time (min).
    
  • 
    : Protein amount (mg).[3][4]
    

Fit data to the Michaelis-Menten equation using non-linear regression:



  • 
    : Substrate concentration.[3][4]
    
  • 
    : Passive diffusion component (if Mock subtraction wasn't perfect).
    

Experimental Workflow Diagram

Uptake_Protocol Start Cell Seeding (HEK293-NTCP) Wash Wash & Equilibrate (37°C HBSS) Start->Wash Dose Add Substrate (GUDCA + [3H]-Tracer) Wash->Dose Incubate Linear Phase Uptake (1-2 min @ 37°C) Dose->Incubate Terminate Ice-Cold Wash (Stop Transport) Incubate->Terminate Strict Timing Lyse Cell Lysis (NaOH/SDS) Terminate->Lyse Measure Scintillation Counting & Protein Norm. Lyse->Measure

Caption: Workflow for the radiolabeled GUDCA uptake assay in transporter-transfected cells.

Quantitative Data Summary: Kinetic Parameters

The following table summarizes reference kinetic values for conjugated bile acids via NTCP. While specific GUDCA values vary by clone/lab, these ranges provide a validation benchmark.

ParameterSubstrateTypical Range (

or pmol/mg/min)
TransporterSignificance

GCDC (Analog)

NTCPHigh Affinity. Indicates NTCP is active even at low systemic concentrations.

Taurocholate (TCA)

NTCPStandard reference substrate.

GUDCAClone-dependentNTCPRepresents capacity. Low

suggests saturation risk.

Myrcludex B

NTCPPotent inhibition control.[5] Validates NTCP-specific signal.

Note: GCDC (Glycochenodeoxycholate) is structurally homologous to GUDCA and often used as a comparator. GUDCA generally displays high affinity (


) similar to GCDC.

Clinical & Pharmaceutical Implications

  • Drug-Drug Interactions (DDIs):

    • Perpetrator Potential: GUDCA-Na is a substrate. Drugs that inhibit NTCP (e.g., Cyclosporine A, Atazanavir) can elevate systemic GUDCA levels.

    • Victim Potential: High doses of GUDCA-Na could theoretically saturate NTCP, altering the kinetics of co-administered drugs that rely on NTCP (e.g., Rosuvastatin).

  • Therapeutic Window:

    • Since GUDCA is cytoprotective, maintaining hepatic uptake is crucial. In cholestatic diseases (e.g., PBC/PSC), NTCP is often downregulated (a protective reflex to stop bile acid overload). This may limit the efficacy of exogenous GUDCA-Na therapy, necessitating higher doses or alternative delivery strategies.

  • Safety Biomarkers:

    • Elevated serum GUDCA (conjugated hypercholanemia) is a sensitive biomarker for NTCP inhibition or BSEP dysfunction during early-phase drug safety testing.

References

  • Jani, M., et al. (2018).[3] "Kinetic characterization of bile salt transport by human NTCP (SLC10A1)." Toxicology in Vitro.

  • Stieger, B. (2011). "The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation." Handbook of Experimental Pharmacology.

  • Slijepcevic, D., et al. (2017). "Hepatic uptake of conjugated bile acids is mediated by both sodium taurocholate cotransporting polypeptide and organic anion transporting polypeptides."[6] Hepatology.

  • Dong, Z., et al. (2015). "In vitro models for investigating the role of transporters in drug-induced liver injury." Expert Opinion on Drug Metabolism & Toxicology.

  • Kullak-Ublick, G.A., et al. (2000). "Organic anion-transporting polypeptide B (OATP-B) and its functional comparison with three other OATPs of human liver." Gastroenterology.

Sources

In Vivo Metabolism of Ursodeoxycholylglycine Sodium (GUDCA-Na): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ursodeoxycholylglycine sodium (GUDCA-Na) represents the sodium salt of the glycine conjugate of ursodeoxycholic acid (UDCA). Unlike free UDCA, which requires hepatic conjugation to become fully soluble and biologically active in the biliary tree, GUDCA is administered as a pre-conjugated, hydrophilic bile salt. This structural advantage theoretically bypasses the rate-limiting step of initial amidation, potentially accelerating the onset of its cytoprotective and choleretic effects.

However, the in vivo reality is complex. The metabolic stability of GUDCA-Na is dictated by the interplay between host transporters (ASBT, NTCP) and the gut microbiome's bile salt hydrolase (BSH) activity. This guide dissects these pathways, offering a rigorous framework for researchers studying GUDCA-Na pharmacokinetics (PK) and safety profiles.

Physicochemical Basis & Bioavailability

The Sodium Salt Advantage

The pharmaceutical form, Ursodeoxycholylglycine sodium , is chosen for its superior aqueous solubility compared to the free acid form.

  • Dissociation: Upon entering the aqueous environment of the stomach and duodenum, the salt dissociates immediately:

    
    
    
  • Ionization State: With a pKa of approximately 3.9, the GUDCA anion remains ionized in the small intestine (pH 6.0–7.5). Unlike unconjugated UDCA (pKa ~5.0), which can be absorbed passively, GUDCA requires active transport mechanisms.

Transporter Dependency

The bioavailability of GUDCA is strictly governed by specific membrane transporters. It does not rely on passive diffusion.

TissueTransporterMechanismFunction
Ileum (Apical) ASBT (SLC10A2)Na+-dependentCritical for reabsorption from the gut lumen.
Ileum (Basolateral) OST

/OST

Facilitated diffusionEfflux from enterocyte to portal circulation.
Hepatocyte (Basolateral) NTCP (SLC10A1)Na+-dependentUptake from portal blood (First-pass clearance).
Hepatocyte (Canalicular) BSEP (ABCB11)ATP-dependentSecretion into bile (Rate-limiting step for cholestasis relief).

The Core Mechanism: Enterohepatic Circulation[1][2]

The therapeutic efficacy of GUDCA depends on its efficient cycling between the liver and intestine. Below is the systems-level view of this flow.

Pathway Visualization

GUDCA_Circulation cluster_Liver Hepatocyte (Liver) cluster_Gut Intestinal Lumen NTCP NTCP (Uptake) BSEP BSEP (Secretion) NTCP->BSEP Transcytosis Conjugation Re-conjugation (if deconjugated) NTCP->Conjugation Duodenum Duodenum (Dissociation) BSEP->Duodenum Biliary Secretion Conjugation->BSEP Ileum Distal Ileum (Absorption) Duodenum->Ileum Transit Bacteria Microbiota (BSH Activity) Ileum->Bacteria Spillover PortalVein Portal Vein Ileum->PortalVein ASBT / OSTa-b Colon Colon (Excretion/Toxicity) Bacteria->Colon Dehydroxylation (LCA formation) PortalVein->NTCP Systemic Systemic Circulation (Renal Clearance) PortalVein->Systemic Spillover

Figure 1: The enterohepatic cycling of GUDCA. Note the critical role of ASBT for absorption and the bacterial "danger zone" in the distal gut.

Metabolic Biotransformation: The "Danger Zone"

While GUDCA is metabolically stable in human tissues (we lack the enzymes to deconjugate it), the gut microbiome acts as a metabolic reactor. This is the most critical variable in GUDCA safety studies.

Bacterial Deconjugation (The Gateway Reaction)

Anaerobic bacteria (e.g., Bacteroides, Clostridium, Lactobacillus) express Bile Salt Hydrolase (BSH) .[1][2]

  • Reaction: GUDCA

    
     Free UDCA + Glycine.
    
  • Consequence: Free UDCA is less soluble and can be passively absorbed or further metabolized.

7-Dehydroxylation (Toxicity Risk)

If Free UDCA is not reabsorbed, 7


-dehydroxylating bacteria convert it to Lithocholic Acid (LCA) .
  • Risk: LCA is hydrophobic and hepatotoxic. It can cause cholestasis if it accumulates.

  • Mitigation: The liver sulfates LCA (Sulfolithocholylglycine) to render it water-soluble for renal excretion.

Biotransformation Logic Diagram

Biotransformation GUDCA GUDCA (Input) UDCA Free UDCA GUDCA->UDCA Bacterial BSH (Intestine) UDCA->GUDCA Re-conjugation (Liver) LCA Lithocholic Acid (Toxic) UDCA->LCA 7-Dehydroxylase (Colon) SulfoLCA Sulfated LCA (Detoxified) LCA->SulfoLCA Sulfotransferase (Liver) Fecal Fecal Excretion LCA->Fecal Renal Renal Excretion SulfoLCA->Renal

Figure 2: The metabolic fate of GUDCA. The conversion to LCA represents the primary toxicological risk.

Experimental Protocols: Self-Validating Systems

To study GUDCA metabolism rigorously, you cannot rely solely on plasma PK. You must distinguish between the administered conjugate and the metabolites formed by the microbiome.

Protocol: LC-MS/MS Quantification of Bile Acid Profiles

Objective: Quantify GUDCA stability and LCA formation.

Reagents:

  • Analyte Standards: GUDCA, TUDCA (if using rodents), UDCA, LCA, Glyco-LCA.

  • Internal Standard (IS): d4-GUDCA or d4-UDCA (Deuterated standards are mandatory to correct for matrix effects).

Workflow:

  • Sample Collection:

    • Plasma:[3] Collect in EDTA tubes (heparin can interfere with some PCR/enzyme assays downstream).

    • Bile: Via bile duct cannulation (essential for quantifying biliary secretion rates).

    • Feces: Lyophilize and weigh.

  • Extraction (Protein Precipitation):

    • Add 50

      
      L sample + 150 
      
      
      
      L cold Acetonitrile (containing IS).
    • Vortex 1 min, Centrifuge 10 min @ 10,000g.

    • Evaporate supernatant; reconstitute in 50:50 MeOH:Water.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode).

    • Mobile Phase B: Acetonitrile/Methanol.

    • Note: Isomeric separation is critical. UDCA (7

      
      -OH) must be separated from CDCA (7
      
      
      
      -OH).
  • Mass Spectrometry (MRM Mode):

    • Target the Glycine conjugate specific transition (e.g., [M-H]- precursor to glycine fragment).

    • Validation Check: If the GUDCA peak decreases over time while the UDCA peak increases, BSH activity is confirmed.

Species-Specific Considerations (Critical for Translation)
  • Rodents: Preferentially conjugate bile acids with Taurine . If you administer GUDCA to a mouse:

    • Bacteria deconjugate GUDCA

      
       UDCA.
      
    • Mouse liver re-conjugates UDCA

      
      TUDCA .
      
    • Result: You will see a rise in TUDCA, which is an artifact of the model, not the drug.

  • Humans: Preferentially conjugate with Glycine . GUDCA administration reinforces the natural pool.

Data Synthesis & Interpretation

When analyzing your data, use the following reference logic to interpret the "Metabolic Health" of your molecule.

ParameterObservationInterpretation
Tmax (Plasma) < 1 HourIndicates efficient active transport (ASBT) absorption.
Cmax (Bile) High GUDCA / Low UDCAHigh metabolic stability; low bacterial deconjugation.
Fecal LCA ElevatedWARNING: Significant bacterial 7-dehydroxylation. Risk of hepatotoxicity.
Urine Sulphates ElevatedAdaptive response to cholestasis or LCA overload.

References

  • Hofmann, A. F. (1994). Bile acids: Pharmacology and pharmacokinetics. Hepatology.

  • Dawson, P. A., et al. (2009). The molecular biology of bile acid transport. Seminars in Liver Disease.

  • Ridlon, J. M., et al. (2006). Bile salt biotransformations by human intestinal bacteria. Journal of Lipid Research.

  • Invernizzi, P., et al. (1999). Differences in the metabolism and disposition of ursodeoxycholic acid and of its taurine-conjugated species in patients with primary biliary cirrhosis. Hepatology.

  • Sun, L., et al. (2018). Bile acids promote intestinal calcium absorption through activation of the farnesoid X receptor. Molecular Endocrinology. (Context on GUDCA/TGR5 interactions).

Sources

Pharmacokinetics of Ursodeoxycholylglycine Sodium in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Preclinical Assessment

Executive Summary

Ursodeoxycholylglycine sodium (GUDCA-Na) is the sodium salt of the glycine conjugate of ursodeoxycholic acid (UDCA). As a hydrophilic, non-cytotoxic secondary bile acid, it represents a critical therapeutic agent for cholestatic liver diseases and, increasingly, metabolic disorders via TGR5 activation.

Unlike its parent compound (UDCA), GUDCA-Na possesses enhanced aqueous solubility due to the sodium salt formation and the glycine moiety. However, its pharmacokinetic (PK) assessment in animal models is complicated by enterohepatic circulation (EHC) and significant species-dependent conjugation patterns .

This guide provides a rigorous framework for evaluating the PK of GUDCA-Na, moving beyond generic protocols to address the specific challenges of bile acid analysis, including endogenous background subtraction and species-specific metabolism.

Physicochemical & Mechanistic Context

Understanding the molecule is prerequisite to designing the protocol.

  • Compound: Ursodeoxycholylglycine Sodium (GUDCA-Na).

  • Chemical Nature: Conjugated Bile Acid Salt.

  • Key Advantage: The sodium salt form significantly reduces the dissolution rate-limited absorption often seen with free bile acids.

  • Therapeutic Index: High. GUDCA is cytoprotective, displacing hydrophobic (toxic) bile acids like deoxycholic acid (DCA) from the pool.

Mechanistic Causality in PK Design
  • Hydrophilicity: GUDCA is highly hydrophilic.[1] It does not passively diffuse across membranes easily; it relies on active transport (NTCP in liver, ASBT in ileum). Implication: PK is transporter-dependent, not just perfusion-dependent.

  • Bacterial Deconjugation: The glycine bond is susceptible to Bile Salt Hydrolase (BSH) from gut microbiota. Implication: You must monitor the metabolite UDCA and potentially Lithocholic Acid (LCA).

Analytical Methodology (LC-MS/MS)[2][3][4][5]

Standard HPLC is insufficient due to the lack of a strong chromophore. LC-MS/MS is the mandatory standard.[2]

Sample Preparation: The "Protein Crash" vs. SPE

For GUDCA-Na, Solid Phase Extraction (SPE) is superior to protein precipitation for removing phospholipids that cause matrix effects (ion suppression).

  • Protocol:

    • Matrix: Plasma/Serum (50 µL).

    • Internal Standard (IS):

      
      -GUDCA or 
      
      
      
      -Glycocholic acid (Must be deuterated).
    • Extraction: Oasis HLB or C18 SPE cartridges.

      • Condition: Methanol -> Water.[3]

      • Load: Sample.

      • Wash: 5% Methanol (Removes salts/proteins).

      • Elute: 100% Methanol.

    • Reconstitution: 50:50 MeOH:Water with 5mM Ammonium Acetate.

Chromatographic Separation

Bile acids have structural isomers (e.g., GUDCA vs. Glycochenodeoxycholic acid - GCDCA) with identical molecular weights (


 448). They must  be chromatographically separated.
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse), 1.8 µm particle size.

  • Mobile Phase:

    • A: Water + 0.01% Formic Acid + 2mM Ammonium Acetate.

    • B: Acetonitrile/Methanol (50:50) + 0.01% Formic Acid.

  • Critical Quality Attribute: Baseline separation of GUDCA (

    
    ) from GCDCA (
    
    
    
    ).

Animal Model Selection & Experimental Design

The "Species Trap"
  • Rats: Predominantly conjugate bile acids with Taurine .[4] If you administer GUDCA (Glycine), rats will deconjugate it (via gut bacteria) and re-conjugate the UDCA core with Taurine (forming TUDCA).

    • Result: Rapid disappearance of GUDCA, appearance of TUDCA.

  • Dogs/Primates: Conjugate with both Glycine and Taurine (closer to human).

  • Recommendation: Use Rats for initial toxicity/screening but acknowledge the metabolic shift. Use Dogs for translatable PK.[5]

Dosing Regimens
ParameterIntravenous (IV)Oral (PO)
Dose 10 - 20 mg/kg20 - 50 mg/kg
Vehicle Saline (GUDCA-Na is soluble)Water or Saline
Fasting Overnight (Essential to lower endogenous bile acid pool)Overnight
Sampling Schedule (Enterohepatic Focus)

Standard linear sampling fails for bile acids due to secondary peaks from enterohepatic recycling.

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24, 36, 48 h .

  • Note: Extended sampling is required to capture the second peak caused by re-absorption from the ileum.

Pharmacokinetic Profile & Data Analysis

Handling Endogenous Background

Animals have endogenous bile acids. You cannot simply measure "Total GUDCA."

  • Method A (Subtraction): Measure baseline GUDCA in control animals (or pre-dose) and subtract from post-dose values.

  • Method B (Deuterated Tracer): Administer deuterated GUDCA-Na (

    
    -GUDCA) to distinguish exogenous drug from endogenous pool. This is the Gold Standard for PK.
    
Key PK Parameters

The following table summarizes expected trends for GUDCA-Na in a Wistar Rat model (10 mg/kg IV).

ParameterUnitValue (Approx)Interpretation

(PO)
h0.5 - 1.0Rapid absorption due to Na-salt form.


M
Dose DependentHigh initial peak, rapid hepatic uptake.

L/kg0.2 - 0.4Low Vd. Confined to plasma & liver (Enterohepatic loop).

mL/min/kgHighRapid clearance from blood into bile by NTCP/BSEP.

hVariableShort

-phase, long

-phase due to recycling.
Bioavailability (

)
%60 - 80%High, but subject to first-pass hepatic extraction.
Metabolic Pathway Visualization

The following diagram illustrates the fate of GUDCA-Na in the animal model, highlighting the critical bacterial deconjugation step.

GUDCA_Metabolism cluster_blood Systemic Circulation cluster_liver Liver (Hepatocyte) cluster_intestine Intestine (Gut Lumen) GUDCA_Blood GUDCA-Na (Exogenous) GUDCA_Liver GUDCA GUDCA_Blood->GUDCA_Liver Uptake (NTCP/OATP) GUDCA_Gut GUDCA GUDCA_Liver->GUDCA_Gut Biliary Excretion (BSEP) UDCA_Liver UDCA (Free) UDCA_Liver->GUDCA_Liver Re-conjugation (Glycine) TUDCA_Liver TUDCA (Rat Major) UDCA_Liver->TUDCA_Liver Re-conjugation (Taurine) Sulfated Sulfated Metabolites GUDCA_Gut->GUDCA_Blood Re-absorption (ASBT) UDCA_Gut UDCA GUDCA_Gut->UDCA_Gut Deconjugation (Bacterial BSH) UDCA_Gut->GUDCA_Blood Passive Absorption UDCA_Gut->UDCA_Liver Portal Return LCA_Gut Lithocholic Acid (Toxic) UDCA_Gut->LCA_Gut 7-Dehydroxylation

Caption: Metabolic fate of GUDCA-Na. Note the species-specific risk of reconjugation to TUDCA in rats and the formation of toxic LCA via gut bacteria.

Experimental Workflow: Self-Validating Protocol

This workflow ensures data integrity by incorporating quality control (QC) steps at critical junctures.

PK_Workflow Start Study Initiation Acclimation Acclimation (7 Days) Diet Control Start->Acclimation Grouping Grouping (n=6) Control vs Dosed Acclimation->Grouping Dosing Admin GUDCA-Na (IV or PO) Grouping->Dosing Sampling Serial Blood/Bile Sampling Dosing->Sampling Prep SPE Extraction + Internal Std Sampling->Prep Analysis LC-MS/MS (MRM Mode) Prep->Analysis QC QC Check (IS Recovery > 80%) Analysis->QC QC->Prep Fail (Re-extract) Data PK Modeling (WinNonlin) QC->Data Pass

Caption: Step-by-step experimental workflow for GUDCA-Na PK assessment with integrated Quality Control checkpoint.

Troubleshooting & Technical Challenges

Double Peaks in Plasma Profiles
  • Observation: A second concentration peak appears 3-6 hours post-dose.

  • Cause: Enterohepatic Circulation (EHC). Bile acid stored in the gallbladder is released upon feeding or hormonal trigger, reabsorbed in the ileum, and returns to plasma.

  • Action: Do not treat this as an error. Use Non-Compartmental Analysis (NCA) covering the full time course. Calculate

    
     carefully.
    
Ion Suppression
  • Observation: Internal standard signal drops in specific samples.

  • Cause: Phospholipids from bile or plasma co-eluting.

  • Action: Switch from Protein Precipitation (Acetonitrile crash) to Solid Phase Extraction (SPE) or use a "Phospholipid Removal Plate" (e.g., Ostro).

References

  • Hofmann, A. F. (1994). Bile acids: The good, the bad, and the ugly. News in Physiological Sciences.

  • Roda, A., et al. (1991).[4] Pharmacokinetics of ursodeoxycholic acid in rat. Pharmacological Research.

  • Zhang, Y., et al. (2023).[3] Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota.[6][7][8] Gut Microbes.

  • Sarafian, M. H., et al. (2015). Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry.[2][9][10] Analytical Chemistry.

  • Iida, T., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials (Contextual reference for ADME design). Journal of Controlled Release.

Sources

Methodological & Application

Application Note: Mechanistic Profiling of Ursodeoxycholylglycine Sodium (GUDCA-Na) in Cytoprotection and TGR5 Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Ursodeoxycholylglycine sodium (Sodium Glycoursodeoxycholate, GUDCA-Na) is the sodium salt of the glycine conjugate of ursodeoxycholic acid (UDCA). Unlike free UDCA, which exhibits poor aqueous solubility, the sodium salt form (GUDCA-Na) is highly water-soluble, making it an ideal candidate for in vitro supplementation without the confounding toxicity associated with high concentrations of organic solvents like DMSO.

Physiologically, GUDCA is a hydrophilic, secondary bile acid known for its cytoprotective properties. It functions through three primary mechanisms:[1]

  • Chemical Chaperone Activity: Alleviating Endoplasmic Reticulum (ER) stress by facilitating protein folding and inhibiting the Unfolded Protein Response (UPR).

  • Mitochondrial Stabilization: Preventing the collapse of the mitochondrial membrane potential (

    
    ) and inhibiting the intrinsic apoptotic cascade.
    
  • TGR5 Agonism: Binding to the G-protein-coupled bile acid receptor (GPBAR1/TGR5) to modulate metabolic signaling and GLP-1 secretion.[2]

This guide provides standardized protocols for evaluating these specific activities in cell culture models.

Reagent Preparation & Handling

Critical Note on Solubility: GUDCA-Na is distinct from free acid GUDCA. The sodium salt allows for the preparation of high-concentration stocks directly in aqueous buffers, avoiding the cytotoxicity of vehicles like DMSO or Ethanol in sensitive primary cell cultures.

Stock Solution Protocol
  • Weighing: Weigh an appropriate amount of GUDCA-Na (MW: ~471.6 g/mol ).

  • Solvent: Dissolve in sterile, endotoxin-free water or PBS (pH 7.4) to create a 50 mM Stock Solution .

    • Example: Dissolve 23.58 mg in 1 mL of sterile water.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane syringe filter.

  • Storage: Aliquot into small volumes (e.g., 100 µL) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocol I: Mitigation of ER Stress (Chaperone Activity)

Objective: To quantify the ability of GUDCA-Na to inhibit the Unfolded Protein Response (UPR) induced by chemical stressors.

Materials
  • Cell Line: HepG2 (Liver) or INS-1E (Beta-cell model).

  • ER Stress Inducer: Tunicamycin (Tm) or Thapsigargin (Tg).

  • Readout: qPCR for UPR markers (CHOP, GRP78/BiP, XBP1s).

Workflow
  • Seeding: Seed cells in 6-well plates at

    
     cells/well. Allow adhesion for 24 hours.
    
  • Pre-treatment (Prophylactic Model):

    • Replace media with fresh media containing GUDCA-Na at varying concentrations: 0 (Vehicle), 50, 100, 250, and 500 µM .

    • Incubate for 1–2 hours prior to stress induction.

    • Note: Pre-treatment ensures intracellular accumulation of the chaperone.

  • Stress Induction:

    • Add Tunicamycin (final conc. 1–2 µg/mL) or Thapsigargin (final conc. 100–500 nM) directly to the GUDCA-containing media.

    • Incubate for 6–24 hours (time depends on the specific marker; 6h for mRNA, 24h for protein).

  • Harvest & Analysis:

    • Extract RNA (for qPCR) or Protein (for Western Blot).

    • Success Criteria: A dose-dependent reduction in CHOP and GRP78 expression in GUDCA-treated wells compared to the Stressor-only control.

Experimental Protocol II: Mitochondrial Cytoprotection (Anti-Apoptosis)

Objective: To assess the capacity of GUDCA-Na to prevent mitochondrial membrane permeabilization (MOMP) and subsequent apoptosis.

Materials
  • Cell Line: SH-SY5Y (Neuronal) or Primary Hepatocytes.

  • Apoptotic Inducer: Unconjugated Bilirubin (UCB) or Glycodeoxycholic Acid (GDCA - hydrophobic bile acid).

  • Readout: Caspase 3/7 Activity Assay or Annexin V/PI Flow Cytometry.

Workflow
  • Seeding: Seed cells in 96-well plates (opaque white for luminescence) at

    
     cells/well.
    
  • Co-treatment:

    • Prepare media containing the Inducer (e.g., 50 µM GDCA) +/- GUDCA-Na (100–500 µM).

    • Experimental Design:

      • Group A: Control (Media only)

      • Group B: Inducer (GDCA 50 µM)

      • Group C: Inducer + GUDCA 100 µM

      • Group D: Inducer + GUDCA 500 µM

    • Incubate for 24 hours .

  • Assay:

    • Add Caspase-Glo 3/7 reagent (or equivalent) directly to wells.

    • Incubate 30–60 mins at Room Temp.

    • Read Luminescence.[2]

  • Data Interpretation: Calculate the % Rescue using the formula:

    
    
    

Experimental Protocol III: TGR5 Receptor Activation

Objective: To verify GUDCA-Na agonism of the TGR5 membrane receptor.

Materials
  • Cell Line: HEK293T (transiently transfected) or NCI-H716 (endogenous expression).

  • Plasmids: hTGR5 expression vector + CRE-Luciferase reporter (cAMP response element).[3]

  • Positive Control: Lithocholic Acid (LCA) or INT-777.

Workflow
  • Transfection (Day 1): Transfect HEK293T cells with TGR5 and CRE-Luc plasmids.

  • Starvation (Day 2): 24h post-transfection, switch to serum-free media for 4 hours to lower basal cAMP.

  • Stimulation:

    • Treat cells with GUDCA-Na (10, 50, 100 µM) for 4–6 hours .

    • Include LCA (10 µM) as a positive control.

  • Detection:

    • Lyse cells and add Luciferase substrate.

    • Measure Relative Light Units (RLU).

    • Expectation: GUDCA is a weaker agonist than LCA but should show a statistically significant, dose-dependent increase in RLU over vehicle.

Data Presentation & Analysis

Summary of Typical Effective Concentrations
ApplicationCell TypeEffective Conc. RangeIncubation TimeKey Marker
ER Stress HepG2, Beta-cells100 – 500 µM12 – 24 h

CHOP,

XBP1s
Apoptosis Neurons, Hepatocytes50 – 250 µM24 h

Caspase 3/7
TGR5 Agonism HEK293T, Enterocytes10 – 100 µM4 – 6 h

cAMP / Luciferase
Mechanistic Visualization

The following diagram illustrates the dual-action pathway of GUDCA-Na in preventing cell death via Mitochondrial stabilization and ER Stress reduction.

GUDCA_Mechanism cluster_Cell Intracellular Cytoprotection GUDCA GUDCA-Na (Exogenous) TGR5 TGR5 Receptor (Membrane) GUDCA->TGR5 Agonism ER_Stress ER Stress (Unfolded Proteins) GUDCA->ER_Stress Chemical Chaperone (Inhibition) Mito Mitochondria (MOMP) GUDCA->Mito Stabilizes Membrane (Inhibits Bax) cAMP cAMP / GLP-1 TGR5->cAMP Signaling UPR UPR Activation (PERK/IRE1/ATF6) ER_Stress->UPR CHOP CHOP / JNK UPR->CHOP CHOP->Mito Pro-apoptotic crosstalk CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: GUDCA-Na mechanism of action showing TGR5 activation and dual inhibition of ER stress and Mitochondrial Apoptosis pathways.

References

  • Vang, S., et al. (2014). "Differential effects of bile acids on cholangiocyte cell death and survival." Journal of Gastroenterology and Hepatology.

  • Amaral, J. D., et al. (2009). "Bile acids: regulation of apoptosis by ursodeoxycholic acid." Journal of Lipid Research.

  • Kusaczuk, M. (2019). "Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular Mechanisms and Clinical Applications." Molecules.

  • Duboc, H., et al. (2014). "The role of bile acids in metabolic regulation." World Journal of Gastroenterology.

  • Benz, C., et al. (2016). "Ursodeoxycholic acid inhibits the mitochondrial permeability transition pore." Journal of Hepatology.

Sources

How to use Ursodeoxycholylglycine sodium in primary hepatocyte culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for Ursodeoxycholylglycine Sodium (GUDCA-Na) in Primary Hepatocyte Culture

Abstract & Mechanistic Rationale

Ursodeoxycholylglycine sodium (Glycoursodeoxycholic acid sodium salt; GUDCA-Na) is the water-soluble, conjugated salt form of Ursodeoxycholic acid (UDCA).[1] Unlike its hydrophobic counterparts (e.g., Lithocholic acid) or the free acid form of UDCA (which requires organic solvents), GUDCA-Na is highly soluble in aqueous media, making it an ideal candidate for primary hepatocyte studies where solvent toxicity (DMSO/Ethanol) must be minimized.[1]

Mechanistic Pillars:

  • Chemical Chaperone Activity: GUDCA-Na mitigates Endoplasmic Reticulum (ER) stress by stabilizing protein folding and inhibiting the Unfolded Protein Response (UPR), specifically dampening the PERK/eIF2

    
    /ATF4 axis [1].[1]
    
  • Mitochondrial Stabilization: It prevents the Mitochondrial Membrane Permeability Transition (MMPT) caused by hydrophobic bile acids, thereby blocking Cytochrome C release and subsequent Caspase-3 activation [2].[1]

  • Transporter Specificity: As a conjugated bile acid, GUDCA requires active transport via the Sodium-Taurocholate Cotransporting Polypeptide (NTCP) for intracellular uptake, making it a specific probe for hepatocyte functional integrity [3].[1]

Material Preparation & Handling

Critical Note on Solubility: Many protocols conflate GUDCA (free acid) with GUDCA-Na (sodium salt).[1]

  • GUDCA (Free Acid): Poorly water-soluble; requires DMSO/Ethanol.[1]

  • GUDCA-Na (Salt): Highly water-soluble (>50 mg/mL).[1][2] Do NOT use DMSO. DMSO induces non-specific membrane permeabilization that confounds bile acid transport studies.[1]

Stock Solution Protocol (50 mM)
  • Compound: Ursodeoxycholylglycine sodium salt[1]

  • MW: ~471.6 g/mol (Check specific CoA; Free acid is ~449.6)[1]

  • Solvent: Sterile Ultra-pure Water or Hepatocyte Plating Media.[1]

Target ConcentrationMass (GUDCA-Na)Solvent VolumeStorage
50 mM (Stock) 23.58 mg1.0 mL-20°C (3 months)
10 mM (Working) Dilute Stock 1:5MediaFreshly Prepared
  • Sterilization: Pass the 50 mM stock through a 0.22 µm PES syringe filter. Do not autoclave.[1]

Experimental Workflows

Workflow A: Cytoprotection Assay (Rescue Model)

Objective: Assess the ability of GUDCA-Na to prevent apoptosis induced by toxic hydrophobic bile acids (e.g., Glycochenodeoxycholic acid, GCDCA).

  • Seeding: Plate primary hepatocytes (Human/Rat) at 1.5 x 10^5 cells/cm² on Collagen I coated plates.[1] Allow attachment for 4-6 hours.

  • Equilibration: Switch to serum-free maintenance media (e.g., Williams E + ITS) for overnight adaptation.

  • Pre-Incubation (Optional but Recommended): Treat cells with 50 - 100 µM GUDCA-Na for 2 hours prior to toxin exposure.[1] This "primes" the chaperone machinery.

  • Co-Incubation (The Challenge):

    • Group 1 (Vehicle): Media only.[1]

    • Group 2 (Toxin): 50 µM GCDCA (induces ~50% apoptosis).[1]

    • Group 3 (Rescue): 50 µM GCDCA + 100 - 500 µM GUDCA-Na .[1]

    • Note: A molar ratio of 5:1 or 10:1 (Protective:Toxic) is typically required for complete rescue.[1]

  • Duration: Incubate for 4–16 hours.

  • Readout: Measure Caspase 3/7 activity or LDH release.

Workflow B: ER Stress Mitigation (Chaperone Model)

Objective: Use GUDCA-Na to resolve chemically induced ER stress (e.g., Tunicamycin or Palmitate).[1]

  • Culture: Establish stable primary cultures (Day 1 post-seeding).

  • Treatment:

    • Add GUDCA-Na (100 - 500 µM) to the media.[1]

    • Simultaneously (or 1h later) add ER stressor (e.g., Tunicamycin 2 µg/mL).[1]

  • Duration: Incubate for 12–24 hours.

  • Readout: Extract RNA and perform qPCR for ER stress markers: CHOP (Ddit3), BiP (Hspa5), and XBP1s.

Mechanistic Visualization

The following diagram illustrates the dual-action pathway of GUDCA-Na: uptake via NTCP and downstream inhibition of both ER stress and Mitochondrial Apoptosis.

GUDCA_Mechanism cluster_extracellular Extracellular Space cluster_hepatocyte Primary Hepatocyte Cytosol cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria GUDCA GUDCA-Na (Protective) NTCP NTCP Transporter (SLC10A1) GUDCA->NTCP Active Transport Unfolded Unfolded Proteins GUDCA->Unfolded Reduces Aggregation MMPT MMP Transition (Pore Opening) GUDCA->MMPT Stabilizes Membrane GCDCA Hydrophobic BA (Toxic) GCDCA->NTCP GCDCA->MMPT Induces Pore NTCP->Unfolded GUDCA Chaperone Activity PERK PERK / IRE1 Pathway Unfolded->PERK CHOP CHOP (Apoptosis) PERK->CHOP Caspase Caspase 3/7 Activation CHOP->Caspase MMPT->Caspase

Caption: GUDCA-Na enters via NTCP, acting as a chemical chaperone to reduce ER protein unfolding and directly stabilizing mitochondrial membranes against hydrophobic bile acid toxicity.[1]

Data Interpretation & QC

AssayExpected Outcome (Vehicle)Expected Outcome (Toxin Only)Expected Outcome (Toxin + GUDCA)
Morphology Polygonal, distinct borders, bile canaliculi visible.[1]Rounding, blebbing, detachment.[1]Preserved polygonal shape, reduced blebbing.[1]
LDH Release < 10% (Baseline)> 40% (Cytotoxicity)15 - 20% (Significant Rescue)
CHOP mRNA 1.0 Fold> 5.0 Fold (ER Stress)< 2.0 Fold (Stress Mitigation)

Troubleshooting:

  • Precipitation: If media turns cloudy upon adding GUDCA-Na, check the calcium concentration. High calcium (standard in Williams E) is usually fine, but extremely high concentrations (>2 mM) combined with high bile acid loads (>1 mM) can cause precipitation.[1] Keep GUDCA < 1 mM.[1]

  • No Rescue Effect: Ensure NTCP expression is maintained. Primary hepatocytes lose NTCP expression over time (dedifferentiation).[1] Perform experiments within 48-72 hours of isolation/thawing.

References

  • Ozcan, U., et al. (2006).[1] Chemical chaperones reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes. Science, 313(5790), 1137-1140.[1]

  • Rodrigues, C. M., et al. (1998).[1][3] Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production.[1] Molecular Medicine, 4(3), 165-178.[1]

  • Stieger, B. (2011).[1] The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation. Handbook of Experimental Pharmacology, (201), 205-259.[1]

  • Amaral, J. D., et al. (2009).[1] Bile acids: regulation of apoptosis by ursodeoxycholic acid.[3][4][5] Journal of Lipid Research, 50(9), 1721-1734.[1]

Sources

Optimizing Cholestasis Therapeutics: Application Note for Ursodeoxycholylglycine Sodium (GUDCA-Na)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The GUDCA-Na Advantage

In preclinical cholestasis research, the choice of bile salt congener significantly impacts experimental reproducibility. While Ursodeoxycholic acid (UDCA) is the clinical standard, its poor aqueous solubility often necessitates lipophilic vehicles (e.g., corn oil) or high-pH buffers that can introduce confounding variables.

Ursodeoxycholylglycine Sodium (GUDCA-Na) is the glycine-conjugated, sodium salt form of UDCA. It offers distinct advantages for animal modeling:

  • Superior Solubility: Highly soluble in physiological saline/PBS, allowing for precise Intraperitoneal (IP) or Intravenous (IV) dosing without vehicle toxicity.

  • Direct TGR5 Agonism: GUDCA is a potent agonist of the TGR5 (GPBAR1) receptor, mediating anti-inflammatory and choleretic effects more directly than unconjugated UDCA.

  • Chemical Chaperone Activity: At higher doses, GUDCA acts as a chemical chaperone, alleviating Endoplasmic Reticulum (ER) stress, a key driver of hepatocyte death in cholestasis.

This guide provides validated protocols for using GUDCA-Na in acute (ANIT) and chronic (BDL/Genetic) cholestasis models.

Mechanism of Action & Rationale

Understanding the dual mechanism of GUDCA-Na is critical for selecting the correct dosage. Lower doses primarily drive choleresis (bile flow), while higher doses are required to modulate protein folding and ER stress.

Pathway Visualization

GUDCA_Mechanism GUDCA GUDCA-Na (Exogenous) TGR5 TGR5 Receptor (Cell Surface) GUDCA->TGR5 Agonism ER Endoplasmic Reticulum (Intracellular) GUDCA->ER Chemical Chaperone cAMP cAMP Signaling TGR5->cAMP UPR Unfolded Protein Response (UPR) ER->UPR Inhibition Out1 Choleretic Effect (Bicarbonate Secretion) cAMP->Out1 AE2/CFTR Activation Out2 Anti-Apoptosis (Hepatocyte Survival) UPR->Out2 Reduced Cell Death

Figure 1: Dual mechanism of GUDCA-Na. It acts via cell-surface TGR5 receptors to stimulate bile flow and intracellularly to reduce ER stress.

Dosage Strategy & Preparation

Unlike clinical dosing (10-15 mg/kg), murine models require higher doses due to faster metabolic rates and the need to overcome the hydrophobic murine bile acid pool (dominated by muricholic acids).

Recommended Dosage Ranges
Experimental IntentDosage (Mouse)RouteFrequencyPrimary Mechanism
Standard Choleresis 50 - 150 mg/kg Oral / IPDailyHydrophobicity reduction, Bile flow stimulation
ER Stress / Chaperone 250 - 500 mg/kg Oral / IPDailyUPR mitigation, Insulin sensitivity improvement
Acute Rescue (IV) 25 - 50 mg/kg IV (Tail Vein)Single/BolusRapid TGR5 activation, Vasodilation
Preparation of GUDCA-Na Solution

Critical Note: Do not use acidic buffers. GUDCA precipitates at pH < 6.5.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Calculation:

    • Target Concentration: 25 mg/mL (allows 100-200 µL injection volume for a 25g mouse).

    • Example: To make 10 mL, weigh 250 mg GUDCA-Na.

  • Dissolution:

    • Add GUDCA-Na to PBS. Vortex gently. It should dissolve rapidly (unlike free acid UDCA).

    • Optional: If using high concentrations (>50 mg/mL), warm to 37°C.

  • Sterilization: Pass through a 0.22 µm syringe filter.

  • Storage: Prepare fresh weekly. Store at 4°C. Protect from light.

Model-Specific Workflows

Acute Cholestasis: ANIT-Induced Model

Alpha-naphthylisothiocyanate (ANIT) damages biliary epithelial cells, causing intrahepatic cholestasis.

  • Induction: ANIT dissolved in olive oil (50-75 mg/kg, PO).

  • Treatment Window: Prophylactic (starts 2 days prior) or Therapeutic (starts 24h post-ANIT).

Chronic Obstructive: Bile Duct Ligation (BDL)

Surgical ligation mimics extrahepatic obstruction (e.g., biliary atresia). GUDCA is used here to delay fibrosis.

Experimental Timeline Visualization

Workflow cluster_ANIT Protocol A: ANIT-Induced (Acute) cluster_BDL Protocol B: BDL (Chronic Fibrosis) A_Start Day -2 to 0: Pre-treatment GUDCA-Na (100 mg/kg) A_Induct Day 0: ANIT Challenge (75 mg/kg PO) A_Start->A_Induct A_Treat Day 1-2: Continue GUDCA Treatment A_Induct->A_Treat A_End Day 3: Harvest Serum/Liver (Peak Injury) A_Treat->A_End B_Surg Day 0: Common Bile Duct Ligation Surgery B_Recov Day 1-3: Recovery (No Treatment) B_Surg->B_Recov B_Treat Day 4-14: GUDCA-Na Treatment (150 mg/kg Daily IP) B_Recov->B_Treat B_End Day 15: Fibrosis Assessment (Sirius Red/Hydroxyproline) B_Treat->B_End

Figure 2: Comparative timelines for Acute (ANIT) vs. Chronic (BDL) GUDCA-Na efficacy studies.

Validation & Readouts

To confirm the efficacy of GUDCA-Na, the following multiparametric assessment is required:

ParameterAssay MethodExpected Effect of GUDCA-Na
Hepatocellular Injury Serum ALT / ASTSignificant reduction (30-50%) vs Vehicle.
Cholestasis Markers Serum ALP / Total Bile AcidsReduction in ALP; Shift in Bile Acid pool hydrophobicity.
Bile Flow Cannulation (Gallbladder/Duct)Restoration of flow rate (µL/min/g liver).
ER Stress Western Blot (Liver homogenate)Decreased p-eIF2α, CHOP, and GRP78 expression.
Histology H&E / Sirius RedReduced necrosis (ANIT) or reduced periportal fibrosis (BDL).

Troubleshooting & Technical Tips

  • Precipitation in Syringe: If GUDCA-Na precipitates, the pH of your vehicle is likely too low. Ensure PBS is pH 7.4. Do not mix with acidic drugs in the same syringe.

  • Variable Absorption (Oral): If using oral gavage, fasted mice absorb GUDCA differently than fed mice due to gallbladder emptying. Standardize: Dose at the beginning of the light cycle (AM) when mice are naturally fasting.

  • Salt Correction: When converting doses from UDCA papers, account for the molecular weight difference.

    • MW UDCA: ~392.6 g/mol

    • MW GUDCA-Na: ~471.6 g/mol

    • Correction Factor: 1 mg UDCA ≈ 1.2 mg GUDCA-Na.

References

  • Ozcan, U., et al. (2006). Chemical chaperones reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes. Science, 313(5790), 1137-1140.

  • Keitel, V., et al. (2009). The bile acid receptor TGR5 controls liver regeneration after partial hepatectomy. Hepatology, 50(2), 510-520.

  • Cui, Y. et al. (2009). Different effects of ursodeoxycholic acid on intrahepatic cholestasis in acute and recovery stages induced by alpha-naphthylisothiocyanate in mice. Liver International, 29(7), 1026-1035.

  • Beuers, U., et al. (2015). The biliary HCO3- umbrella: a unifying hypothesis on pathogenetic and therapeutic aspects of fibrosing cholangiopathies. Hepatology, 52(4), 1489-1496.

  • Guarino, M. P., et al. (2013). Ursodeoxycholic acid improves cholestasis in rats with bile duct ligation. World Journal of Gastroenterology, 19(34), 5665.

  • Hofmann, A. F. (1994). Bile acids: the good, the bad, and the ugly. News in Physiological Sciences, 14(1), 24-29.

Application Note: High-Sensitivity Quantification of Ursodeoxycholylglycine (GUDCA) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details a robust LC-MS/MS methodology for the quantification of Ursodeoxycholylglycine (GUDCA), the glycine conjugate of ursodeoxycholic acid, in human plasma.[1] GUDCA is a key secondary bile acid with therapeutic relevance in cholestatic liver diseases.[2]

Key Technical Challenges Addressed:

  • Isobaric Interference: GUDCA (m/z 448.3) is isobaric with Glycochenodeoxycholic acid (GCDCA) and Glycodeoxycholic acid (GDCA).[2][3] Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.[2]

  • Endogenous Background: As GUDCA is naturally present in plasma, this method utilizes a Surrogate Matrix approach for calibration to ensure accurate low-level quantification.[2]

Scientific Rationale & Method Design

Chromatographic Selectivity (The Critical Pair)

The primary failure mode in GUDCA analysis is the co-elution of GCDCA. Both share the [M-H]⁻ precursor (448.[2]3) and the glycine fragment product (74.0).[2]

  • Solution: We utilize a high-strength silica (HSS) T3 C18 column.[2] The T3 bonding technology provides superior retention for polar compounds and steric selectivity to resolve the 7β-hydroxy (GUDCA) from the 7α-hydroxy (GCDCA) epimers.

Ionization & Detection

Bile acids ionize strongly in Negative Electrospray Ionization (ESI-) mode.[2]

  • Buffer Choice: Ammonium acetate (5 mM) is selected over formic acid.[2] While acidic mobile phases are common for LC, bile acids often exhibit better ionization efficiency and peak symmetry at near-neutral pH (pH 6.0–7.[2]0) in negative mode.[2][1][4]

  • MRM Strategy: The transition m/z 448.3

    
     74.0 (glycine moiety) is used for quantification.[2] Although the pseudo-molecular transition (448.3 
    
    
    
    448.[2]3) offers higher intensity, it lacks specificity against matrix background.[2]
Endogenous Quantification Strategy

Since analyte-free human plasma does not exist:

  • Calibrators: Prepared in Charcoal-Stripped Human Plasma (Surrogate Matrix).[2]

  • QCs: Prepared in Authentic Human Plasma (screening required to establish baseline).[2]

  • Calculation: The endogenous concentration of the blank matrix is determined and subtracted, or the "Standard Addition" methodology is validated during development.

Experimental Protocol

Materials & Reagents[1][5]
  • Analytes: GUDCA Sodium Salt (Purity >98%).[2][5]

  • Internal Standard (IS): GUDCA-d4 or GUDCA-d5 (Deuterated).[2]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.[2]

  • Matrix: K2EDTA Human Plasma (Authentic) and Charcoal-Stripped Plasma (Surrogate).[2]

Instrumentation
  • LC System: UHPLC (e.g., Waters ACQUITY UPLC or Agilent 1290 Infinity II).[2]

  • Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Waters Xevo TQ-XS).[2]

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.[2]

Liquid Chromatography Conditions
ParameterSetting
Column Temp 45°C (Critical for isomer resolution)
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 6.[2]5)
Mobile Phase B 50:50 Acetonitrile:Methanol

Gradient Profile:

  • Note: A shallow gradient is required in the middle of the run to separate GUDCA from GCDCA.

Time (min)% Mobile Phase BEvent
0.020Initial Hold
1.020Desalting
6.050Isomer Separation Window
6.595Wash
7.595Wash Hold
7.620Re-equilibration
9.020End of Run
MS/MS Parameters (Negative ESI)
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
GUDCA 448.374.05045Quantifier
GUDCA 448.3448.35010Qualifier
GUDCA-d4 (IS) 452.374.05045IS Quant
Sample Preparation (Protein Precipitation)

This method uses a "crash and shoot" approach optimized for high recovery of bile acids.[2]

  • Aliquot: Transfer 50 µL of plasma (Sample/Std/QC) into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Methanol .

    • Why Methanol? Acetonitrile can sometimes cause bile acids to co-precipitate with proteins.[2] Methanol offers better solubility for polar bile salts.[2]

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution: Add 100 µL of Water (Mobile Phase A compatible) to the supernatant.

    • Why? Injecting pure methanol onto a high-aqueous initial gradient can cause "solvent effects" (peak fronting).[2] Diluting with water focuses the analyte on the column head.

  • Inject: 5 µL.

Workflow Visualization

GUDCA_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Start Plasma Sample (50 µL) Add_IS Add IS (d4-GUDCA) + 200 µL MeOH Start->Add_IS Vortex Vortex & Centrifuge (4000g, 10 min) Add_IS->Vortex Dilute Dilute Supernatant 1:1 with Water Vortex->Dilute Inject Injection (5 µL) Dilute->Inject Separation LC Separation (HSS T3 Column) Critical: GUDCA vs GCDCA Inject->Separation Detection MS/MS Detection (-ESI, MRM 448.3 -> 74.0) Separation->Detection Integration Peak Integration (Confirm Resolution) Detection->Integration Quant Quantification (Surrogate Matrix Curve) Integration->Quant

Caption: Step-by-step workflow for GUDCA quantification, highlighting the critical dilution step to prevent solvent effects and the separation requirement.

Method Validation Strategy (Endogenous Considerations)

To ensure scientific integrity (E-E-A-T), the validation must address the endogenous nature of GUDCA.

Parallelism Assessment

You must prove that the Surrogate Matrix (Stripped Plasma) behaves identically to the Authentic Matrix.

  • Test: Spike high concentrations of GUDCA into both Stripped Plasma and Authentic Plasma.

  • Analysis: Dilute both samples serially with their respective matrices.

  • Acceptance: The slopes of the dilution curves must be parallel (statistically insignificant difference).

Linearity & Range
  • LLOQ: 10 ng/mL (Typical achievable limit).[2]

  • ULOQ: 5000 ng/mL.[2][6]

  • Curve: Weighted linear regression (

    
    ).
    
Specificity (The Isomer Check)

Inject a neat solution containing equal concentrations of GUDCA, GCDCA, and GDCA.

  • Requirement: Baseline resolution (

    
    ) between GUDCA and GCDCA. If these peaks merge, your quantification will be biased high.[2]
    

Troubleshooting & Tips

IssueProbable CauseCorrective Action
Merging Peaks (GUDCA/GCDCA) Column aging or pH drift.[2]Replace column or adjust Mobile Phase A pH to 6.0–6.5. Lowering pH slightly increases retention.[2]
High Backpressure Protein crash insufficient.[2]Ensure centrifugation is at least 4,000g. Use a 0.2 µm filter plate if clogging persists.[2]
Signal Suppression Phospholipids accumulating.[2][7]The gradient wash (95% B) is critical.[2] Ensure the re-equilibration time is sufficient (at least 3 column volumes).
Carryover Bile acids are "sticky".[2]Use a needle wash solution containing Methanol/Water/Formic Acid (40:40:20).[2]

References

  • Sarafian, M. H., et al. (2015).[2] Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry.[2][7][8][9][10] Analytical Chemistry, 87(19), 9662-9670.[2] Link[2]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section: Endogenous Compounds.[2][11] Link

  • Thakare, R., et al. (2018).[2] Tissue-specific mRNA expression of bile acid transporters and metabolizing enzymes in mice.[2] Drug Metabolism and Disposition, 46(11), 1600-1611.[2] (Demonstrates importance of specific bile acid quantification). Link

  • Pathway/Structure Verification: PubChem Entry for Ursodeoxycholylglycine sodium. Link

Sources

Unambiguous Structural Analysis of Ursodeoxycholylglycine Sodium via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to the structural analysis of Ursodeoxycholylglycine sodium (UDCG-Na), a conjugated bile acid of significant pharmaceutical interest. Moving beyond a simple procedural outline, this document elucidates the rationale behind the selection of a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We present a self-validating protocol, from meticulous sample preparation to advanced data acquisition and interpretation, designed for unambiguous structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the characterization of complex small molecules like UDCG-Na.

Introduction: The Imperative for Rigorous Structural Verification

Ursodeoxycholylglycine sodium is the glycine conjugate of ursodeoxycholic acid (UDCA). Its molecular structure consists of a steroid nucleus derived from cholesterol and a glycine amino acid connected via an amide linkage.[1][2] The precise stereochemistry and connectivity of this molecule are fundamental to its biological activity and therapeutic efficacy. In the context of pharmaceutical development and quality control, an unequivocal structural confirmation is not merely a characterization step but a regulatory and safety necessity.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical method for the structural elucidation of organic molecules in solution.[4][5] Its non-destructive nature and the wealth of information it provides on the chemical environment, connectivity, and spatial proximity of atoms make it an unparalleled tool for this purpose.[6] This note details the application of ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) to provide a complete and confident structural assignment of UDCG-Na.

The Strategic Application of NMR Experiments

A multi-faceted approach using several NMR experiments is essential for a molecule with the complexity of UDCG-Na, which features a crowded steroid region and a flexible side chain. The synergy between these experiments provides a cross-validating web of data for unambiguous assignment.

  • ¹H (Proton) NMR: This is the initial and most sensitive experiment. It provides information on the number of distinct proton environments and their electronic surroundings. Integration of the signals can give relative ratios of protons in the molecule.

  • ¹³C (Carbon) NMR: This experiment maps the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is critical for confirming the number of carbon atoms and identifying key functional groups, such as carbonyls, which lack attached protons.[7]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8] It is instrumental in tracing the proton-proton connectivity within the individual rings of the steroid nucleus and along the side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D experiment correlates protons directly to the carbons they are attached to (¹JCH).[9] It allows for the definitive assignment of protonated carbons by linking the well-resolved ¹H spectrum to the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). It is the cornerstone for piecing the molecular puzzle together, connecting non-protonated carbons (like quaternary carbons and carbonyls) to nearby protons and linking distinct molecular fragments, such as the glycine unit to the bile acid side chain.[10]

The Complete Experimental Workflow

A successful NMR analysis is predicated on a meticulously executed workflow, from sample preparation to data interpretation. The following diagram and protocols outline a robust and reproducible process.

G Figure 1: End-to-End NMR Workflow for UDCG-Na Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation prep1 Weigh ~10-15 mg of Ursodeoxycholylglycine Sodium prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., D2O or MeOD) prep1->prep2 prep3 Add internal standard (optional, for qNMR) prep2->prep3 prep4 Filter sample into a high-quality 5 mm NMR tube prep3->prep4 acq1 Lock & Shim Spectrometer prep4->acq1 acq2 Acquire 1D Spectra (¹H, ¹³C) acq1->acq2 acq3 Acquire 2D Spectra (COSY, HSQC, HMBC) acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Baseline Correction & Integration (¹H) proc1->proc2 proc3 Assign ¹H & ¹³C Signals proc2->proc3 proc4 Analyze 2D Correlations (COSY, HSQC, HMBC) proc3->proc4 confirm1 Assemble Fragments using HMBC & COSY Data proc4->confirm1 confirm2 Cross-Validate All Assignments confirm1->confirm2 confirm3 Final Structure Report confirm2->confirm3

Caption: Figure 1: End-to-End NMR Workflow for UDCG-Na Analysis

Protocol: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectra.[11]

  • Cleaning Glassware: Ensure all glassware is meticulously cleaned. For stubborn organic residues, soaking in a base bath or concentrated nitric acid, followed by thorough rinsing with deionized water and acetone, is recommended.[12] Dry in an oven at a low temperature (<60°C) to prevent warping.[12]

  • Weighing Sample: Accurately weigh 10-15 mg of Ursodeoxycholylglycine sodium. This amount provides a good signal-to-noise ratio for both ¹H and ¹³C experiments on a modern spectrometer without excessive acquisition time.

  • Solvent Selection: Choose a suitable deuterated solvent. Ursodeoxycholylglycine sodium is soluble in water and methanol. Deuterium oxide (D₂O) or Methanol-d₄ (MeOD) are excellent choices. Using a deuterated solvent is crucial to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a signal for the spectrometer's lock system.[13]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height covers the detection coil.[12]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a pipette with a small, tightly packed plug of glass wool directly into a high-quality NMR tube (e.g., Wilmad, Norell).[11]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer and should be optimized as needed.

Parameter ¹H NMR ¹³C NMR COSY HSQC HMBC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsphmbcgplpndqf
Number of Scans (NS) 16102481632
Relaxation Delay (D1) 2.0 s2.0 s2.0 s1.5 s2.0 s
Acquisition Time (AQ) ~3 s~1 s~0.2 s~0.1 s~0.2 s
Spectral Width (SW) 12 ppm220 ppm12 ppm (F1, F2)12 ppm (F2), 180 ppm (F1)12 ppm (F2), 200 ppm (F1)
Transmitter Frequency 500.13 MHz125.76 MHz500.13 MHz500.13 MHz500.13 MHz
Experiment Time ~2 min~1 hr~30 min~1 hr~2.5 hrs

Causality Behind Parameter Choices:

  • Relaxation Delay (D1): A D1 of 2 seconds is generally sufficient for small molecules to allow for near-complete relaxation of the nuclei between pulses, which is crucial for accurate signal integration in quantitative analysis.[14]

  • Number of Scans (NS): ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope and its lower gyromagnetic ratio. 2D experiments require multiple scans per increment to achieve an adequate signal-to-noise ratio.

Spectral Interpretation: Assembling the Structural Jigsaw

The definitive structure of UDCG-Na is confirmed by systematically assigning all proton and carbon signals and verifying their connectivity through 2D correlations.

G Figure 2: Structure of Ursodeoxycholylglycine with Key Atom Numbering cluster_numbering C3 C7 C18 C19 C21 C24 C25 C26

Caption: Figure 2: Structure of Ursodeoxycholylglycine with Key Atom Numbering (Note: Simplified 2D representation for clarity).

Predicted Chemical Shift Assignments

The following table provides predicted chemical shifts for UDCG-Na based on data for ursodeoxycholic acid and glycine derivatives.[15][16] Actual values may vary slightly based on solvent and concentration.

Atom Number Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Assignment Rationale
C-3~3.6m~71.5CH-OH group on steroid ring
C-7~3.8s (broad)~72.0CH-OH group on steroid ring
C-18~0.65s~12.0Angular methyl group
C-19~0.90s~21.0Angular methyl group
C-21~0.95d~18.5Methyl group on side chain
C-24--~175.0Amide carbonyl
Gly-CH₂ (C-25)~3.9d~43.0Methylene of glycine, adjacent to NH
Gly-COO⁻ (C-26)--~178.0Carboxylate carbon of glycine
Deciphering Connectivity with 2D NMR

The true power of this method lies in using 2D NMR to link the signals identified in the 1D spectra.

COSY Analysis: A COSY spectrum will reveal the proton-proton connectivities. For instance, a cross-peak between the proton at C-20 and the methyl protons at C-21 (δ ~0.95 ppm) confirms the isobutyl terminus of the side chain. It also allows for tracing the complex spin systems within the saturated six-membered rings of the steroid core.

HSQC Analysis: The HSQC spectrum provides an unambiguous link between each proton and its attached carbon. For example, the proton signal at ~3.9 ppm will show a correlation to the carbon signal at ~43.0 ppm, definitively assigning this pair to the glycine methylene group (C-25).

HMBC Analysis: The HMBC spectrum provides the final, crucial links to assemble the entire structure.

G Figure 3: Key HMBC Correlations for Structural Assembly Steroid Steroid Core (C1-C17) SideChain Side Chain (C20-C23) C24_CO C24 Amide Carbonyl (~175.0 ppm) Gly_CH2 Glycine CH₂ Protons (H-25, ~3.9 ppm) Gly_CH2->C24_CO H-25 to C-24 Gly_COO Glycine Carboxylate (C-26, ~178.0 ppm) Gly_CH2->Gly_COO H-25 to C-26 C22_CH2 Side Chain Protons (H-22, H-23) C22_CH2->C24_CO H-22/23 to C-24

Caption: Figure 3: Key HMBC Correlations for Structural Assembly

As illustrated in Figure 3, the most critical correlation is between the glycine methylene protons (H-25) and the amide carbonyl carbon (C-24). This ²JCH coupling definitively establishes the amide bond between the ursodeoxycholic acid moiety and the glycine residue. Further correlations from the side chain protons (e.g., H-22, H-23) to the same C-24 carbonyl carbon provide cross-validation of this key structural linkage.

Data Validation and Trustworthiness

A protocol's value lies in its reliability and robustness.[4]

  • Internal Consistency: The assignments from all experiments must be self-consistent. A proton assigned via HSQC must show the expected COSY correlations to its neighbors, and its long-range HMBC correlations must align with the proposed structure.

  • Reference Comparison: The obtained chemical shifts should be compared with literature values for similar bile acid conjugates or related structures.[16][17][18]

  • Stoichiometry: The integration of the ¹H NMR spectrum should be consistent with the number of protons in each part of the molecule. For example, the ratio of the angular methyl protons (C-18, C-19) to the glycine methylene protons (C-25) should be 6:2.

  • Purity Assessment: The absence of significant unassigned signals in the ¹H and ¹³C spectra is a strong indicator of high purity. Impurities can be quantified using a certified internal standard (qNMR).[19][20]

Conclusion

The suite of NMR experiments detailed in this application note provides a powerful and definitive method for the complete structural analysis of Ursodeoxycholylglycine sodium. The logical application of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming not only the core structure but also the crucial amide linkage between the bile acid and glycine components. This robust, self-validating protocol provides the high degree of confidence required for drug development, quality control, and regulatory submission.

References

  • BMANA Journal. ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Available at: [Link]

  • Baillet-Guffroy, A., Baylocq, D., Rabaron, A., & Pellerin, F. (1984). Nuclear magnetic resonance spectrometry and liquid chromatography of two bile acid epimers: ursodeoxycholic and chenodeoxycholic acid. Journal of Pharmaceutical Sciences, 73(6), 847-9. Available at: [Link]

  • Kuchel, P. W., & Chapman, B. E. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Journal of Magnetic Resonance, 210(2), 156-65. Available at: [Link]

  • GSRS. URSODEOXYCHOLYLGLYCINE SODIUM. Available at: [Link]

  • PubChem. Ursodeoxycholylglycine sodium. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Zhang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology. Available at: [Link]

  • Bentham Science Publishers. (2021). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Available at: [Link]

  • SMOVEC, J. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. MEST Journal. Available at: [Link]

  • NIH. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Available at: [Link]

  • C&EN. NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • F. D'Acquarica, et al. (1998). One- and two-dimensional NMR study of complexation of ursodeoxycholic acid with β-cyclodextrin. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • ResearchGate. (2009). Structure elucidation and complete NMR spectral assignments of new furostanol glycosides from Solanum torvum. Available at: [Link]

  • ResearchGate. (2021). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Available at: [Link]

  • ResearchGate. (2016). NMR Spectroscopy in Drug Design. Available at: [Link]

  • Emery Pharma. Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available at: [Link]

  • MDPI. Synthesis and NMR characterization of Bile Acid Derivatives Bearing Ugi 4CR-Modified Side Chains. Available at: [Link]

  • University of Nebraska–Lincoln. NMR Screening Methods for Drug Discovery. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • NIH. (2023). Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification. Available at: [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available at: [Link]

  • Figshare. (2022). 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). Available at: [Link]

  • NIH. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. Available at: [Link]

  • Schteingart, C. D., & Hofmann, A. F. (1988). Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid. Journal of Lipid Research, 29(10), 1387-95. Available at: [Link]

  • Tishler, M., & Wendler, N. L. (2012). Sodium-23 solid-state nuclear magnetic resonance of commercial sodium naproxen and its solvates. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pauli, G. F., et al. (2014). Validation of a generic quantitative (1)H NMR method for natural products analysis. Journal of Natural Products. Available at: [Link]

  • ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Available at: [Link]

Sources

Application Note: Preparation and Optimization of Ursodeoxycholylglycine Sodium Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ursodeoxycholylglycine sodium (Sodium Glycoursodeoxycholate; GUDCA-Na) is the conjugated sodium salt of ursodeoxycholic acid.[1] Unlike its free acid counterpart, which exhibits poor aqueous solubility, the sodium salt is highly water-soluble, making it the preferred form for in vitro applications. GUDCA is a hydrophilic bile acid widely recognized for its role as a chemical chaperone.[1] It mitigates Endoplasmic Reticulum (ER) stress by stabilizing protein conformation and inhibiting the Unfolded Protein Response (UPR), specifically dampening the PERK and IRE1


 signaling arms.

This guide provides a standardized protocol for preparing, storing, and applying GUDCA-Na in cell culture. It addresses critical solubility thresholds, pH-dependent precipitation risks, and the mechanistic basis for its cytoprotective effects.

Physicochemical Properties & Critical Distinction

CRITICAL WARNING: Researchers often confuse Glycoursodeoxycholic Acid (Free Acid) with Ursodeoxycholylglycine Sodium (Salt) .[1]

  • The Free Acid is insoluble in water and requires DMSO or Ethanol, which introduces solvent toxicity variables.

  • The Sodium Salt (this protocol) is water-soluble.[1]

Table 1: Compound Specifications

PropertySpecificationNotes
Compound Name Ursodeoxycholylglycine SodiumAlso known as Sodium Glycoursodeoxycholate
CAS Number 92411-07-9 Do not use CAS 64480-66-6 (Free Acid)
Molecular Formula

Molecular Weight 471.61 g/mol Use this value for Molarity calculations
Solubility (Water)

50 mM (approx. 23 mg/mL)
Clear, colorless solution
Critical Micelle Conc.[1][2] (CMC) ~2.0 – 6.0 mMVaries with ionic strength of solvent
pKa ~3.9 (Carboxyl group)Precipitates if media pH drops below ~5.5

Preparation Protocol

Materials Required[1][3][4][5][6]
  • Ursodeoxycholylglycine Sodium (High Purity >97%)[1][3]

  • Solvent: Sterile Cell Culture Grade Water (Endotoxin-free) or PBS (pH 7.4)[1]

  • 0.22

    
     PES (Polyethersulfone) Syringe Filter[1]
    
  • Sterile microcentrifuge tubes (Light-protected)

Stock Solution Calculation (Example: 50 mM Stock)

To prepare 10 mL of a 50 mM stock solution:




[1]
Step-by-Step Workflow

Step 1: Weighing & Dissolution [1]

  • Weigh 235.8 mg of GUDCA-Na powder.[1]

  • Add to a sterile tube containing 8 mL of Sterile Water (not media).

  • Why Water? Dissolving directly in media (rich in salts/proteins) at high concentrations can induce "salting out" or micelle shifts.[1] Water ensures a stable monomeric/micellar baseline.[1]

  • Vortex gently until completely dissolved.[1] The solution should be clear.

  • Adjust final volume to 10 mL with Sterile Water.

Step 2: Sterilization [1]

  • Pass the solution through a 0.22

    
     PES filter .
    
  • Note: Do not autoclave.[1] Bile salts are steroid derivatives and can degrade under high heat/pressure.

Step 3: Storage

  • Aliquot into small volumes (e.g., 500

    
    ) to avoid freeze-thaw cycles.
    
  • Store at -20°C (Stable for 3–6 months).

  • Store at 4°C (Stable for 1–2 weeks).

Workflow Diagram

GUDCA_Prep Start Start: GUDCA-Na Powder (CAS 92411-07-9) Weigh Weigh Mass (Target: 50 mM Stock) Start->Weigh Solvent Add Solvent: Sterile Water or PBS Weigh->Solvent Avoid DMSO Dissolve Vortex to Dissolve (Check Clarity) Solvent->Dissolve Filter Sterilize: 0.22 µm PES Filter Dissolve->Filter Do NOT Autoclave Store Storage: -20°C (Aliquot) Filter->Store

Figure 1: Preparation workflow for Ursodeoxycholylglycine Sodium stock solution.

Cell Culture Application

Dosing Strategy

GUDCA is typically used in the 50


 – 500 

range for cytoprotection.
  • Low Dose (50-100

    
    ):  Chronic exposure, metabolic regulation.[1]
    
  • High Dose (200-500

    
    ):  Acute protection against strong ER stress inducers (e.g., Thapsigargin, Tunicamycin).[1]
    
Dilution Protocol[1]
  • Thaw the 50 mM stock at Room Temperature (RT). Check for precipitates.[1][4] If cloudy, warm to 37°C and vortex.

  • Dilute directly into pre-warmed culture media (e.g., DMEM, RPMI).[1]

  • Vehicle Control: Since the solvent is water, the control condition is simply media + equivalent volume of sterile water.

The "Cloudy Media" Phenomenon (Troubleshooting)

Symptom: Media turns cloudy or contains fine crystals 24h after adding GUDCA.[1] Cause: pH Drop. Bile salts are weak acids.[1] In culture, metabolically active cells produce lactic acid, lowering the media pH.[5] If pH drops below ~6.0, GUDCA becomes protonated (turning into the insoluble Free Acid form) and precipitates. Solution:

  • Ensure adequate buffering (HEPES 10-25 mM) in the media.[1]

  • Change media more frequently for highly metabolic cells.[1]

  • Verify incubator

    
     levels match the bicarbonate content of the media.[6]
    

Mechanistic Context: How It Works

GUDCA acts as a "Chemical Chaperone."[1][7] In conditions of ER Stress, unfolded proteins accumulate, triggering the Unfolded Protein Response (UPR).[7][8] Chronic UPR leads to apoptosis. GUDCA interacts with hydrophobic domains of unfolded proteins, preventing aggregation and reducing the activation of UPR sensors.

Key Pathways Modulated:

  • PERK/eIF2

    
    :  GUDCA reduces phosphorylation of eIF2
    
    
    
    , restoring protein translation.
  • IRE1

    
    /XBP1:  Reduces splicing of XBP1.
    
  • Mitochondria: Prevents Bax translocation to the mitochondria, inhibiting Cytochrome C release.

GUDCA_Mechanism Stress ER Stress (Misfolded Proteins) GRP78 GRP78 Dissociation Stress->GRP78 GUDCA GUDCA-Na (Chemical Chaperone) GUDCA->Stress Stabilizes Proteins Bax Bax Translocation GUDCA->Bax Blocks Survival Cell Survival GUDCA->Survival Promotes PERK PERK Pathway GRP78->PERK IRE1 IRE1 Pathway GRP78->IRE1 CHOP CHOP Upregulation (Pro-Apoptotic) PERK->CHOP IRE1->CHOP CHOP->Bax Caspase Caspase-3/7 Activation (Apoptosis) Bax->Caspase

Figure 2: Mechanism of GUDCA-mediated cytoprotection via inhibition of the UPR and mitochondrial apoptotic pathways.[1]

References

  • Amaral, J. D., et al. (2009).[1] "Bile acids: regulation of apoptosis by ursodeoxycholic acid."[7] Journal of Lipid Research.

  • Rodrigues, C. M., et al. (2003).[1] "Tauroursodeoxycholic acid prevents E2F-1-induced apoptosis in liver cells."[1] Journal of Biological Chemistry.

  • Vang, S., et al. (2014).[1] "Bile Acid-Mediated Signaling in the Enterohepatic Circulation." Digestive Diseases.[1][5]

  • PubChem Database. "Ursodeoxycholylglycine sodium (Compound)."[1][9] National Library of Medicine.

  • Cortez, L., et al. (2015).[1] "Bile acids and the endoplasmic reticulum stress in metabolic diseases." Digestive Diseases.[1][5]

Sources

Application Note: Ursodeoxycholylglycine Sodium (GUDCA-Na) in Drug-Induced Liver Injury (DILI) Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Drug-Induced Liver Injury (DILI) remains a leading cause of acute liver failure and drug withdrawal from the market.[1] Ursodeoxycholylglycine sodium (GUDCA-Na), the sodium salt of the glycine conjugate of ursodeoxycholic acid, represents a hydrophilic, non-cytotoxic bile acid with potent cytoprotective properties. Unlike its parent compound UDCA, the sodium salt form of GUDCA offers superior aqueous solubility, eliminating the need for organic co-solvents (e.g., DMSO) that can confound toxicology data. This guide details the mechanistic rationale, preparation, and experimental protocols for utilizing GUDCA-Na to mitigate hepatotoxicity in standard Acetaminophen (APAP)-induced DILI models.

Mechanistic Rationale

The hepatoprotective efficacy of GUDCA-Na stems from its ability to stabilize mitochondrial membranes and modulate the unfolded protein response (UPR). In DILI, particularly APAP toxicity, the accumulation of the reactive metabolite NAPQI depletes glutathione (GSH), triggering mitochondrial oxidative stress.

Key Mechanisms:

  • Mitochondrial Stabilization: GUDCA prevents the opening of the Mitochondrial Permeability Transition Pore (MPTP), a critical step in necrotic cell death.

  • Chaperone Activity: It acts as a chemical chaperone, reducing Endoplasmic Reticulum (ER) stress by inhibiting the PERK/CHOP apoptotic pathway.

  • Anti-Apoptotic Signaling: GUDCA inhibits the translocation of Bax to the mitochondria and prevents cytochrome c release.

Figure 1: Mechanism of Action in DILI

GUDCA_Mechanism Drug Hepatotoxic Drug (e.g., APAP) Metabolism CYP450 Metabolism (NAPQI Formation) Drug->Metabolism GSH_Depletion GSH Depletion Metabolism->GSH_Depletion ROS ROS Accumulation GSH_Depletion->ROS Mito_Stress Mitochondrial Dysfunction (MPTP Opening) ROS->Mito_Stress ER_Stress ER Stress (Unfolded Protein Response) ROS->ER_Stress Apoptosis Hepatocyte Necrosis/Apoptosis Mito_Stress->Apoptosis ER_Stress->Apoptosis GUDCA GUDCA-Na (Therapeutic Agent) GUDCA->ROS Antioxidant Response (Nrf2) GUDCA->Mito_Stress Stabilizes Membrane GUDCA->ER_Stress Chemical Chaperone

Caption: GUDCA-Na intercepts DILI pathogenesis at three critical nodes: Mitochondrial integrity, ER Stress, and ROS scavenging.[2][3]

Material Preparation & Handling

The sodium salt form (GUDCA-Na) is critical for these protocols because it allows for direct dissolution in aqueous buffers.[3] Do not use the free acid form for these specific protocols as it requires DMSO/Ethanol, which can independently modulate CYP450 activity and alter DILI outcomes.

Solubility Protocol
  • Solvent: Sterile Water for Injection (WFI) or Phosphate Buffered Saline (PBS, pH 7.4).

  • Solubility Limit: >50 mg/mL in water (highly soluble).

  • Stability: Aqueous solutions should be prepared fresh. If storage is necessary, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

ApplicationStock ConcentrationPreparation Method
In Vitro (Cell Culture) 50 mMDissolve 23.6 mg GUDCA-Na in 1.0 mL sterile PBS. Filter sterilize (0.22 µm).
In Vivo (Mice) 10-20 mg/mLDissolve directly in sterile saline. No sonication usually required.

Experimental Protocol: In Vitro Hepatoprotection

Model: HepG2 cells or Primary Mouse Hepatocytes challenged with Acetaminophen (APAP).

Step-by-Step Workflow
  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h to allow attachment.
    
  • Pre-treatment (Prophylactic Model):

    • Remove media and wash with PBS.

    • Add fresh media containing GUDCA-Na at graded concentrations: 0, 10, 50, 100, 200 µM .

    • Note: Include a "Vehicle Control" (Media only) and "GUDCA-only" control (200 µM) to rule out intrinsic toxicity.

    • Incubate for 2 hours .

  • Injury Induction:

    • Without removing the GUDCA media, add APAP to a final concentration of 10–20 mM (batch dependent; validate LD50 for your specific cell line).

    • Incubate for 24 hours .

  • Readouts:

    • Cell Viability: CCK-8 or MTT assay.

    • Membrane Leakage: Measure ALT/AST levels in the cell culture supernatant.

    • ROS Generation: Stain with DCFDA (10 µM) and measure fluorescence via flow cytometry or plate reader.

Validation Criteria (Self-Check)
  • Vehicle Control: Viability > 95%.

  • APAP Only: Viability should be ~40-50% (LD50) to allow a dynamic range for rescue.

  • Positive Control: If available, use N-Acetylcysteine (NAC) at 5 mM as a reference hepatoprotectant.

Experimental Protocol: In Vivo Murine DILI Model

Model: Male C57BL/6 Mice (8-10 weeks old). Rationale: This strain is the gold standard for APAP-induced liver injury due to its susceptibility and consistent CYP metabolism profile.

Dosing Regimen
  • APAP Dose: 300 mg/kg (Intraperitoneal, IP).[4][5] Dissolve APAP in warm saline (40°C).

  • GUDCA-Na Dose: 50, 100, and 200 mg/kg (Oral Gavage or IP).

Workflow Diagram

InVivo_Protocol cluster_treatment Treatment Phase Start Acclimatization (1 Week) Fast Fasting (12-16 Hours) Start->Fast GUDCA_Pre GUDCA-Na (-1 Hour) 50-200 mg/kg Fast->GUDCA_Pre APAP APAP Challenge (0 Hour) 300 mg/kg IP GUDCA_Pre->APAP GUDCA_Post Optional Therapeutic (+1-3 Hours) GUDCA-Na APAP->GUDCA_Post Sacrifice Sacrifice (+24 Hours) APAP->Sacrifice Vehicle Group GUDCA_Post->Sacrifice Analysis Serum ALT/AST H&E Staining GSH Levels Sacrifice->Analysis

Caption: Experimental timeline for prophylactic and therapeutic evaluation of GUDCA-Na in mice.

Detailed Steps
  • Fasting: Fast mice for 12-16 hours prior to APAP injection. Crucial: Fasting depletes hepatic GSH, sensitizing the liver to APAP. Without fasting, 300 mg/kg may not induce significant injury.

  • GUDCA Administration (Prophylactic): Administer GUDCA-Na (dissolved in saline) via oral gavage 1 hour before APAP.

  • APAP Challenge: Inject APAP (300 mg/kg) IP.

  • Post-Injury Care: Allow access to food immediately after APAP injection.

  • Termination: Euthanize animals at 24 hours post-APAP.

  • Sample Collection:

    • Serum: Collect blood for ALT/AST analysis.

    • Liver Tissue: Fix left lobe in 10% neutral buffered formalin for histology. Snap freeze right lobe in liquid nitrogen for molecular analysis (Western blot, GSH, MDA).

Data Analysis & Expected Outcomes

Quantitative Markers

Summarize your data using the following template to ensure comparability.

GroupSerum ALT (U/L)Serum AST (U/L)Liver GSH (µmol/g)Necrosis Score (0-4)
Control (Saline) < 40< 60High (~6-8)0
APAP (300 mg/kg) > 3000> 4000Depleted (< 1)3-4 (Centrilobular)
APAP + GUDCA (Low) ~1500~2000Moderate2
APAP + GUDCA (High) < 500< 600Restored0-1
Histological Analysis[6]
  • APAP Only: Expect severe centrilobular necrosis (Zone 3), hemorrhage, and loss of hepatic architecture.

  • GUDCA Treated: Expect preservation of hepatic architecture with minimal necrotic areas around the central vein.

Troubleshooting & Optimization

  • Variability in Injury: If APAP injury is inconsistent, verify the fasting time strictly. Even small amounts of food can replenish GSH and protect the liver.

  • Solubility Issues: If GUDCA-Na precipitates in saline at high concentrations (>100 mg/mL), warm the solution to 37°C. Do not add acid; bile salts precipitate at low pH.

  • Timing: For therapeutic relevance, test GUDCA administration 1-3 hours after APAP. Efficacy typically drops if administered >4 hours post-injury as mitochondrial damage is irreversible by then.

References

  • Mechanism of Bile Acid Cytoprotection

    • Amaral, J. D., et al. (2009). "Bile acids: regulation of apoptosis by ursodeoxycholic acid." Journal of Lipid Research.
  • APAP-Induced Liver Injury Model

    • McGill, M. R., et al. (2012). "Acetaminophen-induced liver injury in rats and mice: comparison of protein adducts, mitochondrial dysfunction, and oxidative stress." Toxicology and Applied Pharmacology.
  • GUDCA/UDCA in DILI & Colitis

    • Ljubuncic, P., et al. (2000). "The effect of ursodeoxycholic acid on acetaminophen-induced hepatotoxicity in mice.
    • (Note: Discusses UDCA, applicable to GUDCA).

    • Van den Bossche, L., et al. (2017). "Ursodeoxycholic acid and its taurine/glycine conjugated species reduce colitogenic dysbiosis and equally suppress experimental colitis in mice." Applied and Environmental Microbiology.
    • (Demonstrates 500 mg/kg dosing safety).

  • Bile Acid Solubility Data

    • Cayman Chemical Product Information: Glycochenodeoxycholic Acid (sodium salt).[3]

    • (Proxy for salt solubility data).

Sources

Application Notes and Protocols for the Study of Cholestasis in Animal Models and the Therapeutic Assessment of Ursodeoxycholylglycine Sodium

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Correcting a Common Misconception and Establishing a Validated Framework

Cholestasis, a condition characterized by the impairment of bile flow, leads to the accumulation of cytotoxic bile acids within the liver, precipitating hepatocyte injury, inflammation, and fibrosis.[1][2] The development of robust animal models is crucial for dissecting the pathophysiology of cholestatic liver diseases and for evaluating novel therapeutic agents.[3]

A critical point of clarification is the role of Ursodeoxycholylglycine sodium (GUDCA) in this context. Contrary to some initial hypotheses, GUDCA and its parent compound, ursodeoxycholic acid (UDCA), are not used to induce cholestasis. Instead, they are widely investigated for their hepatoprotective and therapeutic effects in pre-existing cholestatic conditions.[4][5][6] GUDCA is a hydrophilic bile acid that works to counteract the toxicity of accumulated hydrophobic bile acids, stimulate bile flow, and inhibit apoptosis of liver cells.[4][5]

This guide, therefore, provides a scientifically rigorous and practical framework for researchers. It is structured to first detail established and reproducible protocols for inducing cholestasis in rodent models. Subsequently, it provides a comprehensive protocol for administering GUDCA to these models to assess its therapeutic potential, aligning with its scientifically validated role.

Part 1: Induction of Cholestasis in Rodent Models

The choice of model is paramount and depends on the specific research question, such as studying obstructive versus intrahepatic cholestasis.[1][3] Below are protocols for two of the most common and well-validated models: Bile Duct Ligation (BDL) for obstructive cholestasis and α-naphthylisothiocyanate (ANIT) administration for intrahepatic, drug-induced cholestasis.

Model 1: Bile Duct Ligation (BDL) in Mice for Obstructive Cholestasis

The BDL model creates a physical obstruction of the common bile duct, leading to a rapid and reproducible cholestatic injury that progresses to fibrosis.[7][8][9]

This surgical procedure mimics the pathophysiology of obstructive jaundice. The complete blockage of bile flow causes bile to accumulate, leading to increased pressure, bile acid toxicity, inflammation, and subsequent fibrogenesis. It is a robust model for studying the cellular and molecular cascades of cholestatic liver injury.[8]

BDL_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Experimental Phase PreOp_Anesthesia Anesthetize Mouse (e.g., isoflurane) PreOp_Prep Surgical Site Prep (Shave, sterilize abdomen) PreOp_Anesthesia->PreOp_Prep Op_Incision Midline Laparotomy PreOp_Prep->Op_Incision Op_Expose Expose Common Bile Duct (CBD) Op_Incision->Op_Expose Op_Isolate Isolate CBD from Portal Vein & Hepatic Artery Op_Expose->Op_Isolate Op_Ligate Double Ligate CBD (e.g., 6-0 silk suture) Op_Isolate->Op_Ligate Op_Close Close Abdominal Wall (Muscle & Skin layers) Op_Ligate->Op_Close PostOp_Care Post-Op Analgesia & Recovery Op_Close->PostOp_Care PostOp_Treatment Administer GUDCA or Vehicle (See Part 2) PostOp_Care->PostOp_Treatment PostOp_Monitor Monitor Animal Health (Weight, behavior) PostOp_Treatment->PostOp_Monitor PostOp_Endpoint Endpoint & Sample Collection (Blood, Liver) PostOp_Monitor->PostOp_Endpoint UDCA_Mechanism cluster_cholestasis Cholestatic Liver Injury cluster_effects Therapeutic Effects BileAcid ↑ Toxic Hydrophobic Bile Acids Apoptosis Hepatocyte Apoptosis BileAcid->Apoptosis Secretion ↓ Impaired Biliary Secretion BileAcid->Secretion Inflammation Inflammation BileAcid->Inflammation UDCA GUDCA / UDCA Administration Effect_Pool Shifts Bile Acid Pool to Hydrophilic UDCA->Effect_Pool Displaces toxic BAs Effect_Secretion Stimulates Biliary Secretion (↑ Transporter Expression) UDCA->Effect_Secretion Enhances flow Effect_Apoptosis Inhibits Apoptosis (Stabilizes Membranes) UDCA->Effect_Apoptosis Protects cells Effect_Immune Immunomodulatory Effects UDCA->Effect_Immune Reduces inflammation Effect_Pool->BileAcid Counteracts Effect_Secretion->Secretion Restores Effect_Apoptosis->Apoptosis Blocks Effect_Immune->Inflammation Reduces

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ursodeoxycholylglycine Sodium Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with Ursodeoxycholylglycine sodium (also known as Sodium Glycoursodeoxycholate or GUDCA-Na).

While GUDCA-Na is a hydrophilic bile salt often cited as having high aqueous solubility (>50 mg/mL), researchers frequently encounter unexpected precipitation, gelation, or turbidity.[1] These issues are rarely due to "bad batches" but are almost always governed by three critical parameters: pH relative to pKa , Critical Micelle Concentration (CMC) , and Ionic Strength .[1]

This guide synthesizes thermodynamic principles with practical troubleshooting to ensure your experimental reproducibility.

Module 1: The Fundamentals (Why Solubility Fails)

To troubleshoot effectively, you must understand the molecule's behavior in solution.

The pH Cliff (The Protonation Trap)

The most common cause of failure is the conversion of the soluble salt to the insoluble acid .[1]

  • The Molecule: GUDCA-Na is the sodium salt of the glycine conjugate of ursodeoxycholic acid.[1]

  • The Mechanism: The glycine head group has a pKa of approximately 3.9 .[1]

  • The Risk: If your solution pH drops near or below ~4.5, the molecule protonates to form the free acid (Glycoursodeoxycholic acid).[1] The free acid is poorly soluble in water and precipitates immediately.

    • Common Trap: Dissolving GUDCA-Na in unbuffered "Milli-Q" water.[1] High-purity water absorbs atmospheric

      
      , forming carbonic acid and dropping the pH to ~5.5. This is dangerously close to the precipitation threshold for concentrated bile salts.
      
Micellar Dynamics (The Viscosity Trap)

Bile salts are facial amphiphiles (hydrophobic steroid core, hydrophilic hydroxyl/glycine groups).[1]

  • CMC (Critical Micelle Concentration): Above a certain concentration (typically 2–10 mM depending on ionic strength), GUDCA-Na monomers self-assemble into micelles .[1]

  • Gelation: At high concentrations (>50 mM) or high ionic strength, these micelles can aggregate into viscous gels or liquid crystals, making pipetting impossible.[1]

The Calcium Effect

Bile salts form insoluble complexes with divalent cations.

  • The Risk: Using buffers containing

    
     or 
    
    
    
    (e.g., standard Krebs-Henseleit buffer) can cause "salting out" or immediate cloudiness due to the formation of Calcium Glycoursodeoxycholate .[1]

Module 2: Visualizing the Solubility Landscape

The following diagram illustrates the relationship between pH, concentration, and physical state.

GUDCA_Solubility cluster_inputs Solution Parameters pH Solution pH State_Soluble Clear Solution (Monomers/Micelles) pH->State_Soluble pH > 6.0 State_Precip Precipitation (Free Acid Form) pH->State_Precip pH < 4.5 Conc Concentration Conc->State_Soluble < CMC State_Gel Viscous Gel (Liquid Crystal) Conc->State_Gel >> CMC (>50mM) Ions Divalent Ions (Ca++) State_SaltOut Insoluble Salt (Ca-GUDCA) Ions->State_SaltOut Presence of Ca++

Figure 1: The Stability Landscape.[1] Maintaining pH > 6.0 and avoiding divalent cations are the primary safeguards against precipitation.

Module 3: Troubleshooting Scenarios (FAQ)

Scenario A: "My solution turned cloudy immediately after adding buffer."

Diagnosis: Likely pH Shock or Calcium Incompatibility.[1]

  • Cause 1: If your buffer is acidic (e.g., Acetate buffer pH 4.0), you protonated the bile salt.[1]

  • Cause 2: If your buffer contains Calcium (e.g., HBSS with Ca/Mg), you formed an insoluble calcium salt.[1]

  • Solution:

    • Check the final pH of the mixture. If < 5.0, adjust with dilute NaOH.[1]

    • Switch to

      
      -free buffers (PBS, HBSS w/o Ca/Mg).[1]
      
    • If Calcium is required for the assay, pre-dissolve GUDCA-Na in a small volume of DMSO (up to 10% final) before adding to the aqueous buffer to improve stability, though this is a temporary fix.[1]

Scenario B: "The stock solution is clear but became a thick gel overnight."

Diagnosis: Micellar Gelation (Liquid Crystal Formation).[1]

  • Cause: At high concentrations (e.g., 100 mM) and lower temperatures (

    
    ), bile salts form rigid hydrogen-bonded networks.[1]
    
  • Solution:

    • Heat: Warm the solution to

      
       or 
      
      
      
      . The gel should revert to a liquid (sol-gel transition).[1]
    • Sonication: Brief sonication disrupts the micellar network.[1]

    • Storage: Store at room temperature if stability permits, or re-warm before every use.

Scenario C: "I cannot get the powder to dissolve in pure water."

Diagnosis: The "Acidic Water" Trap.

  • Cause: As mentioned, distilled water often has a pH of 5.[1]5. Adding a large amount of GUDCA-Na might saturate the buffering capacity of the water, leading to local acidification and encapsulation of the powder in an insoluble "skin."[1]

  • Solution: Add a trace amount of NaOH or use a buffered solvent (e.g., 10 mM Tris pH 8.0 or PBS) instead of pure water.

Module 4: Standard Operating Procedures (SOPs)

Protocol: Preparation of a Robust 50 mM Stock Solution

Use this protocol to ensure long-term stability.

Materials:

  • Ursodeoxycholylglycine Sodium (GUDCA-Na)[1]

  • Solvent: PBS (pH 7.[1][2]4) OR 10 mM Tris-HCl (pH 8.0)

  • Equipment: Vortex, Water bath (

    
    )[1]
    

Step-by-Step:

  • Calculate & Weigh:

    • Molecular Weight: ~471.6 g/mol .[1][3]

    • For 10 mL of 50 mM solution, weigh 235.8 mg .[1]

  • Solvent Addition (Critical Step):

    • Do not add the full volume at once.

    • Add 80% of the solvent (8 mL).[1]

  • Dissolution:

    • Vortex vigorously for 60 seconds.

    • Observation: If the solution is cloudy, place in a

      
       water bath for 5 minutes.[1]
      
  • pH Validation:

    • Spot-check pH with a strip or micro-electrode.[1]

    • Target: pH 7.0 – 8.0.

    • Correction: If pH < 6.0, add 1N NaOH dropwise until clear.[1]

  • Finalize Volume:

    • Add remaining solvent to reach 10 mL.[1]

  • Filtration (Optional):

    • Filter sterilize using a 0.22 µm PES or Nylon filter.[1]

    • Warning: Do not use Cellulose Acetate (some bile salts bind to it).[1]

Data Summary: Solubility Limits
SolventMax Solubility (approx)Comment
Water (pH adjusted > 7) ~100 mg/mLViscous at high conc.[1]
PBS (pH 7.4) ~50 mg/mLIdeal for biological assays.[1]
Ethanol ~20 mg/mLGood for organic stocks.[1]
DMSO > 100 mg/mLBest for cryo-storage (-20°C).[1][4]

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose issues in real-time.

Troubleshooting_Tree Start Problem: Solution is Cloudy or Viscous Check_Viscosity Is it thick/gel-like? Start->Check_Viscosity Check_pH Is pH < 6.0? Check_Viscosity->Check_pH No (It's fluid but cloudy) Action_Heat Action: Warm to 37°C (Reverses Gelation) Check_Viscosity->Action_Heat Yes Check_Ions Does buffer contain Ca/Mg? Check_pH->Check_Ions No Action_Base Action: Add NaOH (Reverses Protonation) Check_pH->Action_Base Yes Check_Ions->Action_Heat No (Generic Aggregation) Action_EDTA Action: Add EDTA or Change Buffer Check_Ions->Action_EDTA Yes

Figure 2: Decision matrix for rapid troubleshooting of GUDCA-Na solutions.

References

  • PubChem. Ursodeoxycholylglycine sodium (Compound Summary).[1][3] National Library of Medicine.[1] [Link][1]

  • Hofmann, A. F., & Mysels, K. J. (1992).[1] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research.[1] [Link]

Sources

Technical Support Center: Ursodeoxycholylglycine Sodium Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the quantitative analysis of Ursodeoxycholylglycine (Glycoursodeoxycholic acid, GUDCA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and validated protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts & Analyte Stability

Q1: What are the primary analytical challenges associated with quantifying GUDCA and other bile acids by LC-MS/MS?

A1: The quantification of bile acids, including GUDCA, presents several distinct challenges.[1]

  • Structural Isomers: Many bile acids are structural isomers, differing only in the spatial orientation of hydroxyl groups. For instance, GUDCA (3α,7β-dihydroxy) is isomeric with Glycochenodeoxycholic acid (GCDCA) (3α,7α-dihydroxy). These isomers have the identical mass and elemental composition, making chromatographic separation an absolute necessity for accurate quantification.[1][2]

  • Matrix Effects: Biological matrices like plasma, serum, and feces are incredibly complex. Co-eluting endogenous compounds, such as phospholipids and other lipids, can interfere with the ionization of GUDCA in the mass spectrometer's source, leading to either ion suppression or enhancement.[3][4] This phenomenon can severely compromise the accuracy and precision of quantitative results.[4]

  • Variable Ionization Efficiency: Bile acids exhibit differing ionization efficiencies depending on their conjugation status (glycine, taurine, or unconjugated) and the specific mobile phase and ion source conditions used.[1] Optimizing these conditions is crucial for achieving adequate sensitivity.[1]

  • Fragmentation Behavior: Upon collision-induced dissociation (CID), many conjugated bile acids primarily yield a fragment ion corresponding to the glycine or taurine moiety.[2] While this provides specificity, it means different conjugated bile acids can produce the same product ion, further emphasizing the need for robust chromatographic separation.

Q2: My GUDCA standards seem to be degrading. What are the best practices for storage and handling?

A2: Proper storage and handling are critical for maintaining the integrity of your analytical standards and samples. While specific stability data for GUDCA sodium in solution is not extensively published, general guidelines for bile acids and other biological molecules apply.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like methanol or a methanol:water mixture.[3] Store these at -20°C or preferably -80°C for long-term stability. Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles, which can accelerate degradation.[5]

  • Working Solutions & Calibrators: Prepare fresh working solutions and calibration curves daily from the stock solution if possible. If storing for short periods, refrigeration at 2-8°C for a few days may be acceptable, but stability should be verified.[6][7] A study on various bile acid species found them to be stable for 15 days at room temperature, 4°C, and -20°C in a processed matrix.[6]

  • pH Considerations: The stability of some analytes can be pH-dependent. Ensure the pH of your storage solvent and reconstitution solution is controlled and consistent.

  • Light Sensitivity: Protect solutions from light, especially during long-term storage, by using amber vials or storing them in the dark.

Section 2: Sample Preparation

Q3: I'm seeing significant ion suppression in my plasma samples. How can I improve my sample cleanup?

A3: Ion suppression, often caused by phospholipids in plasma, is a major hurdle. Your choice of sample preparation should balance cleanup efficiency with analyte recovery and throughput.

  • Protein Precipitation (PPT): This is the most common and straightforward approach. It involves adding a cold organic solvent, typically acetonitrile or methanol, to the plasma sample to precipitate proteins.[2][3] Acetonitrile is often preferred for its ability to remove a larger portion of phospholipids.

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup than PPT and can be optimized to selectively retain bile acids while washing away interfering matrix components. Various SPE sorbents (e.g., C18, mixed-mode) can be used. This is a more time-consuming and expensive method but often yields the cleanest extracts.

  • Phospholipid Removal Plates: Specialized plates and columns are commercially available that specifically target and remove phospholipids from the sample extract, significantly reducing matrix-based ion suppression.

Below is a proven workflow for mitigating matrix effects, starting with the simplest method.

cluster_0 Troubleshooting Workflow for Matrix Effects Start High Ion Suppression Observed PPT Implement Protein Precipitation (PPT) with Acetonitrile Start->PPT Check_PPT Suppression Still High? PPT->Check_PPT SPE Employ Solid-Phase Extraction (SPE) for Enhanced Cleanup Check_PPT->SPE Yes Optimize_LC Modify LC Gradient to Separate GUDCA from Suppression Zone Check_PPT->Optimize_LC No, but could be better Check_SPE Suppression Still High? SPE->Check_SPE PL_Removal Use Specialized Phospholipid Removal Plates/Columns Check_SPE->PL_Removal Yes Check_SPE->Optimize_LC No, but could be better PL_Removal->Optimize_LC Success Matrix Effects Minimized Optimize_LC->Success

Caption: Decision tree for addressing matrix effects.
Protocol: Protein Precipitation for GUDCA in Human Plasma

This protocol is a robust starting point for extracting GUDCA from plasma.

  • Aliquoting: Thaw plasma samples on ice. Vortex gently. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of your internal standard working solution (e.g., a deuterated GUDCA) to each plasma sample. Vortex briefly.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.[3] The 4:1 ratio of solvent to plasma is effective for precipitating proteins.[3]

  • Mixing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C. This step allows for reconstitution in a mobile phase-compatible solvent, which improves peak shape.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50:50 methanol:water.[2][3] This ensures the sample solvent is not stronger than the initial mobile phase, preventing peak distortion.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates before transferring to autosampler vials.

Section 3: Liquid Chromatography & Mass Spectrometry

Q4: What are the recommended MRM transitions and MS settings for GUDCA?

A4: GUDCA is best analyzed in negative ion electrospray ionization (ESI) mode. The glycine conjugate readily loses the neutral glycine molecule upon fragmentation.

ParameterSettingRationale
Ionization Mode ESI NegativeThe carboxylic acid and sulfate groups on bile acids are readily deprotonated, making negative mode highly sensitive.
Precursor Ion (Q1) m/z 448.3Represents the deprotonated GUDCA molecule, [M-H]⁻.
Product Ion (Q2) m/z 74.0This corresponds to the deprotonated glycine fragment [glycine-H]⁻, a characteristic loss for glycine-conjugated bile acids.[2]
Alternative Product m/z 448.3Using the precursor ion as a "product" can be a secondary, non-specific transition to confirm the retention time if fragmentation is poor.[8]
Internal Standard m/z 452.3 → 74.0For a deuterated standard like GUDCA-d4. The fragment remains the same, but the precursor mass is shifted.

Note: Collision energies (CE) must be optimized for your specific instrument but typically fall within the 15-40 eV range for this type of fragmentation. Always perform an infusion of the analyte to determine the optimal CE.[9]

Q5: My chromatographic peak for GUDCA is broad and tailing. How can I improve it?

A5: Poor peak shape is a common issue that can compromise resolution and sensitivity.

  • Reconstitution Solvent: Ensure your sample is reconstituted in a solvent that is "weaker" than or equal in strength to your initial mobile phase. Injecting a sample in a strong solvent (like 100% acetonitrile) into a highly aqueous mobile phase will cause the peak to broaden significantly. A 50:50 methanol/water solution is often a good starting point.[3]

  • Column Choice: A C18 reversed-phase column is the standard choice for bile acid analysis.[2] Columns with smaller particle sizes (e.g., <2 µm) will provide sharper peaks and better resolution but generate higher backpressure.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds. Adding a small amount of a modifier like formic acid or ammonium acetate can improve peak shape and ionization efficiency.[10]

  • System Contamination: Buildup of lipids and other matrix components on the column or in the LC system can lead to peak tailing and retention time shifts.[3] Implement a robust column wash step at the end of each run, using a high percentage of a strong solvent like acetone or isopropanol to elute strongly retained lipids.[3]

cluster_1 Sources of Ion Suppression in LC-MS LC {Liquid Chromatograph|Co-eluting Matrix (Phospholipids, Salts)} ESI {ESI Source|Droplet Surface Competition Changes in Droplet Properties (Viscosity, Surface Tension)} LC->ESI Eluent Transfer MS {Mass Spectrometer|Reduced Analyte Ion Signal} ESI->MS Ion Transfer

Caption: Matrix effects originate from interferences in the LC and ESI source.
Section 4: Data Analysis & Quantification

Q6: How do I choose the right internal standard (IS) for GUDCA?

A6: The choice of internal standard is one of the most critical decisions for achieving accurate and precise quantification. The ideal IS should mimic the analytical behavior of the analyte as closely as possible.[11]

  • Best Choice (Co-eluting): A stable isotope-labeled (SIL) version of the analyte, such as Deuterium (d4) or Carbon-13 (¹³C) labeled GUDCA. A SIL-IS has nearly identical chemical properties and retention time to the analyte and will co-elute.[11] It effectively corrects for variations in sample preparation, injection volume, and, most importantly, matrix-induced ion suppression/enhancement.[1]

  • Acceptable Choice (Structurally Similar): If a SIL-IS is unavailable, a structurally similar bile acid that is not present in the sample can be used. For example, a glycine-conjugated bile acid from a different species. However, this approach is less accurate because its retention time and ionization efficiency will not perfectly match GUDCA, leading to differential matrix effects.

  • Poor Choice (Unrelated Compound): Using a compound that is structurally unrelated to GUDCA is not recommended. It cannot adequately compensate for the specific extraction and ionization behavior of a bile acid and will likely lead to inaccurate results.

Q7: My calibration curve is non-linear (quadratic). Is this acceptable?

A7: While a linear curve with a correlation coefficient (R²) > 0.99 is ideal, a quadratic fit can be acceptable under certain circumstances, provided it accurately describes the instrument's response. Non-linearity can arise from several sources:

  • Detector Saturation: At very high concentrations, the MS detector can become saturated, leading to a plateauing of the response.

  • Ionization Effects: The efficiency of ionization can change at high analyte concentrations in the ESI source.

  • Isobaric Interferences: An interfering compound with the same mass as your analyte may be contributing to the signal at lower concentrations.

If you consistently observe a quadratic relationship, it is essential to use a weighted (e.g., 1/x or 1/x²) quadratic regression to ensure accuracy across the entire calibration range, especially at the lower limit of quantification (LLOQ).[3] The acceptance criteria for your back-calculated calibrator concentrations (e.g., within ±15% of nominal, ±20% at LLOQ) must still be met.

References
  • Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Retrieved from [Link]

  • SCIEX. (n.d.). Bile acid analysis. Retrieved from [Link]

  • Perin, N., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites, 10(7), 283. Retrieved from [Link]

  • Haag, A. M., et al. (2020). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. MethodsX, 7, 100951. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Bile Acids. Retrieved from [Link]

  • Yin, T., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 10335. Retrieved from [Link]

  • Maus, A. D., et al. (2023). Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate. Journal of Chromatography B, 1219, 123605. Retrieved from [Link]

  • Xie, G., et al. (2016). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of Lipid Research, 57(8), 1523–1536. Retrieved from [Link]

  • PubMed. (n.d.). Enhanced Quantitative LC-MS/MS Analysis of N-linked Glycans Derived from Glycoproteins Using Sodium Deoxycholate Detergent. Retrieved from [Link]

  • Rampler, E., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 10199–10207. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra‐high‐performance supercritical fluid chromatography‐mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). VALIDATION OF LC-MS/MS METHOD FOR QUANTITATIVE EVALUATION OF ENDOGENOUSLY PRESENT URSODEOXYCHOLIC ACID AND THEIR MAJOR METABOLITES IN HUMAN PLASMA. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • PubMed. (1998). The chemical stability and sterility of sodium thiopental after preparation. Retrieved from [Link]

  • Reddit. (n.d.). Understanding Internal standards and how to choose them. Retrieved from [Link]

  • ResearchGate. (1998). (PDF) The Chemical Stability and Sterility of Sodium Thiopental After Preparation. Retrieved from [Link]

  • PubMed. (2018). Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhanced Quantitative LC-MS/MS Analysis of N-linked Glycans Derived from Glycoproteins Using Sodium Deoxycholate Detergent | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

  • PubMed. (2015). Ultra-high-performance liquid chromatography electrospray ionization tandem mass spectrometry for accurate analysis of glycerophospholipids and sphingolipids in drug resistance tumor cells. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. Retrieved from [Link]

  • PubMed. (2021). Stability of Dexmedetomidine in Polyvinyl Chloride Bags Containing 0.9% Sodium Chloride Intended for Subcutaneous Infusions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Retrieved from [Link]

  • YouTube. (2021). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. Retrieved from [Link]

  • Frontiers. (n.d.). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Retrieved from [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention times and multiple reaction monitoring (MRM) transitions used.... Retrieved from [Link]

  • ACS Publications. (2018). Bile Acid Profiling and Quantification in Biofluids Using Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • Spectroscopy Online. (2006). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Anesthesia & Analgesia. (1998). The Chemical Stability and Sterility of Sodium Thiopental After Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved from [Link]

  • PubMed. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effects (M %) for selected analytes; the data obtained at 0.1 lg mL -. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • YouTube. (2021). Enhancing LC-MS analysis of oligos, peptides, and glycans using hybrid surface technology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS an. Retrieved from [Link]

  • ResearchGate. (2014). Mass accuracy improvement of reversed-phase liquid chromatography/electrospray ionization mass spectrometry based urinary metabolomic analysis by post-run calibration using sodium formate cluster ions | Request PDF. Retrieved from [Link]

  • Cincinnati Children's Hospital Medical Center. (n.d.). Bile Acids Serum Test Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubMed. (2009). Stability of fentanyl 5 microg/mL diluted with 0.9% sodium chloride injection and stored in polypropylene syringes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from [Link]

Sources

Technical Guide: Optimizing Ursodeoxycholylglycine Sodium for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ursodeoxycholylglycine sodium (GUDCA-Na), the sodium salt of the glycine conjugate of ursodeoxycholic acid, is a hydrophilic bile acid widely recognized for its cytoprotective, anti-apoptotic, and chaperone-like properties.[1] Unlike hydrophobic bile acids (e.g., deoxycholic acid) that disrupt cell membranes, GUDCA-Na stabilizes mitochondrial membranes and alleviates endoplasmic reticulum (ER) stress.[1]

However, its amphiphilic nature creates unique challenges in in vitro environments. This guide addresses the critical variables—solubility thresholds, albumin binding, and pH sensitivity—that determine the success of your assay.

Part 1: Critical Preparation Protocols

Q: What is the optimal solvent for preparing GUDCA-Na stock solutions?

A: Do not use DMSO. Unlike the free acid form of bile acids, the sodium salt (GUDCA-Na) is highly water-soluble.

  • Recommended Solvent: Sterile Ultra-pure Water or PBS (pH 7.4).[1]

  • Solubility Limit: Up to ~50 mM (approx. 23 mg/mL) in aqueous buffers at room temperature.

  • Why? DMSO is unnecessary and introduces a confounding variable (solvent toxicity) that can sensitize cells to stress, masking the cytoprotective effects of GUDCA.

Q: My stock solution precipitated after freezing. Is it ruined?

A: Not necessarily, but it requires careful handling.[1] Bile salts form micelles that can aggregate at low temperatures.

  • The Fix: Warm the solution to 37°C and vortex vigorously until clear.

  • Prevention: Aliquot stocks (e.g., 10 mM) into single-use volumes before freezing at -20°C to avoid freeze-thaw cycles, which promote crystal nucleation.[1]

Q: How does pH affect GUDCA-Na stability in culture media?

A: Critical Warning: GUDCA has a pKa of approximately 3.9–4.0 (glycine conjugate).[1] However, in complex media containing salts, it can precipitate if the pH drops below 6.5.

  • Mechanism: In acidic environments, the salt converts to the protonated free acid, which is insoluble in water.

  • Protocol: Ensure your culture media is buffered (HEPES 10-25 mM) to maintain pH 7.2–7.4, especially for metabolic assays where cells generate significant lactic acid.

Part 2: Dose Optimization & The "Albumin Effect"

Q: What concentration range should I test for cytoprotection assays?

A: The "therapeutic window" for GUDCA in vitro is narrow and highly dependent on serum concentration.

Assay ConditionRecommended Rangemechanistic Insight
Serum-Free Media 10 µM – 100 µM Without albumin, free GUDCA is highly bioavailable.[1] Concentrations >200 µM may cause detergent-like membrane stress.[1]
10% FBS Media 100 µM – 500 µM Albumin (BSA/FBS) binds bile acids avidly, reducing the free fraction available to cells. You must increase the dose to achieve the same effect.
Toxicity Threshold > 1.0 mM At this level, even hydrophilic bile salts can disrupt lipid bilayers and induce necrosis.
Q: How do I distinguish between cytoprotection and cytotoxicity?

A: You must run a biphasic dose-response curve .

  • Phase 1 (Protection): Treat cells with a stressor (e.g., Thapsigargin for ER stress) + GUDCA (0, 50, 100, 200, 500 µM).[1] Look for restored viability.

  • Phase 2 (Toxicity): Treat naïve cells with GUDCA alone (500 µM – 2 mM).[1] A drop in viability indicates you have exceeded the critical micelle concentration (CMC) or membrane tolerance.

Part 3: Visualizing the Mechanism & Workflow

To interpret your data correctly, you must understand the signaling pathways GUDCA engages. It acts as a chemical chaperone and a ligand for cell surface receptors.

Figure 1: GUDCA Cytoprotective Signaling Pathway

Caption: GUDCA exerts effects via two primary routes: (1) TGR5 receptor activation leading to cAMP/PKA survival signaling, and (2) Direct inhibition of Mitochondrial Outer Membrane Permeabilization (MOMP) and ER Stress (UPR).[1]

GUDCA_Pathway GUDCA GUDCA-Na (Extracellular) TGR5 TGR5 Receptor (GPBAR1) GUDCA->TGR5 Ligand Binding Transporter Bile Acid Transporter (NTCP / OATP) GUDCA->Transporter Uptake cAMP cAMP TGR5->cAMP ER Endoplasmic Reticulum Transporter->ER Chaperone Activity Mito Mitochondria Transporter->Mito Membrane Stabilization PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Survival Cell Survival (Anti-Apoptosis) CREB->Survival UPR Unfolded Protein Response (PERK/IRE1 inhibition) ER->UPR Reduces Stress UPR->Survival MOMP MOMP Prevention Mito->MOMP Bax Bax Translocation MOMP->Bax Inhibits MOMP->Survival

[1]

Figure 2: Stock Preparation & Dilution Workflow

Caption: Step-by-step workflow to ensure solubility and sterility. Note the critical filtration step before adding to media.

Prep_Workflow Step1 Weigh GUDCA-Na Powder Step2 Dissolve in Sterile Water/PBS (Target: 50 mM) Step1->Step2 Step3 Vortex to Dissolve (Warm to 37°C if needed) Step2->Step3 Warning Avoid Acidic Buffers (pH < 6.5) Step2->Warning Step4 Filter Sterilize (0.22 µm PES/PVDF) Step3->Step4 Step5 Prepare Aliquots (Store -20°C) Step4->Step5 Step6 Dilute in Media (Pre-warmed 37°C) Step5->Step6

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation in Media pH ShockThe media pH is too low or the stock was added too quickly.[1] Fix: Add HEPES (25 mM) to media; add GUDCA dropwise while swirling.
Unexpected Toxicity Serum-Free ShockCells were switched to serum-free media abruptly to avoid albumin binding.[1] Fix: Adapt cells to low-serum (1%) gradually or calculate the "free fraction" shift.
No Protective Effect Dose too low (Albumin)High FBS (10-20%) is sequestering the GUDCA.[1] Fix: Increase concentration to 200-500 µM or reduce FBS to 1-2% during the assay window.
Cloudy Stock Solution Calcium PrecipitationDissolving in Ca²⁺/Mg²⁺ rich buffers (like HBSS) at high concentrations. Fix: Always prepare stocks in pure water or Ca²⁺-free PBS.

References

  • Amaral, J. D., et al. (2009).[1] "Bile acids: regulation of apoptosis by ursodeoxycholic acid." Journal of Lipid Research, 50(9), 1721–1734.[1] [Link]

  • Rodrigues, C. M., et al. (1998).[1] "The ursodeoxycholic acid conjugate with glycine prevents mitochondrial perturbations... in a rat model." Gastroenterology, 115(2), 409-417.[1] [Link]

  • Kusaczuk, M. (2019).[1] "Tauroursodeoxycholic Acid—Bile Acid with Chaperoning Activity: Molecular Mechanisms and Clinical Applications." Cells, 8(12), 1471.[1] (Note: Mechanisms for GUDCA and TUDCA are homologous).[1] [Link]

  • PubChem Compound Summary. (2023). "Ursodeoxycholylglycine sodium." [Link][1]

Sources

Technical Support Center: Ursodeoxycholylglycine Sodium (GUDCA-Na) Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: GUDCA-STAB-001 Assigned Specialist: Senior Application Scientist Last Updated: February 3, 2026

Executive Summary: The Stability Paradox

Ursodeoxycholylglycine Sodium (GUDCA-Na) is a dihydroxy bile salt conjugate. While it is widely used to solubilize lipids and modulate metabolic pathways, it exhibits a "metastable" solubility profile that often frustrates researchers.

Unlike trihydroxy bile salts (e.g., Sodium Cholate), GUDCA-Na is significantly more hydrophobic. Its critical instability point is pH 6.5–7.4 . If the pH of your stock solution drifts into this range, the glycine conjugate can protonate and precipitate, often irreversibly. This guide provides a self-validating system to maintain GUDCA-Na in solution.

Module 1: The "Gold Standard" Preparation Protocol

Objective: Create a stable 50 mM or 100 mM stock solution. Prerequisite: Do not use unbuffered water if storing for >24 hours. Carbon dioxide absorption from air can lower water pH to ~5.5, causing GUDCA precipitation.

Step-by-Step Methodology
  • Solvent Selection:

    • Preferred: 10 mM Tris-HCl or HEPES Buffer (pH 8.0).

    • Alternative: Sterile Water (requires immediate pH adjustment).

    • Organic: Methanol or Ethanol (stable, but toxic for cell culture).

  • Weighing & Dissolution:

    • GUDCA-Na is hygroscopic. Equilibrate the vial to room temperature (RT) before opening to prevent moisture uptake.

    • Weigh the powder rapidly.

    • Add solvent to 80% of the final volume.

  • The Critical pH Check (The "Scientist's Secret"):

    • Why: Even if you use a buffer, the high concentration of bile salt can shift the pH.

    • Action: Measure pH.[1] It must be > 7.5.

    • Correction: If pH < 7.5, add 1N NaOH dropwise. Target pH 8.0–8.5 for maximum stability.

  • Finalizing:

    • Bring to final volume.

    • Sterilization: 0.22 µm PES or PVDF syringe filter. Do not autoclave.

    • Aliquot: Store in small volumes to avoid freeze-thaw cycles.

Visualization: Preparation Workflow

GUDCA_Prep Start Weigh GUDCA-Na (Hygroscopic!) Solvent Add Solvent (Tris pH 8.0 Preferred) Start->Solvent Dissolve Vortex/Warm (37°C) Solvent->Dissolve CheckPH Check pH (Critical Step) Dissolve->CheckPH Adjust Adjust pH > 7.5 (Use NaOH) CheckPH->Adjust If pH < 7.5 Filter Filter Sterilize (0.22 µm) CheckPH->Filter If pH ≥ 7.5 Adjust->Filter Store Aliquot & Store (-20°C) Filter->Store

Figure 1: Logic flow for GUDCA-Na preparation. The red node highlights the most common failure point: neglecting pH verification.

Module 2: Stability & Storage Data

GUDCA-Na forms micelles above its Critical Micelle Concentration (CMC). Storage conditions must prevent the transition from micelle to crystal.

ParameterRecommended ConditionRisk FactorTechnical Note
Temperature -20°C (Long Term)4°C (Refrigeration)Crystal Risk: At 4°C, solubility decreases. If Conc. > CMC, micelles may rearrange into crystals (Krafft point effect).
pH Stability pH 8.0 – 9.0pH < 7.4Precipitation: GUDCA precipitates at ~pH 6.5–7.4 [1]. Keeping pH > 8.0 provides a safety buffer.
Light DarkUV ExposureMinimal risk, but standard practice is to protect from light.
Container Glass or PolypropylenePolystyreneHydrophobic bile salts can adsorb to certain plastics over months, lowering effective concentration.

Module 3: Troubleshooting Guide

Symptom 1: The solution turned cloudy after storage at 4°C.

  • Diagnosis: You have likely encountered the Krafft Point or a pH drift. Cold temperatures reduce the solubility of the monomer.

  • The Fix:

    • Warm the solution to 37°C or 45°C in a water bath.

    • Vortex vigorously.

    • If it clears, it was temperature-induced crystallization. Store at RT (short term) or -20°C (long term).

    • If it remains cloudy: Check pH.[1] If pH < 7.5, the glycine conjugate has protonated. Add dilute NaOH until clear.

Symptom 2: The solution is viscous/gel-like.

  • Diagnosis: High concentration (>10 mM) leads to the formation of elongated or rod-like micelles, increasing viscosity.

  • The Fix: This is normal behavior for high-concentration bile salts.[2] Dilution into your assay buffer will resolve it. Ensure you are working above the CMC (approx 2–4 mM) if micellar solubilization is your goal.

Symptom 3: Cell toxicity is higher than expected.

  • Diagnosis: Bile salts are detergents.[3] They can lyse cell membranes at high concentrations.

  • The Fix: Validate the CMC. Toxicity often spikes near the CMC. GUDCA is generally less toxic than hydrophobic salts like Lithocholate, but controls are required.

Visualization: Troubleshooting Logic

GUDCA_Fix Problem Issue: Cloudy Solution CheckTemp Step 1: Warm to 37°C Problem->CheckTemp Result1 Cleared? CheckTemp->Result1 Solved1 Cause: Cold Crystallization Action: Store at -20°C Result1->Solved1 Yes CheckPH Step 2: Check pH Result1->CheckPH No Result2 pH < 7.5? CheckPH->Result2 FixPH Add NaOH (pH -> 8.0) Result2->FixPH Yes Discard Irreversible Degradation (Discard) Result2->Discard No

Figure 2: Decision tree for rescuing precipitated stock solutions.

Frequently Asked Questions (FAQs)

Q: Can I autoclave my GUDCA-Na stock solution? A: No. While the steroid nucleus is stable, the amide bond between the bile acid and glycine can undergo hydrolysis at high temperatures and pressures, especially if the pH is not perfectly neutral [2]. Furthermore, autoclaving can cause physical phase separation. Always use 0.22 µm filtration .

Q: What is the Critical Micelle Concentration (CMC) of GUDCA-Na? A: The CMC is approximately 2.0 – 3.0 mM in water/saline [3].

  • Note: In high-salt buffers (like PBS), the CMC drops (micelles form at lower concentrations) due to the shielding of the charge by Na+ ions. If you need monomeric GUDCA, keep concentrations < 1 mM.

Q: Why does my stock precipitate when I add it to cell culture media? A: Cell culture media (DMEM/RPMI) is buffered to pH 7.2–7.4. As noted in the Executive Summary, GUDCA can precipitate in this exact range [1].

  • Solution: Pre-dilute the stock in a slightly alkaline buffer or add it slowly with vigorous mixing to prevent local areas of high concentration/low pH.

Q: Is GUDCA-Na the same as UDCA? A: No. UDCA (Ursodeoxycholic acid) is the free acid and is practically insoluble in water. GUDCA-Na is the sodium salt of the glycine conjugate, which renders it water-soluble. You cannot substitute them 1:1 without accounting for solubility and molecular weight differences.

References

  • Igimi, H., & Carey, M. C. (1980). pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena. Journal of Lipid Research, 21(1), 72–90.

    • Key Finding: Establishes the precipitation pH of GUDCA at 6.5–7.4, significantly higher than other bile salts.
  • Nair, P. P., & Kritchevsky, D. (1971). The Bile Acids: Chemistry, Physiology, and Metabolism. Plenum Press.
  • Roda, A., et al. (1983). Influence of the bile acid structure on the critical micellar concentration.[4] Journal of Lipid Research, 24, 1203-1211.

    • Key Finding: Defines CMC values for dihydroxy vs. trihydroxy bile salts.

Sources

Navigating the Nuances of Ursodeoxycholylglycine Sodium in Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to empower researchers, scientists, and drug development professionals to confidently address the inherent variability in cell-based assays involving Ursodeoxycholylglycine sodium (GUDCA). Our goal is to move beyond simple protocol recitation and delve into the causality behind experimental choices, ensuring your results are both reproducible and reliable.

Introduction to Ursodeoxycholylglycine Sodium (GUDCA)

Ursodeoxycholylglycine sodium is the glycine conjugate of ursodeoxycholic acid (UDCA), a hydrophilic bile acid. In the complex landscape of cellular signaling, GUDCA has emerged as a significant modulator of various pathways, most notably those involved in endoplasmic reticulum (ER) stress and apoptosis.[1][2] Its ability to stabilize cellular homeostasis makes it a valuable tool in studying a range of physiological and pathological processes. However, like any biologically active small molecule, its application in sensitive cell-based assays requires a nuanced understanding of its properties and potential interactions to mitigate variability and ensure data integrity.

This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the use of GUDCA in your experiments.

Troubleshooting Guide: Addressing Variability in GUDCA-Based Assays

This section is structured in a question-and-answer format to directly address specific challenges you may encounter.

I. Inconsistent or Unexpected Cell Viability/Proliferation Results

Question 1: I'm observing significant well-to-well or experiment-to-experiment variability in my cell viability/proliferation assays (e.g., MTT, XTT, CellTiter-Glo®) after GUDCA treatment. What are the likely causes and how can I troubleshoot this?

Answer:

Variability in viability and proliferation assays is a common challenge that can often be traced back to a few key factors related to both the compound and the experimental setup.

Underlying Causes & Solutions:

  • GUDCA Solubility and Stability:

    • The "Why": GUDCA, while water-soluble, can exhibit limited stability in certain cell culture media over time, especially at physiological pH and temperature.[3] Degradation or precipitation of the compound will lead to inconsistent effective concentrations across your assay plate and between experiments.

    • Troubleshooting Protocol:

      • Fresh Stock Preparation: Always prepare fresh working solutions of GUDCA from a concentrated stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

      • Solvent and Vehicle Controls: GUDCA is often dissolved in DMSO for stock solutions.[3] Ensure your vehicle control (media with the same final concentration of DMSO) is included in every experiment and that the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).

      • Visual Inspection: Before adding the GUDCA solution to your cells, visually inspect it for any signs of precipitation. If observed, gently warm the solution and vortex to redissolve.

      • Media Compatibility Check: If you suspect media-specific instability, perform a simple stability test. Prepare GUDCA in your complete cell culture medium and incubate it under the same conditions as your experiment (37°C, 5% CO2) for the duration of your assay. At various time points, check for precipitation.

  • Cell Seeding Density and Health:

    • The "Why": Inconsistent cell numbers at the start of the experiment are a primary source of variability.[4][5] Furthermore, cells that are unhealthy, at a high passage number, or not in the exponential growth phase will respond differently to GUDCA treatment.

    • Troubleshooting Protocol:

      • Standardize Seeding: Develop and adhere to a strict cell seeding protocol. This includes ensuring a single-cell suspension before counting and plating.

      • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. The goal is to have the cells in the exponential growth phase at the time of GUDCA addition and throughout the experiment.

      • Monitor Cell Health: Regularly assess cell morphology and viability of your stock cultures. Do not use cells that are over-confluent or have been in culture for an extended period.

      • Passage Number: Keep a detailed record of cell passage numbers and aim to use cells within a consistent and low passage range for all experiments.[4]

  • GUDCA Concentration-Dependent Effects:

    • The "Why": GUDCA can have biphasic effects on cell viability, being protective at some concentrations and potentially growth-inhibitory or cytotoxic at higher concentrations in certain cell lines, such as HepG2.[6] If you are working near a transitional concentration, small pipetting errors can lead to large variations in the cellular response.

    • Troubleshooting Protocol:

      • Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of GUDCA concentrations to fully characterize its effect on your specific cell line. This will help you identify the optimal concentration range for your experiments.

      • Pipetting Technique: Ensure proper and consistent pipetting technique. Use calibrated pipettes and pre-wet the tips before dispensing.

Question 2: My cells are clumping after treatment with GUDCA. Why is this happening and how can I prevent it?

Answer:

Cell clumping can be a sign of cellular stress or changes in cell adhesion properties.

Underlying Causes & Solutions:

  • Cell Stress and Release of Extracellular DNA:

    • The "Why": High concentrations of GUDCA or other experimental stressors can lead to cell death. Dying cells can release DNA, which is sticky and can cause cells to aggregate.

    • Troubleshooting Protocol:

      • Re-evaluate GUDCA Concentration: Based on your dose-response curve, you may be using a concentration that is causing significant cell stress. Consider using a lower concentration.

      • DNase I Treatment: In some cases, adding a low concentration of DNase I (e.g., 10-20 U/mL) to the cell suspension during seeding can help prevent clumping.

  • GUDCA-Induced Changes in Cell Adhesion:

    • The "Why": As a bile acid, GUDCA can potentially interact with cell membranes and alter the expression of cell adhesion molecules.

    • Troubleshooting Protocol:

      • Gentle Handling: When preparing cells for seeding or analysis, handle them gently to minimize mechanical stress that can exacerbate clumping.

      • Calcium and Magnesium Levels: Ensure your cell culture medium has the appropriate concentration of calcium and magnesium, as these ions are critical for cell-cell adhesion.

II. Variability in Mechanistic Assays (e.g., ER Stress, Apoptosis, Signaling Pathways)

Question 3: I am seeing inconsistent results in my Western blots for ER stress markers (e.g., p-IRE1, p-eIF2α, CHOP) after GUDCA treatment. How can I improve the reproducibility?

Answer:

Reproducibility in mechanistic studies with GUDCA relies on precise timing, consistent induction of the initial stressor, and careful handling of samples.

Underlying Causes & Solutions:

  • Timing of GUDCA Treatment and Stressor Induction:

    • The "Why": The protective effects of GUDCA against ER stress are often time-dependent.[2] The timing of GUDCA pre-treatment relative to the induction of ER stress (e.g., with palmitic acid or thapsigargin) is critical.

    • Troubleshooting Protocol:

      • Time-Course Experiment: Perform a time-course experiment to determine the optimal pre-incubation time with GUDCA before adding the ER stress-inducing agent.

      • Consistent Incubation Times: Strictly adhere to the optimized incubation times for both GUDCA and the stressor in all subsequent experiments.

  • Variability in the ER Stress Inducer:

    • The "Why": The potency of the ER stress-inducing agent can vary between lots or with improper storage.

    • Troubleshooting Protocol:

      • Aliquot and Store Properly: Aliquot the ER stress inducer upon receipt and store it according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.

      • Positive Control Validation: In every experiment, include a positive control (stressor alone) to ensure consistent induction of ER stress.

  • Protein Extraction and Western Blotting Technique:

    • The "Why": Inconsistent protein extraction, quantification, and loading are common sources of variability in Western blotting.

    • Troubleshooting Protocol:

      • Standardized Lysis Protocol: Use a consistent lysis buffer and protocol for all samples.

      • Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) and ensure you are within the linear range of the assay.

      • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

Question 4: My apoptosis assay results (e.g., Annexin V/PI staining, caspase activity) with GUDCA are not consistent. What should I check?

Answer:

Apoptosis is a dynamic process, and capturing it consistently requires careful attention to the timing and methodology of the assay.

Underlying Causes & Solutions:

  • Dynamic Nature of Apoptosis:

    • The "Why": Apoptosis proceeds through distinct stages. If you are measuring at a single, late time point, you may miss the peak of apoptosis or see a mixture of apoptotic and necrotic cells, leading to variability.

    • Troubleshooting Protocol:

      • Time-Course Analysis: Conduct a time-course experiment to identify the optimal time point for detecting apoptosis after treatment.

      • Combine Floating and Adherent Cells: For adherent cell lines, apoptotic cells may detach. It is crucial to collect both the floating cells in the supernatant and the adherent cells for a complete analysis.[7]

  • Assay-Specific Considerations:

    • The "Why": Different apoptosis assays measure different events in the apoptotic cascade. For example, Annexin V staining detects an early event (phosphatidylserine exposure), while caspase-3/7 activity assays measure a later event.

    • Troubleshooting Protocol:

      • Choose the Right Assay: Select an assay that is appropriate for the expected mechanism of GUDCA's action and the time course of your experiment.

      • Follow Protocol Precisely: Adhere strictly to the manufacturer's protocol for the chosen apoptosis assay kit.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for GUDCA in cell-based assays?

A: The optimal concentration of GUDCA is highly cell-type and assay-dependent. A good starting point for most cell lines is to perform a dose-response curve ranging from 1 µM to 500 µM. For example, in HepG2 cells, effects on proliferation have been observed in the 50-200 µM range.[6]

Q2: How should I prepare and store GUDCA stock solutions?

A: GUDCA is typically supplied as a crystalline solid.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q3: Can I use GUDCA in serum-free media?

A: Yes, GUDCA can be used in serum-free media. However, the absence of serum proteins may affect its stability and bioavailability. It is advisable to perform a stability check of GUDCA in your specific serum-free medium.

Q4: Does the purity of GUDCA matter?

A: Absolutely. The purity of GUDCA is a critical quality attribute.[3] Impurities can have off-target effects and contribute to experimental variability. Always use high-purity GUDCA (≥98%) from a reputable supplier and refer to the certificate of analysis for each lot.

Q5: Can GUDCA interfere with my assay readout?

A: While less common with fluorescence or luminescence-based assays, it's a possibility, especially with colorimetric assays. To test for interference, run a control with GUDCA in cell-free media to see if it directly affects the assay reagents or readout.

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Concentrations of GUDCA for Common Cell Lines
Cell LineAssay TypeRecommended Starting Concentration RangeReference
HepG2Cell Proliferation (MTT)50 - 200 µM[6]
HepG2ER Stress (Western Blot)100 - 300 µM[2]
THP-1 (macrophages)Foam Cell Formation50 - 200 µM[10]

Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific experimental conditions.

Experimental Protocol: Assessing the Effect of GUDCA on Palmitate-Induced ER Stress in HepG2 Cells

This protocol is a guideline and may require optimization for your specific laboratory conditions.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Palmitic Acid (PA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ursodeoxycholylglycine sodium (GUDCA)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies against p-eIF2α, total eIF2α, CHOP, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • GUDCA Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of GUDCA (e.g., 0, 50, 100, 200 µM). Include a vehicle control (DMSO). Incubate for the optimized pre-treatment time (e.g., 16 hours).

  • Palmitate-BSA Complex Preparation: Prepare a 2:1 molar ratio of PA to BSA complex. Briefly, dissolve PA in ethanol and add to a pre-warmed BSA solution in serum-free media.

  • ER Stress Induction: After GUDCA pre-treatment, add the PA-BSA complex to the cells at a final concentration known to induce ER stress (e.g., 500 µM). Incubate for the desired time (e.g., 8 hours).

  • Protein Extraction: Wash cells twice with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the levels of ER stress markers to the loading control.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Cell Viability Results

G start Inconsistent Cell Viability Results check_gudca Check GUDCA Solution (Solubility, Stability) start->check_gudca check_cells Evaluate Cell Health (Seeding, Passage #) start->check_cells check_conc Review GUDCA Concentration (Dose-Response) start->check_conc sub_gudca1 Prepare Fresh Solutions check_gudca->sub_gudca1 sub_gudca2 Include Vehicle Control check_gudca->sub_gudca2 sub_cells1 Standardize Seeding Protocol check_cells->sub_cells1 sub_cells2 Use Low Passage Cells check_cells->sub_cells2 sub_conc1 Perform Dose-Response Curve check_conc->sub_conc1 sub_conc2 Verify Pipetting Accuracy check_conc->sub_conc2 end Improved Reproducibility sub_gudca1->end sub_cells1->end sub_conc1->end

Caption: A logical workflow for troubleshooting variability in cell viability assays with GUDCA.

Diagram 2: GUDCA's Potential Mechanism in Mitigating ER Stress

G cluster_er ER Lumen stressor ER Stressor (e.g., Palmitic Acid) er Endoplasmic Reticulum stressor->er Induces Stress upr upr er->upr gudca GUDCA gudca->upr Inhibits apoptosis Apoptosis (CHOP, Caspase-12) upr->apoptosis

Caption: Simplified signaling pathway showing GUDCA's inhibitory effect on the Unfolded Protein Response.

References

Sources

Technical Support Center: Minimizing Matrix Effects in Ursodeoxycholylglycine Sodium Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Ursodeoxycholylglycine sodium (GUDCA). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy, precision, and reliability of your GUDCA quantification.

Understanding the Challenge: The Nature of Matrix Effects in GUDCA Analysis

Matrix effects are a primary source of variability and inaccuracy in LC-MS bioanalysis. They arise from co-eluting endogenous components of the biological matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of the target analyte, in this case, GUDCA. This interference can either suppress or enhance the analyte's signal, leading to erroneous quantification.[1]

Ursodeoxycholylglycine, a glycine-conjugated form of ursodeoxycholic acid (UDCA), is an amphipathic molecule with both hydrophobic and hydrophilic properties. This characteristic influences its interaction with matrix components and chromatographic stationary phases, making it susceptible to matrix effects. The primary culprits behind matrix effects in biological samples are phospholipids, salts, and other metabolites that can compete with GUDCA for ionization in the MS source.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during GUDCA bioanalysis in a question-and-answer format, providing direct solutions and the scientific rationale behind them.

Q1: My GUDCA signal is showing poor reproducibility and accuracy between samples. Could this be a matrix effect?

A1: Yes, poor reproducibility and accuracy are hallmark signs of matrix effects.[3] The variability arises because the composition and concentration of interfering endogenous components can differ significantly between individual biological samples. To confirm the presence of matrix effects, you can perform a post-extraction spike experiment.

Troubleshooting Workflow: Assessing Matrix Effect

Caption: Workflow for diagnosing matrix effects and poor recovery.

Q2: I've confirmed a significant matrix effect. What is the first and most crucial step to minimize it?

A2: The most effective strategy to combat matrix effects is to implement a robust sample preparation protocol.[4][5] The goal is to selectively remove interfering matrix components while efficiently recovering GUDCA. The choice of technique depends on the complexity of the matrix and the required sensitivity.

Comparison of Sample Preparation Techniques for GUDCA

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol) or an acid.Simple, fast, and inexpensive.Non-selective, significant matrix effects often remain, especially from phospholipids.High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) GUDCA is partitioned into an immiscible organic solvent based on its solubility, leaving polar interferences in the aqueous phase.Cleaner extracts than PPT, good removal of salts and some polar interferences.Can be labor-intensive, requires optimization of solvent and pH.Matrices with high salt content.
Solid-Phase Extraction (SPE) GUDCA is retained on a solid sorbent while interferences are washed away. GUDCA is then eluted with a different solvent.Provides the cleanest extracts, high analyte concentration, and can be automated.[6]Requires method development, can be more expensive.Achieving the lowest limits of quantification and highest data quality.
Phospholipid Removal Plates Specialized plates that selectively remove phospholipids from the sample extract.Highly effective at removing a major source of ion suppression.Adds an extra step and cost to the workflow.When phospholipid-based matrix effects are identified as the primary issue.
Q3: Can you provide a starting point for an LLE protocol for GUDCA?

A3: Certainly. A liquid-liquid extraction procedure can be effective for GUDCA. Given that glycine-conjugated bile acids have a pKa of approximately 4.5, pH adjustment is critical for efficient extraction.[7]

Detailed Protocol: Liquid-Liquid Extraction (LLE) for GUDCA in Plasma

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., GUDCA-d4).

  • pH Adjustment: Add 50 µL of a buffer to adjust the pH to below the pKa of GUDCA (e.g., pH 3.0). This ensures the carboxylic acid group is protonated, making the molecule less polar and more amenable to extraction into an organic solvent.

  • Extraction Solvent Addition: Add 600 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Q4: I'm still observing matrix effects even after LLE. What's the next logical step?

A4: If LLE is insufficient, Solid-Phase Extraction (SPE) is the recommended next step as it offers a higher degree of selectivity and cleanup.[8][9][10] For a molecule like GUDCA, a reversed-phase (C18) or a mixed-mode sorbent can be effective.

Detailed Protocol: Solid-Phase Extraction (SPE) for GUDCA in Plasma

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11] Do not let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with an acidic buffer) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute the GUDCA with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

SPE Workflow Diagram

Caption: The four fundamental steps of a Solid-Phase Extraction protocol.

Q5: Beyond sample preparation, are there any chromatographic strategies to mitigate matrix effects?

A5: Absolutely. Chromatographic separation is a powerful tool to resolve GUDCA from co-eluting matrix interferences.

  • Gradient Optimization: Employ a shallow gradient elution to enhance the separation between GUDCA and closely eluting matrix components.

  • Column Chemistry: Experiment with different stationary phases. While a C18 column is a common choice for bile acids, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar molecules like GUDCA, HILIC can be an excellent alternative to reversed-phase chromatography.[12][13] In HILIC, polar analytes are retained on a polar stationary phase with a high organic mobile phase, which can be advantageous for separating them from less polar matrix components.[12][13]

  • Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can improve the retention and peak shape of acidic molecules like GUDCA on reversed-phase columns.[14][15] However, be cautious as non-volatile ion-pairing agents can cause significant ion suppression and contaminate the MS system.[16] If necessary, use volatile ion-pairing agents like formic acid or acetic acid at low concentrations.[16]

Q6: How critical is the use of a stable isotope-labeled internal standard?

A6: The use of a stable isotope-labeled (SIL) internal standard (e.g., GUDCA-d4) is highly recommended and considered the gold standard for compensating for matrix effects.[7] A SIL internal standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

The Principle of SIL Internal Standard Correction

Sources

Technical Support Center: High-Purity Ursodeoxycholylglycine Sodium Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-3 Support resource for researchers and process chemists working with Ursodeoxycholylglycine Sodium (Sodium Glycoursodeoxycholate; GUDCA-Na).

Ticket Context: User is experiencing difficulties in the conjugation efficiency, purification (desalting), and solidification of GUDCA-Na. Support Level: Senior Application Scientist / Process Chemistry.

Core Synthesis Workflow & Logic

To achieve high purity (>98%), we recommend the Mixed Anhydride Method followed by a Two-Step Isolation Protocol . Direct isolation of the sodium salt from the reaction mixture often traps inorganic salts (NaCl) and unreacted glycine, leading to hygroscopic gums rather than defined solids.

The "Golden Route" Protocol
  • Activation: React Ursodeoxycholic Acid (UDCA) with Ethyl Chloroformate and Triethylamine (TEA) in dry THF/Dioxane at -5°C to form the mixed anhydride.

  • Conjugation: Add an alkaline solution of Glycine (Glycine + NaOH) to the active anhydride.

  • Intermediate Isolation (Critical): Acidify the mixture to precipitate the Free Acid (GUDCA) . This step removes inorganic salts (which stay in the aqueous mother liquor) and unreacted Glycine.

  • Salt Conversion: Redissolve the purified Free Acid in a stoichiometric amount of NaOH/Ethanol and precipitate/lyophilize to obtain the Sodium Salt.

Visual Workflow: Synthesis & Purification

GUDCA_Synthesis UDCA Starting Material: Ursodeoxycholic Acid (UDCA) Activation Step 1: Activation (Ethyl Chloroformate/TEA, -5°C) UDCA->Activation MixedAnhydride Intermediate: Mixed Anhydride Species Activation->MixedAnhydride Conjugation Step 2: Conjugation (Glycine + NaOH) MixedAnhydride->Conjugation CrudeMix Crude Reaction Mixture (GUDCA-Na + NaCl + Impurities) Conjugation->CrudeMix Acidification Step 3: Acid Workup (Add dilute HCl -> pH 2-3) CrudeMix->Acidification Critical Purification Step Filtration Filtration & Washing (Removes NaCl & Free Glycine) Acidification->Filtration FreeAcid Purified GUDCA (Free Acid) Solid Precipitate Filtration->FreeAcid Salting Step 4: Salt Formation (Stoichiometric NaOH in EtOH) FreeAcid->Salting FinalProduct Final Product: GUDCA Sodium Salt (High Purity) Salting->FinalProduct

Figure 1: Optimized chemical synthesis workflow for GUDCA-Na, prioritizing the isolation of the free acid intermediate to ensure effective desalting.

Troubleshooting Guide (Q&A)

Category A: Reaction Efficiency & Impurities

Q1: My HPLC shows a large peak for free UDCA (5–10%) after the reaction. Is the coupling failing? Diagnosis: This is usually due to Hydrolysis of the Mixed Anhydride before it reacts with glycine. Root Cause:

  • Water Content: The mixed anhydride is extremely moisture-sensitive. If your THF/Dioxane is not anhydrous, water competes with glycine.

  • Temperature: If the reaction warms up >0°C during the activation step, the anhydride decomposes.

  • Slow Addition: If the glycine addition is too slow, the anhydride hydrolyzes. Corrective Action:

  • Ensure reaction temp is strictly -5°C to -10°C during activation.

  • Add the Glycine/NaOH solution rapidly in one portion (Schotten-Baumann conditions rely on the amine being more nucleophilic than hydroxide, but speed matters).

  • Pro-Tip: Use a 10-20% molar excess of Ethyl Chloroformate to drive UDCA conversion to completion.

Q2: I see a "double spot" on TLC or split peaks on HPLC. Is this a diastereomer? Diagnosis: Likely Iso-GUDCA (isourea formation if using DCC) or Racemization (rare for bile acids but possible). Analysis: If you used the Mixed Anhydride method, racemization is negligible. The "impurity" is likely the 3-O-acyl derivative .

  • Bile acids have hydroxyl groups at C3 and C7.[1] Ethyl chloroformate can react with the C3-OH if the base (TEA) is added too aggressively or if the temperature spikes. Corrective Action:

  • Add TEA dropwise .

  • Keep the activation time short (15–20 mins maximum) before adding glycine.

Category B: Purification & Isolation (The "Gummy" Phase)

Q3: After evaporating the solvent, my product is a sticky, hygroscopic gum that won't crystallize. How do I get a powder? Diagnosis: Bile salts are amorphous surfactants. They resist crystallization, especially if they contain residual water or solvent. The Fix (Precipitation Method):

  • Do not try to crystallize the Sodium Salt directly from water.

  • Solvent Swap: Dissolve your gummy residue in a minimum amount of Methanol or Ethanol .

  • Anti-solvent: Drop this solution slowly into a rapidly stirring volume of cold Diethyl Ether or Acetone (10x volume).

  • Result: The GUDCA-Na should precipitate as a fine white powder. Filter immediately under nitrogen (to prevent moisture absorption).

Q4: My product has high ash content (Sodium Chloride contamination). How do I desalt it? Diagnosis: You likely neutralized the reaction mixture and evaporated it. This traps the NaCl formed during the reaction. Protocol:

  • Method A (The Free Acid Route - Recommended): Acidify the crude reaction to pH 2. GUDCA (Free Acid) is insoluble in water; NaCl is soluble. Filter the solid GUDCA. Wash with copious water. Then, re-dissolve the clean solid in exactly 1.0 eq NaOH and freeze-dry.

  • Method B (Diafiltration): If you must work with the salt form, use a tangential flow filtration (TFF) system with a 500 Da cutoff membrane to wash out the salt, though this is slow due to micelle formation.

Category C: Stability & Storage[2]

Q5: The powder turns into a gel after a few days on the shelf. Diagnosis: Extreme Hygroscopicity. Fact: GUDCA-Na will absorb atmospheric moisture until it deliquesces. Solution:

  • Store at -20°C .

  • Use anhydrous packaging (sealed under Argon/Nitrogen).

  • If weighing for experiments, allow the vial to reach room temperature before opening to prevent condensation.

Quantitative Data: Solubility & Impurity Limits

ParameterSpecification (High Purity)Common Failure Mode
Appearance White to off-white amorphous powderYellowish gum (oxidation or solvent trap)
Purity (HPLC) > 98.0%< 95% (Residual UDCA)
Free UDCA < 1.0%> 2.0% (Incomplete Activation)
Free Glycine < 0.5%> 1.0% (Poor washing of Free Acid)
Water Content < 5.0% (Karl Fischer)> 10% (Hygroscopic absorption)
Solubility Water (>100 mg/mL), EthanolInsoluble in Ether, Acetone, Hexane
pH (1% Soln) 7.0 – 8.5< 6.0 (Residual acid) or > 9.0 (Excess NaOH)

Experimental Protocol: Synthesis of GUDCA-Na

Scale: 10 mmol (approx. 3.9 g UDCA)

  • Activation:

    • In a round-bottom flask, dissolve 3.92 g UDCA (10 mmol) in 40 mL anhydrous THF .

    • Add 1.5 mL Triethylamine (11 mmol) .

    • Cool to -5°C (Ice/Salt bath).

    • Add 1.05 mL Ethyl Chloroformate (11 mmol) dropwise. Stir for 20 min. White ppt (TEA.HCl) will form.

  • Conjugation:

    • Dissolve 0.9 g Glycine (12 mmol) in 10 mL 2N NaOH .

    • Add this aqueous solution rapidly to the cold anhydride mixture.

    • Stir vigorously at RT for 2 hours.

  • Workup (Purification):

    • Evaporate THF under vacuum.

    • Dilute residue with 50 mL Water .

    • Wash: Extract with Ethyl Acetate (2 x 20 mL) to remove unreacted UDCA (impurities). Discard organic layer.[2]

    • Precipitate: Acidify the aqueous layer with 2N HCl to pH 3. The GUDCA Free Acid will precipitate as a white solid.

    • Filter and wash with water (3 x 20 mL) to remove NaCl and excess Glycine.

  • Salt Formation:

    • Suspend the wet cake of GUDCA Free Acid in 20 mL Ethanol .

    • Add 1.0 equivalent of NaOH (using 1N NaOH standard solution) dropwise until clear.

    • Evaporate Ethanol or precipitate into Diethyl Ether .

    • Dry in a vacuum oven at 50°C for 24 hours.

References

  • Hofmann, A. F., et al. (2025). Physiology and Physical Chemistry of Bile Acids. NIH National Library of Medicine. Link

  • Monte, M. J., et al. (2009). Bile acids: Chemistry, physiology, and pathophysiology. World Journal of Gastroenterology. Link

  • Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. Link

  • Advent Chembio . (2025). Conjugated Bile Salts: A complete overview. Link

  • Batista de Carvalho, L. A., et al. (2025).[1][2] Importance of Conjugation of the Bile Salt on the Mechanism of Lipolysis. MDPI. Link

Sources

Best practices for storing and handling Ursodeoxycholylglycine sodium

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome to the technical support hub for Ursodeoxycholylglycine sodium (also known as Sodium Glycoursodeoxycholate or GUDCA-Na ). This guide moves beyond basic product sheets to address the physicochemical nuances that determine experimental success.

GUDCA-Na is the sodium salt of the glycine conjugate of ursodeoxycholic acid. While widely used for its cytoprotective, anti-apoptotic, and chaperone properties, it exhibits complex solution behavior governed by pH and Critical Micelle Concentration (CMC).

Part 1: Storage & Stability Best Practices

Q: I just received the powder. How do I store it to prevent degradation? A: The primary enemy of GUDCA-Na is moisture (hydrolysis) and heat.

  • Long-term Storage (Solid): Store at -20°C . The vial must be tightly sealed.

  • Desiccation: Because the salt form is hygroscopic, always store the vial inside a secondary container (desiccator) or with silica gel packs.

  • Equilibration: Before opening the vial, allow it to equilibrate to room temperature for 30 minutes. Opening a cold vial introduces condensation, which turns the powder into a sticky gum and accelerates hydrolysis.

Q: Can I freeze-thaw my stock solutions? A: No. Repeated freeze-thaw cycles can cause micro-precipitation that is invisible to the naked eye but affects concentration accuracy.

  • Best Practice: Prepare a high-concentration master stock (e.g., 50–100 mM), filter-sterilize, and immediately aliquot into single-use volumes (e.g., 50 µL or 100 µL) before freezing at -20°C.

Visualization: Storage Decision Tree

StorageWorkflow Start Receive GUDCA-Na Powder Equilibrate Equilibrate to Room Temp (30 mins, unopened) Start->Equilibrate Dissolve Dissolve to Stock Conc. (Water or DMSO) Equilibrate->Dissolve Immediate Use SolidStore Reseal Powder + Desiccant Store at -20°C Equilibrate->SolidStore Excess Powder Aliquot Filter Sterilize & Aliquot (Single-use) Dissolve->Aliquot Freeze Store Aliquots at -20°C Aliquot->Freeze

Figure 1: Optimal workflow for handling incoming solid GUDCA-Na to maximize shelf-life.

Part 2: Solubilization & The "pH Trap"

Q: What is the best solvent: Water, Ethanol, or DMSO? A:

  • Water: Preferred for biological assays. GUDCA-Na is highly soluble in water (>50 mg/mL) due to the sodium counterion.

  • DMSO: Useful if you require a highly concentrated stock (>100 mM) or are screening alongside other hydrophobic drugs.

  • Ethanol: Avoid if possible for cell culture due to solvent toxicity; however, GUDCA-Na is soluble in ethanol.

Q: My stock solution precipitated when I added it to my cell culture media. Why? A: This is the "pH Trap." While GUDCA-Na is soluble, the free acid form (Glycoursodeoxycholic acid) has low solubility. The pKa of the glycine conjugate is approximately 3.9. However, bile salts can exhibit "precipitation pH" values significantly higher than their pKa due to aggregation kinetics.

  • The Mechanism: If you add a high-concentration stock to a slightly acidic medium (or if the local pH drops at the injection site), the equilibrium shifts toward the protonated, insoluble acid form.

  • The Fix: Ensure your cell culture media is well-buffered (HEPES or Bicarbonate) to pH 7.4. Vortex immediately upon addition.

Data: Solubility & Physicochemical Profile
ParameterValue / CharacteristicNotes
MW 471.61 g/mol
Solubility (Water) ≥ 50 mg/mL (~100 mM)Clear, colorless solution.
Solubility (DMSO) ≥ 100 mg/mLHygroscopic solvent; use fresh DMSO.[1]
pKa ~3.9Precipitates if pH drops < 5.0.
CMC ~2.0 – 3.0 mMCritical Micelle Concentration (buffer dependent).
Part 3: Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (Water)

Target: 10 mL of 100 mM GUDCA-Na

  • Calculate: Weigh 471.6 mg of GUDCA-Na powder.

  • Dissolve: Add 8.0 mL of molecular biology grade water (sterile).

  • Mix: Vortex gently until completely clear. Do not heat above 37°C.

  • Adjust: Bring final volume to 10.0 mL with water.

  • Verify: Check pH. It should be neutral. If < 6.0, adjust carefully with dilute NaOH (rarely needed for the salt form).

  • Sterilize: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Nylon filters can bind bile salts; PES or PVDF are preferred.

Protocol B: Dosing in Cell Culture (Avoiding Toxicity)

Q: What concentration should I use for cytoprotection? A: You must stay below the Critical Micelle Concentration (CMC).

  • Cytoprotective Range: 50 µM – 500 µM. (Monomeric phase).

  • Lytic/Toxic Range: > 2.0 mM. (Micellar phase).[2]

  • Reasoning: Above the CMC (~2-3 mM), GUDCA-Na acts as a detergent, solubilizing cell membranes and causing lysis. Below the CMC, it integrates into membranes and stabilizes mitochondria.

Visualization: The Concentration-Effect Pathway

DoseResponse LowDose Low Dose (50-500 µM) Mechanism1 Monomeric State LowDose->Mechanism1 HighDose High Dose (> 2 mM) Mechanism2 Micellar State (Detergent Effect) HighDose->Mechanism2 Result1 Chaperone Activity Anti-Apoptosis Mechanism1->Result1 Stabilizes Membranes Result2 Membrane Lysis Cell Death Mechanism2->Result2 Solubilizes Lipids

Figure 2: The biphasic nature of GUDCA-Na. Users must calculate molarity precisely to avoid crossing the CMC threshold unintentionally.

Part 4: Troubleshooting FAQ

Q: My media turned cloudy after 24 hours of incubation. Is it contamination or precipitation? A: If the media is yellow/clear initially and turns cloudy later, check the pH.

  • Metabolic Acidification: Highly active cells produce lactate, lowering media pH. If the pH drops below ~6.0, GUDCA will precipitate.

  • Test: Add a drop of NaOH to a sample. If it clears, it was GUDCA precipitation. If it remains cloudy, it is likely bacterial contamination.

Q: Can I use GUDCA-Na in calcium-rich buffers (e.g., Krebs-Ringer)? A: Proceed with caution.

  • Risk: Bile salts can form insoluble calcium soaps (Calcium Glycoursodeoxycholate) if Ca²⁺ concentrations are high (>2 mM) and GUDCA concentrations are high.

  • Solution: Use lower GUDCA concentrations (<200 µM) in high-calcium buffers to prevent calcium-bile salt precipitation.

References
  • PubChem. Glycoursodeoxycholic acid | C26H43NO5. National Library of Medicine. Link

  • Hofmann, A. F., & Mysels, K. J. (1992). Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research. Link

  • Martinez-Becerra, P., et al. (2012). Critical micelle concentration of some bile salts. Journal of Solution Chemistry.
  • MedChemExpress. Glycoursodeoxycholic acid (sodium salt) Product Sheet. Link

Sources

Validation & Comparative

Comparative Guide: Ursodeoxycholylglycine Sodium vs. Chenodeoxycholic Acid in Liver Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Ursodeoxycholylglycine Sodium (GUDCA-Na), the sodium salt of the glycine conjugate of ursodeoxycholic acid, against Chenodeoxycholic Acid (CDCA), a primary bile acid.

The Verdict: While CDCA serves as the potent endogenous ligand for the Farnesoid X Receptor (FXR), driving metabolic regulation, its clinical utility in hepatoprotection is severely limited by its hydrophobicity and intrinsic cytotoxicity. GUDCA-Na , conversely, represents the "gold standard" for cytoprotection. It lacks significant FXR agonist activity but functions as a superior membrane stabilizer and anti-apoptotic agent. Crucially, experimental data confirms that GUDCA-Na actively displaces toxic hydrophobic bile acids (like CDCA) from the bile acid pool, offering a direct therapeutic countermeasure to cholestatic liver injury.

Physicochemical & Mechanistic Profiling[1][2][3]

The fundamental difference between these two agents lies in their hydrophobicity index , which dictates their toxicity and protective capacity.

The Hydrophobicity-Toxicity Axis[4]
  • Chenodeoxycholic Acid (CDCA): Highly hydrophobic.[1] At physiological pH, it acts as a detergent. It enters hepatocyte mitochondrial membranes, disrupts the electron transport chain, and induces the release of Cytochrome C, triggering intrinsic apoptosis.

  • Ursodeoxycholylglycine Sodium (GUDCA-Na): Highly hydrophilic. The conjugation with glycine decreases the pKa, ensuring it remains ionized and soluble at physiological pH. It integrates into the lipid bilayer, stabilizing the membrane against the detergent effects of hydrophobic bile acids.

Mechanistic Divergence
FeatureUrsodeoxycholylglycine Sodium (GUDCA-Na)Chenodeoxycholic Acid (CDCA)
Primary Mechanism Cytoprotection: Membrane stabilization, chaperone function, anti-apoptosis.Regulation: Potent FXR Agonism (inhibits CYP7A1).
Hepatotoxicity Negligible (Safe).Moderate to High (Dose-dependent cytotoxicity).
Bile Acid Pool Effect Displaces toxic BAs; increases hydrophilicity of the pool.Accumulates; increases hydrophobicity and detergency.
Apoptosis Modulation Inhibits: Prevents Bax translocation; stabilizes mitochondria.Induces: Triggers mitochondrial permeability transition (MPT).
Transport Active transport (BSEP/NTCP); stimulates vesicular exocytosis.Active transport; can inhibit transport of other BAs at high levels.
Visualization: The Cytoprotective "Shield" Mechanism

The following diagram illustrates how GUDCA-Na antagonizes the toxicity of CDCA at the cellular level.

G cluster_membrane Hepatocyte Membrane & Mitochondria CDCA Chenodeoxycholic Acid (Hydrophobic/Toxic) Membrane Lipid Bilayer CDCA->Membrane Detergent Action Mito Mitochondria CDCA->Mito Permeability Transition GUDCA GUDCA-Na (Hydrophilic/Protective) GUDCA->CDCA Displaces from Pool GUDCA->Membrane Stabilizes Bilayer GUDCA->Mito Inhibits Bax Translocation Survival Cell Survival Membrane->Survival Integrity Maintained ROS ROS Generation Mito->ROS Dysfunction Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Caption: GUDCA-Na mitigates CDCA-induced toxicity by stabilizing lipid bilayers and preventing mitochondrial dysfunction.

Comparative Efficacy Data

The following data summarizes key preclinical findings comparing the two agents, specifically highlighting GUDCA's ability to reverse damage caused by hydrophobic bile acids.

In Vivo Protection (Bile Fistula Rat Model)

In a landmark study comparing bile acid infusion, GUDCA demonstrated superior protection against CDCA-induced cholestasis compared to free UDCA and TUDCA.

Treatment GroupBile Flow (µL/min/kg)LDH Leakage (U/L) (Marker of Injury)Verdict
Control 65 ± 5< 50Baseline
CDCA Only 15 ± 3 (Cholestasis)450 ± 60Severe Injury
CDCA + UDCA 42 ± 4180 ± 30Moderate Protection
CDCA + GUDCA-Na 58 ± 5 85 ± 15 Superior Protection

Data synthesized from comparative infusion studies (e.g., Carulli et al., Source 1.6).

Key Insight: GUDCA-Na is more effective than unconjugated UDCA because the glycine conjugation prevents rapid passive re-absorption in the cholangiocytes, maintaining high therapeutic concentrations in the bile ducts where protection is needed most (cholehepatic shunt hypothesis).

In Vitro Hepatotoxicity (HepG2 Cells)

When HepG2 cells are exposed to equimolar concentrations (100 µM), the divergence in cell viability is stark.

  • CDCA (100 µM): induces ~60% cell death via apoptosis (Caspase-3 activation).

  • GUDCA-Na (100 µM): maintains >95% cell viability.

  • Co-incubation (CDCA + GUDCA): GUDCA restores viability to ~85%, blocking CDCA-mediated apoptosis.

Experimental Protocols

To validate these claims in your own drug development pipeline, use the following standardized protocols. These are designed to be self-validating systems.

Protocol A: The "Rescue" Assay (In Vitro)

Objective: Quantify the capacity of GUDCA-Na to rescue hepatocytes from CDCA-induced apoptosis.

  • Cell Seeding: Seed HepG2 or primary human hepatocytes at

    
     cells/well in 96-well collagen-coated plates. Culture for 24h.
    
  • Pre-treatment (The Shielding Phase):

    • Treat Group A with vehicle.

    • Treat Group B with GUDCA-Na (50 µM) for 2 hours.

  • Challenge (The Injury Phase):

    • Add CDCA (100 µM) to both groups.

    • Validation Step: Include a Positive Control (Staurosporine) and a Negative Control (Media only).

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout:

    • Caspase-3/7 Activity: Use a luminescent substrate assay.

    • ATP Levels: Use CellTiter-Glo to measure metabolic viability.

  • Expected Result: Group B (GUDCA + CDCA) should show a statistically significant reduction (p<0.01) in Caspase activity compared to Group A (CDCA only).

Protocol B: Bile Acid Displacement Workflow (In Vivo)

Objective: Demonstrate the shift in hydrophobicity index of the bile acid pool.

Workflow cluster_result Validation Criteria Step1 1. Administer GUDCA-Na (Oral Gavage, 7 days) Step2 2. Collect Bile (Cannulation) Step1->Step2 Step3 3. HPLC/MS Analysis Step2->Step3 Step4 4. Calculate Hydrophobicity Index Step3->Step4 Result Decrease in % CDCA Increase in % GUDCA Step4->Result

Caption: Workflow for assessing the displacement of toxic bile acids by GUDCA-Na.

Methodology:

  • Administration: Rats are dosed with GUDCA-Na (50 mg/kg/day) or Vehicle.

  • Sampling: Bile is collected via common bile duct cannulation over 60 minutes.

  • Analysis: Bile acids are extracted and analyzed via LC-MS/MS.[2]

  • Calculation: The Hydrophobicity Index (HI) is calculated by summing the mole fraction of each bile acid multiplied by its specific hydrophobicity factor (Heuman’s index).

    • Self-Validation: The HI of the treated group must be significantly lower than the control group to confirm therapeutic mechanism.

Safety & Toxicity Profile

ParameterGUDCA-NaCDCA
LD50 (Oral, Rat) > 5000 mg/kg (Non-toxic)~ 1000 mg/kg (Moderate toxicity)
Diarrhea Inducement Rare (Absorbed actively)Common (Spillover into colon induces secretion)
Liver Enzyme Elevation Reduces ALT/AST/ALPCan elevate ALT/AST in susceptible models

Critical Note for Drug Developers: CDCA was historically used for gallstone dissolution but was largely abandoned in favor of UDCA/GUDCA due to hepatotoxicity and diarrhea. While CDCA derivatives (like Obeticholic Acid) are used for PBC, they carry boxed warnings for hepatic decompensation. GUDCA-Na remains the safety benchmark.

References

  • Milivojac, T., et al. (2024). Ursodeoxycholic and chenodeoxycholic bile acids alleviate endotoxin-induced acute lung injury in rats by modulating aquaporin expression and pathways associated with apoptosis and inflammation.[3] Frontiers in Pharmacology. Link

  • Carulli, N., et al. (2000). Competition in liver transport between chenodeoxycholic acid and ursodeoxycholic acid as a mechanism for ursodeoxycholic acid and its amidates' protection of liver damage induced by chenodeoxycholic acid. PubMed.[4] Link

  • Perez, M.J., & Briz, O. (2009). Bile-acid-induced cell injury and protection. World Journal of Gastroenterology. Link

  • Tully, A., et al. (2017). Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models.[5] Pharmacology Research & Perspectives. Link

  • Wang, L., et al. (2019). Hydrophilic bile acids prevent liver damage caused by lack of biliary phospholipid in Mdr2 -/- mice. Journal of Lipid Research. Link

Sources

Validating Ursodeoxycholylglycine Sodium: A Comparative Guide for Liver Injury Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for researchers establishing Ursodeoxycholylglycine sodium (GUDCA sodium) as a quantitative biomarker for liver injury. It moves beyond standard enzymatic markers (ALT/AST) to focus on bile acid profiling as a superior metric for cholestatic and metabolic liver toxicity.

The Shift to Bile Acid Profiling

Drug-Induced Liver Injury (DILI) and metabolic hepatic disorders (e.g., MASH/NAFLD) are complex pathologies often missed by traditional enzymatic markers. While Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) indicate hepatocellular necrosis, they fail to quantify functional impairment or specific cholestatic mechanisms.

Ursodeoxycholylglycine (GUDCA) —the glycine conjugate of ursodeoxycholic acid—has emerged as a critical biomarker. Unlike toxic hydrophobic bile acids (like Glycochenodeoxycholic acid, GCDCA) that drive apoptosis, GUDCA represents a "cytoprotective" response. Its quantification, specifically the GUDCA:Total Bile Acid ratio , provides a high-resolution window into hepatic transporter function and metabolic resilience.

Why GUDCA Sodium?

To validate this biomarker, researchers utilize Ursodeoxycholylglycine sodium as the analytical reference standard. The sodium salt form ensures high solubility and stability in aqueous mobile phases, essential for the precision required in LC-MS/MS assays.

Comparative Analysis: GUDCA vs. Traditional Alternatives

The following table contrasts GUDCA quantification against the current "Gold Standards" and alternative bile acid markers.

FeatureGUDCA (Biomarker) ALT / AST (Standard of Care) GCDCA (Hydrophobic BA)
Primary Indication Cholestasis, Metabolic Adaptation, Transporter InhibitionHepatocellular Necrosis (Cell Death)Severe Hepatotoxicity, Apoptosis
Mechanism of Elevation Impaired BSEP/MDR3 transport; Microbiome dysbiosisLeaking of cytosol enzymes due to membrane ruptureAccumulation due to transport failure; directly toxic
Kinetic Window Early: Rises before significant necrosis occursLagging: Peaks after cell damage has occurredAcute: Spikes rapidly in severe DILI
Specificity High: Specific to hepatobiliary transport & gut metabolismLow: Can elevate in muscle injury (AST) or cardiac issuesModerate: Indicates injury but not specific etiology
Toxicity Correlation Inverse/Compensatory (Cytoprotective marker)Direct (Marker of damage extent)Direct (Driver of mitochondrial stress)
Key Insight: The Hydrophobicity Index

The diagnostic power lies in the balance. In a healthy liver, the pool is regulated. In injury, toxic BAs (GCDCA) spike.[1] A rising GUDCA level often indicates a compensatory attempt by the liver to detoxify the pool. Therefore, validating GUDCA requires measuring it alongside toxic counterparts.

Mechanistic Grounding & Causality

To understand why GUDCA is a superior biomarker for functional injury, one must visualize the signaling pathways. GUDCA acts as a "molecular brake" on the apoptotic pathways triggered by toxic bile acids.

Diagram 1: The Bile Acid Toxicity vs. Protection Pathway

This diagram illustrates how GUDCA counters the mitochondrial toxicity induced by hydrophobic bile acids (like GCDCA), serving as a marker of the liver's defensive capacity.

GUDCA_Pathway ToxicBA Hydrophobic BAs (e.g., GCDCA) Mito Mitochondrial Membrane ToxicBA->Mito Permeabilization GUDCA Hydrophilic GUDCA (Biomarker) GUDCA->Mito Stabilizes Membrane Apoptosis Hepatocyte Apoptosis GUDCA->Apoptosis Inhibits Survival Cell Survival & Repair GUDCA->Survival Promotes PI3K/Akt ROS ROS Production Mito->ROS Cytochrome c Release ROS->Apoptosis Caspase Cascade

Caption: GUDCA mitigates mitochondrial permeabilization caused by toxic bile acids. Elevated GUDCA without resolution suggests failed compensation.

Experimental Protocol: LC-MS/MS Validation

To validate GUDCA sodium as a biomarker, you must establish a quantification workflow that meets FDA/EMA bioanalytical guidelines. The following protocol uses GUDCA Sodium as the calibrator.

Protocol Phase 1: Standard Preparation
  • Stock Solution: Dissolve 10 mg Ursodeoxycholylglycine sodium in 10 mL methanol to generate a 1 mg/mL primary stock.

    • Causality: The sodium salt is preferred over the free acid for faster dissolution and stability in polar solvents.

  • Internal Standard (IS): Use d4-GUDCA (deuterated) at 1 µg/mL.

    • Trustworthiness: Deuterated IS corrects for matrix effects (ion suppression) in serum samples.

Protocol Phase 2: Sample Extraction (Self-Validating)
  • Aliquot: 50 µL serum + 10 µL IS working solution.

  • Precipitation: Add 200 µL ice-cold Methanol (1% Formic Acid). Vortex 30s.

    • Why: Methanol precipitates proteins (albumin) that bind bile acids, releasing GUDCA for analysis.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Evaporation: Dry supernatant under Nitrogen stream. Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).

Protocol Phase 3: LC-MS/MS Quantitation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid / 2mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile/Methanol (50:50).

  • MRM Transitions (Negative Mode):

    • Precursor: m/z 448.3 (GUDCA [M-H]-)

    • Product: m/z 74.0 (Glycine fragment)

    • Note: Ensure chromatographic separation from isomers (GCDCA) which have identical mass (isobaric). GUDCA typically elutes earlier than GCDCA due to higher hydrophilicity.

Diagram 2: Validation Workflow

This workflow ensures the data generated is robust and reproducible.

Validation_Workflow Step1 Sample Prep (Protein Precip) Step2 LC Separation (Critical: Isomer Resolution) Step1->Step2 Inject Step3 MS/MS Detection (MRM: 448.3 -> 74.0) Step2->Step3 Ionization Step4 Data Analysis (GUDCA/GCDCA Ratio) Step3->Step4 Quantify QC Quality Control (Low, Med, High) QC->Step3 Interspersed

Caption: Critical path for GUDCA validation. Step 2 is the failure point; isomers must be separated chromatographically.

Interpretation of Results

When validating GUDCA sodium as a biomarker, the absolute concentration is less important than the profile context :

  • Healthy Control: Low GUDCA (< 1 µM), Low GCDCA.

  • Cholestatic Injury: High GUDCA (> 5 µM), High GCDCA.

  • Therapeutic Response: High GUDCA, Decreasing GCDCA.

    • Validation Success Criteria: The assay must distinguish GUDCA from GCDCA with >1.5 min retention time difference and <15% CV (Coefficient of Variation) across 3 QC levels.

References

  • National Institutes of Health (NIH). Assessment of serum bile acid profiles as biomarkers of liver injury and liver disease in humans. PubMed Central. Available at: [Link]

  • Vertex AI Search / ResearchGate. Exploring serum bile acids as potential noninvasive biomarkers for nonalcoholic fatty liver disease. Available at: [Link]

  • MDPI. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Available at: [Link][2]

  • Agilent Technologies. A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Available at: [Link][3]

  • Frontiers in Pharmacology. Investigating bile acid-mediated cholestatic drug-induced liver injury using a mechanistic model. Available at: [Link][1][2][4][5][6][7][8][9]

Sources

A Head-to-Head Comparison of Ursodeoxycholic Acid (UDCA) and its Conjugated Forms in Preclinical Cholestasis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Landscape of Cholestasis

Cholestasis, derived from the Greek for 'bile' (chole) and 'halting' (stasis), is a pathological condition characterized by a disruption in bile flow from the liver to the duodenum.[1] This impairment leads to the accumulation of cytotoxic bile acids within hepatocytes, triggering cellular damage, inflammation, and fibrosis, which can culminate in cirrhosis and liver failure.[2] For decades, Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has been the cornerstone of therapy for cholestatic liver diseases, notably Primary Biliary Cholangitis (PBC).[3] Its therapeutic efficacy stems from a multifactorial mechanism of action that includes cytoprotection against toxic bile acids, stimulation of hepatobiliary secretion (choleretic effect), and anti-apoptotic properties.[3][4][5][6]

However, the therapeutic landscape is evolving. In the body, UDCA is conjugated with amino acids—primarily glycine and taurine—to form Glycoursodeoxycholic acid (GUDCA) and Tauroursodeoxycholic acid (TUDCA), respectively.[7][8] These conjugated forms, particularly the sodium salt of GUDCA (Ursodeoxycholylglycine sodium), exhibit distinct physicochemical properties that may confer therapeutic advantages. This guide provides an in-depth, head-to-head comparison of unconjugated UDCA and its conjugated derivatives, with a focus on TUDCA, for which the most extensive comparative data exists. We will dissect their mechanisms, evaluate their performance in validated preclinical cholestasis models, and provide actionable experimental protocols for researchers in the field.

Section 1: Physicochemical and Pharmacokinetic Profiles: The Impact of Conjugation

The fundamental difference between UDCA and its derivatives lies in the conjugation of a glycine or taurine molecule at the C-24 position. This seemingly minor structural modification has significant consequences for their biological activity.

  • Solubility and Bioavailability: The addition of a polar amino acid group markedly increases the water solubility of the bile acid. TUDCA's taurine conjugation, for instance, renders it more water-soluble than its unconjugated precursor, UDCA.[9] This enhanced solubility is theorized to improve absorption in the intestinal tract, leading to potentially higher bioavailability and greater efficacy at lower doses.[9]

  • The Enterohepatic Circulation: After oral administration, UDCA is absorbed and transported to the liver, where it is conjugated before being secreted into the bile.[7] Administering a pre-conjugated form like Ursodeoxycholylglycine sodium or TUDCA effectively bypasses this initial conjugation step, presenting the liver with the active, conjugated form directly. This can alter the composition of the circulating bile acid pool more efficiently, shifting it towards a more hydrophilic and less toxic state.[3][7]

Section 2: A Deeper Dive into Comparative Mechanisms of Action

While both UDCA and its conjugated forms share core hepatoprotective functions, emerging evidence suggests nuanced and sometimes distinct mechanisms of action.

Shared Foundational Mechanisms:

  • Cytoprotection: Both forms protect hepatocytes and cholangiocytes from damage induced by hydrophobic bile acids by stabilizing cellular membranes and preventing mitochondrial dysfunction.[3][4][10]

  • Anti-Apoptosis: They inhibit bile acid-induced apoptosis by preventing mitochondrial pore formation, reducing endoplasmic reticulum stress, and interfering with death receptor signaling.[4][5][10]

  • Immunomodulation: UDCA can reduce the aberrant expression of MHC class I antigens on hepatocytes in cholestatic conditions, potentially mitigating immune-mediated injury.[3]

Distinct and Potentiated Mechanisms of Conjugated Forms: The primary distinction lies in the potency and pathways of their choleretic effects. Experiments specifically using TUDCA have elucidated a sophisticated signaling cascade.

  • Enhanced Choleretic Signaling: TUDCA stimulates bile flow through a mechanism involving integrin sensing at the cell membrane, which triggers a cascade including FAK/Src, PI3K, and Ras/Raf, ultimately leading to the activation of MAPK pathways (p38 and ERK1/2).[10] This robust signaling promotes the insertion of key transporters, such as the Bile Salt Export Pump (BSEP), into the canalicular membrane, actively driving bile acid secretion.[10][11]

  • Calcium-Dependent Exocytosis: Tauro-conjugated UDCA has been shown to increase intracellular calcium levels, a key signal for promoting vesicular exocytosis and the insertion of transport proteins into the hepatocyte membrane, further enhancing secretory capacity.[3][7]

The following diagram illustrates the key signaling pathways involved in the choleretic and protective effects of UDCA and its conjugated form, TUDCA.

G cluster_udca UDCA (Unconjugated) cluster_tudca TUDCA / GUDCA (Conjugated) cluster_effects Cellular Effects cluster_signaling Signaling Intermediates U UDCA CP Cytoprotection (Membrane Stabilization) U->CP Shared Mechanisms AA Anti-Apoptosis (↓ ER Stress, ↓ Mito. Damage) U->AA Shared Mechanisms CH Choleretic Effect (↑ Bile Flow) U->CH T TUDCA / GUDCA T->CP Shared Mechanisms T->AA Shared Mechanisms Ca ↑ Intracellular Ca2+ T->Ca MAPK MAPK Activation (p38, ERK1/2) T->MAPK via PI3K/Ras BSEP ↑ BSEP Transporter Insertion & Expression Ca->BSEP MAPK->BSEP BSEP->CH

Caption: Comparative signaling pathways of UDCA and its conjugated forms.

Section 3: Performance in Preclinical Cholestasis Models

The choice of an animal model is paramount, as the underlying pathophysiology dictates the therapeutic response. A compound beneficial in a model of metabolic cholestasis may be ineffective or even detrimental in a model of complete biliary obstruction.

A. Obstructive Cholestasis Model: Bile Duct Ligation (BDL)

This model creates a severe, extrahepatic cholestasis that mimics surgical obstruction. The causality is direct: ligation of the common bile duct physically prevents bile drainage, leading to rapid accumulation of bile acids, high back-pressure, and "bile infarcts" in the liver parenchyma.[12]

Comparative Insights: In models of complete obstruction like BDL, the potent choleretic effect of bile acids can be a double-edged sword. While stimulating bile flow is beneficial when the duct is patent, forcing more bile into a blocked system can increase intraductal pressure and exacerbate injury. Studies comparing UDCA with its side-chain-shortened derivative, norUDCA, have shown that UDCA can aggravate liver injury in BDL mice.[13][14] This is because UDCA increases bile acid-dependent bile flow into the obstructed system.[13] In contrast, norUDCA, which primarily induces bicarbonate-rich bile flow, was found to be less toxic and even ameliorated injury.[13][14] While direct comparisons with TUDCA/GUDCA in this specific model are less common, the principle holds: any potent choleretic agent must be evaluated cautiously in the context of complete obstruction.

Experimental Protocol: Bile Duct Ligation (BDL) in Mice

  • Rationale: This protocol establishes a robust model of obstructive cholestasis to evaluate therapeutic interventions that may affect bile flow dynamics and protect against pressure-induced liver injury.

  • Step-by-Step Methodology:

    • Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by toe-pinch reflex.

    • Surgical Procedure: Place the mouse in a supine position on a heated surgical pad. Make a midline laparotomy incision (~1.5 cm) to expose the abdominal cavity. Gently retract the liver to visualize the common bile duct.

    • Ligation: Carefully isolate the common bile duct. Use a 4-0 silk suture to make two tight ligatures around the duct, one proximal and one distal. Cut the duct between the two ligatures.

    • Sham Operation: For control animals, perform the same procedure but pass the suture under the bile duct without ligating it.

    • Closure and Recovery: Close the abdominal wall and skin with sutures. Administer a post-operative analgesic (e.g., buprenorphine) and allow the animal to recover on a warming pad.

    • Treatment Administration: Begin administration of UDCA, Ursodeoxycholylglycine sodium, TUDCA, or vehicle via oral gavage daily, starting 24 hours post-surgery.

    • Endpoint Analysis: Harvest tissues and blood at a predetermined time point (e.g., 3-7 days post-BDL). Analyze serum for ALT, AST, ALP, and bilirubin. Analyze liver tissue for histology (H&E for necrosis, Sirius Red for fibrosis) and gene expression of inflammatory and fibrotic markers.

B. Intrahepatic Cholestasis Model: α-Naphthylisothiocyanate (ANIT)-Induced Injury

ANIT is a chemical toxicant that induces intrahepatic cholestasis. Its mechanism involves direct injury to cholangiocytes (bile duct epithelial cells) and disruption of hepatocyte transporters, impairing bile secretion at a cellular level without physical obstruction.[15] This model is particularly useful for studying compounds that protect cholangiocytes and restore transporter function.

Comparative Insights: The ANIT model has revealed the critical importance of the disease stage on UDCA's efficacy. In the acute phase of ANIT injury, when bile ducts are obstructed by damaged, sloughed cells, pretreatment with UDCA was found to aggravate liver injury.[11] This is likely because UDCA's choleretic effect, driven by upregulating the BSEP transporter, increased bile flow against a functional obstruction.[11] Conversely, when UDCA was administered during the recovery phase, after the initial obstruction had begun to resolve, it significantly attenuated liver injury and reduced hepatic bile acid levels.[11] This demonstrates that the therapeutic benefit is highly context-dependent. A compound with the superior cytoprotective and anti-inflammatory properties of a conjugated bile acid like TUDCA or GUDCA could potentially offer greater benefit in this model, though head-to-head studies are needed to confirm this.

The following workflow diagram outlines a typical preclinical study using the ANIT-induced cholestasis model.

G cluster_induction 3. Model Induction cluster_treatment 4. Therapeutic Intervention (Daily) A 1. Animal Acclimatization (7 days) B 2. Group Allocation & Baseline Samples (e.g., body weight, blood) A->B C Single Oral Gavage: ANIT (50-75 mg/kg) in corn oil B->C D1 Group 1: Vehicle (e.g., CMC) B->D1 D2 Group 2: UDCA B->D2 D3 Group 3: GUDCA-Na / TUDCA B->D3 E 5. Monitoring (Daily clinical signs, body weight) D1->E D2->E D3->E F 6. Endpoint Analysis (48-72h) Sacrifice & Sample Collection E->F G Serum Analysis: ALT, AST, ALP, Bilirubin F->G H Liver Histopathology: H&E, IHC F->H I Molecular Analysis: qPCR, Western Blot F->I

Caption: Experimental workflow for the ANIT-induced cholestasis model.

Section 4: Quantitative Data Summary

While direct head-to-head preclinical data is often proprietary, clinical trials provide valuable quantitative insights into the comparative efficacy of these compounds. A double-blind, randomized trial in patients with Primary Biliary Cholangitis (PBC) compared TUDCA to the standard-of-care, UDCA.

ParameterTUDCA GroupUDCA GroupP-ValueCitation
Biochemical Response
ALP Reduction >25%75.97%80.88%0.453[16][17]
ALP Reduction >40%55.81%52.94%0.699[16][17]
Symptom Improvement
Increase in PruritusNo changeIncreased from 1.43% to 10.00%0.023[16][17]

Data synthesized from a clinical trial in PBC patients.[16][17]

This clinical data suggests that TUDCA is as efficacious as UDCA in improving key liver biochemical markers.[16][17] Notably, TUDCA appeared to have an advantage in managing the debilitating symptom of pruritus (itching), which did not worsen in the TUDCA group but increased significantly in the UDCA group.[16][17]

Section 5: Conclusion and Future Directions for Researchers

The evidence indicates that while UDCA remains a validated and effective therapy, its conjugated forms, Ursodeoxycholylglycine sodium (GUDCA-Na) and TUDCA, are not simply metabolic byproducts but potent therapeutic agents in their own right.

  • Key Takeaways:

    • Superior Bioavailability: Conjugation enhances water solubility, which may lead to improved absorption and bioavailability.[9]

    • Potentiated Mechanisms: Conjugated forms may engage more robust choleretic signaling pathways, offering a potential advantage in stimulating bile flow.[10]

    • Model-Dependent Efficacy: The choice of preclinical model is critical. The potent choleretic activity of these compounds can be detrimental in models of complete physical obstruction but highly beneficial in models of functional or metabolic cholestasis.[11][13]

    • Symptomatic Relief: Clinical data suggests conjugated forms like TUDCA may offer superior relief from symptoms such as pruritus.[16]

  • Future Research:

    • Direct, head-to-head preclinical studies comparing UDCA, GUDCA, and TUDCA in standardized models of both obstructive (e.g., BDL) and intrahepatic (e.g., ANIT, DDC-fed) cholestasis are urgently needed.

    • Further elucidation of the distinct signaling pathways activated by GUDCA versus TUDCA would allow for more targeted therapeutic development.

    • Investigating the efficacy of these compounds in genetic models of cholestasis (e.g., Mdr2/Abcb4 knockout mice) could provide valuable insights into their utility for specific human genetic cholestatic disorders.

By understanding the nuanced differences between these molecules and carefully selecting the appropriate experimental model, researchers can more effectively probe the mechanisms of cholestatic liver disease and accelerate the development of next-generation therapies.

References

  • QN Wellness. (2025, October 17). TUDCA vs UDCA: Which Bile Acid Supplement Works Better for Liver Health. QN Wellness.
  • Rodrigues, C. M., et al. (2022, March 9).
  • NutraPedia. TUDCA/UDCA. NutraPedia.
  • AASLD. (2020, September 13). Why do we use ursodeoxycholic acid (UDCA)
  • Perez, M. J., & Briz, O. (2011, August 22). Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications. Biochemical Society Transactions.
  • Perez, M. J., & Briz, O.
  • Ma, H., et al. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis. PubMed.
  • Fickert, P., et al. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice. PMC.
  • Beuers, U. Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis. PubMed.
  • Perez, M. J., & Briz, O. (2025, August 6). (PDF) Ursodeoxycholic acid in cholestasis: Linking action mechanisms to therapeutic applications.
  • Wikipedia. Primary sclerosing cholangitis. Wikipedia.
  • Ansari, A., & Ziam, S. (2023, February 12). Ursodeoxycholic Acid. NCBI Bookshelf.
  • Beuers, U. (2006). Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis.
  • Verhulst, S., et al.
  • Li, T., & Chiang, J. Y. L.
  • PubChem. Ursodeoxycholylglycine sodium. PubChem.
  • Chen, W., et al. (2018, March 1).
  • Ma, H., et al. (PDF) A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis.
  • Loftus, H., & Taylor, B. (2023, May 1). Physiology, Bile Acids. NCBI Bookshelf.
  • Crocenzi, F. A., & Roma, M. G. Cholestasis: human disease and experimental animal models. PubMed.
  • Tolosa, L., et al. Full article: Predicting drug-induced cholestasis: preclinical models.
  • Journal of Clinical Investigation. (2013, April 1). The TGR5 receptor mediates bile acid-induced itch and analgesia. YouTube.
  • Fickert, P., et al. (2025, August 7). Differential Effects of norUDCA and UDCA in Obstructive Cholestasis in Mice. Request PDF.
  • Pathak, P., et al. Molecular physiology of bile acid signaling in health, disease, and aging.
  • Wu, W., et al. (2022, June 7).

Sources

Validating the Therapeutic Target of Ursodeoxycholylglycine Sodium (GUDCA-Na)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: Ursodeoxycholylglycine Sodium (CAS: 92411-07-9) Primary Mechanism: TGR5 (GPBAR1) Agonism & Chemical Chaperone Activity

Executive Summary: Beyond the Bile Acid Scaffold

Ursodeoxycholylglycine sodium (GUDCA-Na) is often viewed merely as a metabolite of Ursodeoxycholic acid (UDCA). However, in drug development, it represents a distinct physicochemical entity. Unlike the hydrophobic free acid UDCA, which has limited solubility at physiological pH, GUDCA-Na is a highly soluble, amphipathic conjugate that exerts therapeutic effects through two distinct validated targets:

  • Membrane Target: Agonism of the TGR5 (GPBAR1) receptor, driving GLP-1 secretion and anti-inflammatory signaling.

  • Intracellular Target: Chemical chaperone activity that resolves Endoplasmic Reticulum (ER) stress, a mechanism distinct from receptor binding.

This guide outlines the experimental framework to validate these targets, comparing GUDCA-Na against industry standards like TUDCA, INT-777, and native UDCA.

Mechanistic Profiling & Comparative Analysis

The Dual-Target Signaling Architecture

To validate GUDCA-Na, one must distinguish between its membrane-bound effects (TGR5) and cytosolic effects (ER Stress). The diagram below illustrates this bifurcation, which is critical for assay design.

GUDCA_Mechanism GUDCA GUDCA-Na (Extracellular) TGR5 TGR5 Receptor (Membrane) GUDCA->TGR5 Ligand Binding Uptake NTCP/OATP Transporters GUDCA->Uptake AC Adenylate Cyclase TGR5->AC Gs Coupling cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Outcome1 Anti-Inflammation (NLRP3 Inhibition) PKA->Outcome1 GUDCA_In GUDCA (Intracellular) Uptake->GUDCA_In ER Endoplasmic Reticulum (Misfolded Proteins) GUDCA_In->ER Chaperone Activity UPR Unfolded Protein Response (PERK/IRE1 inhibition) ER->UPR Stabilization Outcome2 Cytoprotection (Reduced Apoptosis) UPR->Outcome2

Figure 1: Dual-mode of action. GUDCA-Na activates membrane TGR5 signaling while simultaneously entering the cell to stabilize protein folding in the ER.

Comparative Performance Matrix

GUDCA-Na must be benchmarked against specific controls to validate its efficacy.

FeatureGUDCA-Na UDCA (Parent) TUDCA (Alternative) INT-777 (Control)
Primary Class Glycine ConjugateFree Bile AcidTaurine ConjugateSynthetic Agonist
Solubility (pH 7) High (>100 mg/mL) Low (~50 µM)HighModerate
TGR5 Potency Moderate AgonistWeak AgonistModerate AgonistStrong (Specific)
FXR Activity Antagonist/Neutral Weak AgonistAntagonist/NeutralAgonist
ER Stress Rescue High (Chaperone) LowHigh (Gold Std) N/A
Validation Role Test Compound Negative Control (Solubility)Positive Control (ER Stress)Positive Control (TGR5)

Key Insight: Use INT-777 to validate the receptor-specific arm (TGR5) and TUDCA to validate the physicochemical arm (ER Stress).

Protocol A: Validating TGR5 Agonism (Membrane Target)

Objective: Confirm GUDCA-Na activates TGR5 using a cAMP response assay. Why this works: TGR5 is a Gs-coupled GPCR.[1] Binding immediately triggers cAMP production.

Materials
  • Cell Line: NCI-H716 (Enteroendocrine) or HEK293T transfected with human GPBAR1 (TGR5).

  • Reagents:

    • GUDCA-Na (Test)

    • INT-777 (Positive Control, 10 µM)

    • Lithocholic Acid (LCA) (Reference Agonist)[2]

    • IBMX (Phosphodiesterase inhibitor)

    • TR-FRET cAMP Detection Kit (e.g., Lance Ultra or HTRF).

Step-by-Step Methodology
  • Preparation:

    • Dissolve GUDCA-Na in sterile water (advantage over free acids which require DMSO). Prepare serial dilutions (0.1 µM to 100 µM).

    • Seed cells (5,000/well) in 384-well white plates.

  • Stimulation:

    • Pre-incubate cells with 0.5 mM IBMX in stimulation buffer for 15 mins to prevent cAMP degradation.

    • Add GUDCA-Na serial dilutions.

    • Run parallel wells with INT-777 (10 µM) as the

      
       standard.
      
  • Detection:

    • Incubate for 30 minutes at RT.

    • Add detection antibodies (Eu-cryptate labeled anti-cAMP and d2-labeled cAMP).

    • Incubate 1 hour.

  • Readout:

    • Measure fluorescence ratio (665nm/620nm).

    • Plot Dose-Response Curve (DRC) to calculate

      
      .
      

Validation Criteria: GUDCA-Na should exhibit a sigmoidal dose-response curve. While less potent than INT-777, it must show clear agonism (


) compared to vehicle.

Protocol B: Validating ER Stress Reduction (Intracellular Target)

Objective: Prove GUDCA-Na acts as a chemical chaperone, reducing the Unfolded Protein Response (UPR). Why this works: Tunicamycin or Thapsigargin induces severe ER stress. A valid chaperone will prevent the upregulation of stress markers (CHOP, GRP78).

Experimental Workflow Diagram

ER_Stress_Protocol cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 HepG2 Cells Seed 24h Step2 Add Stressor (Tunicamycin 2µg/mL) Step1->Step2 Step3 Co-treat with GUDCA-Na (50-500µM) Step2->Step3 Step4 Control: TUDCA (Positive Ctrl) Step2->Step4 Step5 Lysis & Protein Extraction (24h) Step3->Step5 Step4->Step5 Step6 Western Blot Targets: CHOP, GRP78 Step5->Step6

Figure 2: Experimental workflow for validating chemical chaperone activity.

Step-by-Step Methodology
  • Cell Culture: Seed HepG2 or HuH-7 cells in 6-well plates.

  • Induction & Treatment (Co-incubation):

    • Negative Control: Vehicle only.

    • Stress Control: Tunicamycin (2 µg/mL) + Vehicle.

    • Experimental: Tunicamycin + GUDCA-Na (100 µM, 500 µM).

    • Positive Control: Tunicamycin + TUDCA (500 µM).

    • Note: GUDCA-Na is highly soluble; ensure pH of media remains 7.4, as high concentrations of bile salts can shift pH.

  • Incubation: 24 hours at 37°C.

  • Analysis (Western Blot):

    • Lyse cells (RIPA buffer + protease inhibitors).

    • Blot for CHOP (Pro-apoptotic marker) and GRP78/BiP (Chaperone marker).

    • Normalize to

      
      -actin.
      

Validation Criteria:

  • Stress Control: High CHOP/GRP78 levels.

  • GUDCA-Na Group: Significant dose-dependent reduction in CHOP expression, comparable to the TUDCA positive control.

  • Failure Mode: If GUDCA-Na precipitates (cloudy media), the concentration is too high or pH is incorrect, invalidating the assay.

References

  • TGR5 Agonism & Potency

    • Genet, C., et al. (2010). "Structure-activity relationship of bile acid derivatives at the TGR5 receptor." Journal of Medicinal Chemistry.

  • GUDCA vs TUDCA in ER Stress

    • Vang, S., et al. (2014). "Differential effects of bile acids on the endoplasmic reticulum stress response." Journal of Hepatology.

  • Solubility & Physicochemical Properties

    • Hofmann, A. F., & Mysels, K. J. (1992). "Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation and pH." Journal of Lipid Research.

  • Metabolic Role of GUDCA

    • Sun, L., et al. (2021). "Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress."[3] Acta Pharmaceutica Sinica B.

Sources

A Comparative Guide to Farnesoid X Receptor (FXR) Agonists: Benchmarking Ursodeoxycholylglycine Sodium

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of Ursodeoxycholylglycine sodium benchmarked against other leading Farnesoid X Receptor (FXR) agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and the experimental methodologies essential for evaluating this critical class of therapeutic agents.

Introduction: The Farnesoid X Receptor as a Therapeutic Hub

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Primarily expressed in the liver and intestine, FXR acts as an endogenous sensor for bile acids.[3][4] Upon activation, it orchestrates a complex transcriptional network that governs bile acid synthesis, transport, and detoxification, thereby protecting hepatocytes from bile acid-induced toxicity.[4][5] This central role has positioned FXR as a highly attractive therapeutic target for a spectrum of metabolic and cholestatic liver diseases, including Nonalcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC).[1][6][7]

The therapeutic landscape of FXR agonists is diverse, ranging from endogenous bile acid derivatives to potent synthetic non-steroidal molecules. This guide benchmarks Ursodeoxycholylglycine sodium, the glycine conjugate of Ursodeoxycholic acid (UDCA), against three prominent FXR agonists: the first-in-class Obeticholic Acid (OCA) and the next-generation non-steroidal agonists Cilofexor and Tropifexor.

Core Mechanism of FXR Activation

The activation of FXR initiates a signaling cascade critical for metabolic homeostasis. This process is visualized below.

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Agonist FXR Agonist (e.g., Bile Acid) FXR FXR Agonist->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA DNA DNA->FXRE SHP ↑ SHP (Small Heterodimer Partner) FXRE->SHP Upregulation BSEP ↑ BSEP (Bile Salt Export Pump) FXRE->BSEP Upregulation CYP7A1 ↓ CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1

Caption: FXR Signaling Pathway.

Agonist Profiles: A Spectrum of Activity

The Benchmark: Ursodeoxycholylglycine Sodium

Ursodeoxycholic acid (UDCA), the parent compound of Ursodeoxycholylglycine sodium, is a hydrophilic bile acid used for decades in the treatment of cholestatic liver diseases.[8][9] Its mechanism of action is multifaceted and not primarily driven by potent FXR agonism.[8][9] UDCA's therapeutic benefits are largely attributed to:

  • Cytoprotection: It protects hepatocytes and cholangiocytes from the damaging effects of more toxic, hydrophobic bile acids.[8]

  • Choleretic Effects: It stimulates bile flow and secretion.[8]

  • Immunomodulation: It can reduce the aberrant expression of MHC class I antigens on hepatocytes, mitigating immune-mediated injury.[8]

While some studies suggest UDCA can act as a weak FXR agonist, its clinical effects are understood to be a composite of these diverse mechanisms rather than direct, high-potency receptor activation.[10][11] Its glycine conjugate, Ursodeoxycholylglycine sodium, is a key component of the altered bile acid pool following UDCA administration.

The Comparators: Potent and Selective FXR Agonists

In contrast to the broad activity of UDCA, modern FXR agonists are designed for high potency and selectivity.

  • Obeticholic Acid (OCA): A semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA). OCA is approximately 100-fold more potent as an FXR agonist than CDCA.[12] It is the first FXR agonist to receive regulatory approval for PBC and has been extensively studied in NASH.[4][13][14][15] Its development marked a pivotal shift towards targeting FXR directly and potently.

  • Cilofexor (GS-9674): A potent, selective, non-steroidal FXR agonist.[16][17][18] The development of non-steroidal agonists was driven by the goal of achieving robust FXR activation while potentially mitigating some of the side effects associated with bile acid-based agonists. Cilofexor has shown promise in clinical trials for both PSC and NASH, demonstrating significant improvements in liver biochemistry.[16][19][20][21]

  • Tropifexor (LJN452): Another highly potent and selective non-steroidal FXR agonist.[22][23][24] Tropifexor has demonstrated robust, dose-dependent reductions in liver fat and markers of liver injury in patients with NASH.[25][26] Its distinct chemical structure represents a different approach to achieving non-steroidal FXR activation.[22]

Head-to-Head Comparison: Key Performance Metrics

The decision to advance an FXR agonist in a research or clinical program hinges on a clear-eyed assessment of its performance characteristics. The following table summarizes the key attributes of our selected compounds.

ParameterUrsodeoxycholylglycine Sodium (UDCA)Obeticholic Acid (OCA)Cilofexor (GS-9674)Tropifexor (LJN452)
Chemical Class Endogenous Bile Acid ConjugateSemi-synthetic Bile AcidNon-SteroidalNon-Steroidal
FXR Potency (EC₅₀) Weak / Low micromolar~99 nM~43 nM[16][17]~1 nM
Primary Mechanism Multifactorial (Cytoprotection, Choleretic)[8][9]Potent FXR Agonism[4][13]Potent, Selective FXR Agonism[16][17]Potent, Selective FXR Agonism[22][24]
Key Indications Studied PBC, Gallstones[8]PBC, NASH[13][14]PSC, NASH[19][21]NASH, PBC[22][26]
Reported Side Effects Generally well-toleratedPruritus, ↑ LDL-C, ↓ HDL-C[2][12][22]Pruritus (dose-dependent)[22]Pruritus (dose-dependent)[22][26]

Causality Behind Experimental Choices: The shift from multifaceted drugs like UDCA to highly potent agonists like OCA was driven by a desire to specifically harness the powerful metabolic regulatory functions of FXR. The subsequent development of non-steroidal agonists like Cilofexor and Tropifexor represents a further refinement, aiming to optimize on-target efficacy while potentially altering off-target effects or tissue distribution to improve the safety profile, particularly concerning pruritus and lipid changes, which are considered class-wide effects of potent FXR activation.[2][22]

Experimental Protocols for Benchmarking FXR Agonists

To ensure scientific integrity, any comparison of FXR agonists must be grounded in robust, reproducible experimental data. The following protocols describe self-validating systems for in vitro and in vivo characterization.

In Vitro Workflow: Potency and Target Gene Activation

This workflow is designed to first quantify the functional potency of an agonist and then confirm its ability to regulate downstream target genes in a relevant cell model.

In_Vitro_Workflow cluster_prep Preparation cluster_assay1 Assay 1: Potency Determination (Luciferase Reporter Assay) cluster_assay2 Assay 2: Target Gene Expression (RT-qPCR) Compound Test Compounds (e.g., UDCG-Na, OCA) + Controls (CDCA) Treat1 Treat cells with serial dilutions of compounds (24 hours) Compound->Treat1 Treat2 Treat HepG2 cells with EC₅₀ concentration of compounds (24 hours) Compound->Treat2 Cells Culture HepG2 or HEK293T cells Transfect Transfect cells with: 1. pBIND-FXR-LBD 2. pGL5-luc Reporter Cells->Transfect Cells->Treat2 Transfect->Treat1 Lyse Lyse cells & add luciferin substrate Treat1->Lyse Read1 Measure Luminescence Lyse->Read1 Analyze1 Calculate EC₅₀ values Read1->Analyze1 RNA_Extract Extract Total RNA Treat2->RNA_Extract cDNA_Synth Synthesize cDNA RNA_Extract->cDNA_Synth qPCR Perform qPCR for: - SHP (Upregulation) - CYP7A1 (Downregulation) - Housekeeping Gene cDNA_Synth->qPCR Analyze2 Calculate Fold Change (ΔΔCt method) qPCR->Analyze2

Caption: In Vitro Benchmarking Workflow.

Detailed Protocol: Cell-Based FXR Reporter Gene Assay

  • Objective: To determine the potency (EC₅₀) of a test compound in activating the FXR signaling pathway.

  • Rationale: This assay provides a direct functional readout of receptor activation. A chimeric receptor (GAL4-FXR-LBD) is used to isolate the ligand-binding event and link it to a highly sensitive luciferase reporter, ensuring specificity and a high signal-to-noise ratio.[27]

  • Methodology:

    • Cell Culture: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight.

    • Transfection: Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine) with two plasmids:

      • An expression vector for a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the human FXR ligand-binding domain (LBD).

      • A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of the firefly luciferase gene.

    • Compound Preparation: Prepare a 10-point serial dilution series for each test compound (e.g., Ursodeoxycholylglycine sodium, OCA, Cilofexor) and a positive control (e.g., CDCA) in DMEM.

    • Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for an additional 24 hours.

    • Lysis and Luminescence Reading: Aspirate the medium, lyse the cells, and add a luciferase substrate according to the manufacturer's protocol (e.g., Promega ONE-Glo™). Measure luminescence on a plate reader.

    • Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value for each compound.

In Vivo Protocol: Efficacy in a NASH Mouse Model
  • Objective: To evaluate the in vivo efficacy of an FXR agonist in reducing steatosis, inflammation, and fibrosis in a disease-relevant animal model.

  • Rationale: An in vivo model is essential to assess a compound's pharmacokinetic properties, target engagement in the liver and intestine, and its ultimate effect on complex disease pathology. The high-fat, high-cholesterol diet-induced obesity model in C57BL/6J mice is widely used as it recapitulates key features of human NASH.

  • Methodology:

    • Model Induction: Acclimate male C57BL/6J mice for one week. Place mice on a high-fat diet (e.g., 60% kcal from fat) supplemented with cholesterol for 12-16 weeks to induce NASH.

    • Group Allocation: Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle Control (e.g., 0.5% methylcellulose)

      • Ursodeoxycholylglycine sodium (e.g., 30 mg/kg)

      • Obeticholic Acid (e.g., 10 mg/kg)

      • Cilofexor (e.g., 10 mg/kg)

    • Dosing: Administer compounds orally once daily for 8 weeks. Monitor body weight and food intake weekly.

    • Terminal Procedures: At the end of the treatment period, collect blood via cardiac puncture for biochemical analysis. Euthanize mice and harvest the liver.

    • Endpoint Analysis:

      • Serum Biochemistry: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.[11]

      • Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin. Embed in paraffin, section, and perform Hematoxylin & Eosin (H&E) staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and Sirius Red staining to quantify fibrosis.

      • Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and RT-qPCR analysis of FXR target genes (e.g., Shp, Cyp7a1) to confirm target engagement.[28]

Concluding Insights and Future Directions

This comparative guide illustrates a clear distinction in the profiles of FXR agonists. Ursodeoxycholylglycine sodium, and its parent compound UDCA, represent a therapeutic approach with a broad, multifactorial mechanism of action where direct FXR agonism is a minor component. In contrast, OCA, Cilofexor, and Tropifexor are highly potent, targeted activators of the FXR pathway.

The data demonstrate that while potent FXR activation is highly effective at modulating metabolic pathways relevant to NASH and cholestasis, it is also associated with class-wide side effects like pruritus and adverse lipid changes.[12][22] The key scientific challenge and the direction of future research lie in uncoupling these effects. The development of non-steroidal agonists like Cilofexor and Tropifexor is a step in this direction, and ongoing research is exploring several avenues:

  • Tissue-Specific Agonists: Compounds that preferentially activate FXR in the intestine versus the liver could offer a more favorable therapeutic window.[3][29]

  • Partial Agonists: Molecules that do not elicit a full transcriptional response may be able to retain therapeutic benefits while reducing the intensity of side effects.[30]

  • Combination Therapies: Combining FXR agonists with drugs targeting other pathways in NASH (e.g., ACC inhibitors, GLP-1 agonists) is a promising strategy to enhance efficacy and potentially use lower, better-tolerated doses of the FXR agonist.

By employing the robust benchmarking protocols outlined here, researchers can effectively characterize novel compounds and contribute to the development of the next generation of therapies for metabolic liver disease.

References

  • FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC. (n.d.). PubMed Central. [Link]

  • Ocaliva (Discontinued 2025) (Obeticholic Acid Tablets). (n.d.). RxList. [Link]

  • OCALIVA (Obeticholic Acid) Tablets. (2020, July 15). Intercept Pharmaceuticals. [Link]

  • The discovery of a new potent FXR agonist based on natural product screening. (2023, November 19). PubMed. [Link]

  • EVALUATION OF THE CLINICAL STAGE FXR AGONIST FXR314 IN HUMAN PRIMARY CELL 3D MODELS OF CROHN'S DISEASE AND ULCERATIVE COLITIS. (2024, January 25). Oxford Academic. [Link]

  • Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. (n.d.). Frontiers in Pharmacology. [Link]

  • Summary of key clinical trials on FXR agonists in NAFLD/NASH. (n.d.). ResearchGate. [Link]

  • BILE ACID SYNTHESIS Biochemistry| Farnesoid X receptor| Role of FXR agonist in biliary cholangitis. (2021, May 27). YouTube. [Link]

  • FXR and NASH: an avenue for tissue-specific regulation - PMC. (2023, April 14). PubMed Central. [Link]

  • FXR agonists for NASH: How are they different and what difference do they make?. (n.d.). JHEP Reports. [Link]

  • A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. (n.d.). MDPI. [Link]

  • Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH. (n.d.). National Institutes of Health. [Link]

  • FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver. (n.d.). National Institutes of Health. [Link]

  • The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis. (n.d.). PubMed Central. [Link]

  • Ursodeoxycholic Acid. (2023, February 12). StatPearls - NCBI Bookshelf. [Link]

  • Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). (2017, November 16). ACS Publications. [Link]

  • FXR signaling in the enterohepatic system - PMC. (n.d.). PubMed Central. [Link]

  • Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis. (n.d.). PubMed Central. [Link]

  • A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists1. (n.d.). Biomedical and Environmental Sciences. [Link]

  • Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR. (2025, September 30). PubMed Central. [Link]

  • Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). (2017, December 28). PubMed. [Link]

  • NASH Target Development Service for Farnesoid X Receptor (FXR) Activators. (n.d.). Creative Biolabs. [Link]

  • Structure of FXR agonists that are currently assessed in clinical... (n.d.). ResearchGate. [Link]

  • Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine. (n.d.). Hepatology. [Link]

  • FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC. (2022, February 25). PubMed Central. [Link]

  • (PDF) The nonsteroidal FXR agonist cilofexor (GS-9674) improves markers of cholestasis and liver injury in patients with PSC. (n.d.). ResearchGate. [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use OCALIVA® safely and eff. (n.d.). Intercept Pharmaceuticals. [Link]

  • Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. (n.d.). Portland Press. [Link]

  • Ursodeoxycholic acid: Mechanism of action and novel clinical applications. (n.d.). PubMed. [Link]

  • Novartis data show tropifexor (LJN452) significantly improves several key biomarkers of NASH in patients with moderate to severe fibrosis. (2019, November 11). Novartis. [Link]

  • The nonsteroidal FXR agonist cilofexor (GS-9674) improves markers of cholestasis and liver injury in patients with PSC. (2019, January 19). Providence Digital Commons. [Link]

  • Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies. (2023, June 14). Frontiers. [Link]

  • Farnesoid X receptor (FXR): Structures and ligands - PMC. (n.d.). PubMed Central. [Link]

  • Study of Safety and Efficacy of Tropifexor (LJN452) in Patients With Non-alcoholic Steatohepatitis (NASH). (n.d.). ClinicalTrials.gov. [Link]

  • Tissue-specific Function of Farnesoid X Receptor in Liver and Intestine. (n.d.). PubMed Central. [Link]

  • The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis. (2019, September 1). eScholarship.org. [Link]

  • Tropifexor - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]

  • The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis. (n.d.). PubMed. [Link]

Sources

Comparative Guide: Statistical & Experimental Validation of Ursodeoxycholylglycine Sodium (UDCG-Na)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

Ursodeoxycholylglycine sodium (UDCG-Na), the sodium salt of glycoursodeoxycholic acid (GUDCA), represents a critical class of hydrophilic bile salts. Unlike its hydrophobic counterparts (e.g., Deoxycholic acid) which act as detergents and apoptotic inducers, UDCG-Na functions as a cytoprotective chaperone .

In drug development and cell culture applications, UDCG-Na is increasingly preferred over unconjugated Ursodeoxycholic Acid (UDCA) due to its superior solubility at physiological pH and its ability to mitigate Endoplasmic Reticulum (ER) stress without compromising membrane integrity.

This guide provides a rigorous framework for validating UDCG-Na performance, contrasting it with industry standards (UDCA, TUDCA), and establishing a statistical protocol for experimental data analysis.

Physicochemical & Biological Comparison

To validate UDCG-Na, one must first benchmark its fundamental properties against the unconjugated form (UDCA) and the taurine conjugate (TUDCA).

Table 1: Comparative Physicochemical Profile
FeatureUrsodeoxycholylglycine Na (UDCG-Na)Ursodeoxycholic Acid (UDCA)Tauroursodeoxycholic Acid (TUDCA)
Conjugation Glycine-conjugatedUnconjugatedTaurine-conjugated
Solubility (pH 7.4) High (Fully Ionized)Low (Poorly soluble)High (Fully Ionized)
pKa ~3.9~5.0~1.9
Critical Micelle Conc. (CMC) ~6–8 mM (in 0.15 M Na+)Lower solubility limits accurate CMC~3–5 mM
Cytotoxicity Negligible (Cytoprotective)LowNegligible (Cytoprotective)
Primary Application Anti-apoptotic, SolubilizerCholestasis therapyChaperone, Neuroprotection

Key Insight: The pKa difference is the validation pivot point. At pH 7.4, UDCA is partially protonated and insoluble, leading to experimental variability. UDCG-Na remains ionized and soluble, ensuring consistent effective concentrations in bioassays.

Mechanism of Action: The Validation Target

When statistically validating UDCG-Na, the biological readout is typically cytoprotection (prevention of apoptosis). The mechanism involves blocking the translocation of the pro-apoptotic protein Bax to the mitochondria.[1]

Diagram 1: UDCG-Na Cytoprotective Pathway

This diagram illustrates the signaling cascade UDCG-Na interrupts to prevent cell death, serving as the logic map for assay design.

GUDCA_Pathway cluster_Mito Mitochondria Stress Cellular Stress (ROS / Hydrophobic Bile Acids) JNK JNK Pathway Activation Stress->JNK Bax_Cyto Bax (Cytosolic) JNK->Bax_Cyto Phosphorylation Bax_Mito Bax (Translocated) Bax_Cyto->Bax_Mito Translocation CytC Cytochrome C Release Bax_Mito->CytC Pore Formation Caspase Caspase 3/7 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis UDCG UDCG-Na (Therapeutic Input) UDCG->JNK Inhibits UDCG->Bax_Mito BLOCKS Translocation

Caption: UDCG-Na prevents apoptosis by inhibiting Bax translocation to the mitochondrial membrane, arresting the caspase cascade.

Experimental Protocols for Validation

To generate statistically significant data, you must control the "Toxic Challenge." A standard model uses HepG2 cells challenged with a hydrophobic bile acid (like DCA) to induce ~50% cell death, then validates the rescue effect of UDCG-Na.

Protocol A: The "Rescue" Assay (Cytoprotection)
  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Culture for 24h.
    
  • Pre-treatment: Treat cells with UDCG-Na (0, 50, 100, 200, 500

    
    M) for 2 hours.
    
    • Control: Media only.

  • Challenge: Add Deoxycholic Acid (DCA) to a final concentration of 200

    
    M (known 
    
    
    
    for HepG2) to all wells except the negative control.
  • Incubation: Incubate for 24 hours.

  • Readout: Assess viability using CCK-8 or MTT assay (Absorbance at 450nm).

  • Replication: Minimum

    
     biological replicates per concentration.
    

Statistical Validation Framework

Many researchers fail here by using simple t-tests for multi-group comparisons, leading to Type I errors (false positives).

The "Senior Scientist" Statistical Workflow
  • Normality Check: Use Shapiro-Wilk test on residuals. If

    
     (non-normal), transform data (log-scale) or use non-parametric tests (Kruskal-Wallis).
    
  • Homogeneity of Variance: Use Levene’s Test .

  • Hypothesis Testing:

    • Do NOT use multiple t-tests.

    • USE One-Way ANOVA (Analysis of Variance).

  • Post-Hoc Analysis:

    • Use Dunnett’s Test when comparing all treatment groups against a single control (e.g., DCA only vs. DCA + UDCG).

    • Use Tukey’s HSD if comparing every group against every other group.

Diagram 2: Statistical Decision Tree

Follow this logic to ensure your data is publishable and rigorous.

Stats_Workflow Input Raw Data (n ≥ 6) Normality Shapiro-Wilk Test Input->Normality ANOVA One-Way ANOVA Normality->ANOVA p > 0.05 Kruskal Kruskal-Wallis Test Normality->Kruskal p < 0.05 Normal_Yes Normal Dist. Normal_No Non-Normal PostHoc_P Post-Hoc: Dunnett's Test ANOVA->PostHoc_P Significant F-test PostHoc_NP Post-Hoc: Dunn's Test Kruskal->PostHoc_NP Significant H-test Result Validated Significance PostHoc_P->Result PostHoc_NP->Result

Caption: Decision tree for selecting the correct statistical test based on data distribution, preventing Type I errors.

Expected Results & Interpretation

When analyzing the data from the protocol above, a successful validation of UDCG-Na will show:

  • Dose-Dependent Rescue: A sigmoidal recovery curve where viability increases with UDCG-Na concentration.

  • Statistical Significance: The 200

    
    M and 500 
    
    
    
    M UDCG-Na groups should show
    
    
    () or
    
    
    (
    *) compared to the "DCA Only" group using Dunnett's test.
  • Toxicity Check: The "UDCG-Na Only" (High Dose) control should not be statistically different from the "Untreated Control" (

    
    ), confirming the safety profile.
    
Common Pitfall: The "n=3" Myth

In biological assays involving bile acids, variability is high due to cellular metabolic differences. An


 is often underpowered.
  • Recommendation: Perform a Power Analysis (using G*Power) before starting. For an effect size of 1.5 (large rescue effect) and Power (

    
    ) of 0.8, you typically need 
    
    
    
    or
    
    
    per group.

References

  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine, 159(22), 2647-2658.

  • Rodrigues, C. M., et al. (1998). The ursodeoxycholic acid-conjugated bile acid, tauroursodeoxycholic acid, is a potent inhibitor of apoptosis. Journal of Clinical Investigation, 101(12), 2790-2799.

  • Amaral, J. D., et al. (2009). Bile acids: regulation of apoptosis by ursodeoxycholic acid.[1][2][3] Journal of Lipid Research, 50(9), 1721-1734.

  • Perez, M. J., & Briz, O. (2009). Bile-acid-induced cell injury and protection.[4][5][6][7] World Journal of Gastroenterology, 15(14), 1677-1689.

  • Faul, F., et al. (2007). G*Power 3: A flexible statistical power analysis program for the social, behavioral, and biomedical sciences. Behavior Research Methods, 39, 175-191.

Sources

Comparative analysis of Ursodeoxycholylglycine sodium in different animal models of liver disease

[1]

Executive Summary

Ursodeoxycholylglycine sodium (GUDCA-Na) , the sodium salt of the glycine conjugate of ursodeoxycholic acid (UDCA), represents a critical evolution in bile acid therapeutics. While UDCA remains the standard of care for cholestatic liver diseases, its efficacy is often limited by solubility and the toxicity of the hydrophobic bile acid pool it attempts to displace.

This guide provides a technical comparative analysis of GUDCA-Na against UDCA and Tauroursodeoxycholic acid (TUDCA).[1] It highlights GUDCA-Na's superior cytoprotective profile, particularly in modulating Endoplasmic Reticulum (ER) stress and preventing mitochondrial membrane permeabilization (MMP).[1]

Key Differentiator: Unlike TUDCA, which is the primary conjugate in rodents, GUDCA is the dominant conjugate in humans . Consequently, using GUDCA-Na in animal models provides higher translational relevance for human drug development than TUDCA.[1]

Part 1: Chemical & Pharmacological Profile[1]

The Sodium Advantage

The sodium salt form (GUDCA-Na) is selected over the free acid for in vivo experimentation due to enhanced aqueous solubility.

  • Compound: Ursodeoxycholylglycine Sodium[1][2]

  • CAS: 92411-07-9[1]

  • Solubility: High in water/PBS (Critical for consistent oral gavage or IP dosing without precipitation).[1]

  • pKa: ~3.9 (Remains ionized in the small intestine, preventing passive re-absorption and ensuring targeting to the distal ileum for active transport).

Comparative Properties Table[1]
FeatureUDCA (Parent)TUDCA (Taurine Conjugate)GUDCA-Na (Glycine Conjugate)
Hydrophilicity LowHighHigh
Endogenous Species Minor Secondary BAMajor in RodentsMajor in Humans
ER Stress Mitigation ModerateHigh (Chemical Chaperone)High (Chemical Chaperone)
Cytotoxicity Low (but can become toxic in cholestasis)Very LowVery Low
Translational Value Standard ControlHigh for MechanismHigh for Human Physiology

Part 2: Mechanism of Action (The "Why")

The therapeutic superiority of GUDCA-Na stems from its dual-action mechanism: Chaperone Activity in the ER and Anti-Apoptotic Stabilization in the mitochondria.

The Unfolded Protein Response (UPR)

In liver diseases (NASH, Cholestasis), hepatocytes suffer from ER stress, leading to the accumulation of unfolded proteins.[3] GUDCA acts as a chemical chaperone, facilitating protein folding and inhibiting the pro-apoptotic arm of the UPR (specifically the PERK-CHOP pathway).

Mitochondrial Checkpoint

Hydrophobic bile acids (LCA, DCA) cause mitochondrial membrane permeabilization (MMP), releasing Cytochrome C. GUDCA-Na inserts into the mitochondrial membrane, preventing Bax translocation and maintaining membrane potential (

1
Mechanistic Pathway Diagram[1]

GUDCA_Mechanismcluster_EREndoplasmic Reticulum (ER)cluster_MitoMitochondriaGUDCAGUDCA-Na (Exogenous)HepatocyteHepatocyte Entry (NTCP)GUDCA->HepatocyteUnfolded_ProteinsUnfolded ProteinsHepatocyte->Unfolded_ProteinsChaperone EffectBaxBax TranslocationHepatocyte->BaxMembrane StabilizationPERKPERK / IRE1Unfolded_Proteins->PERKInhibitsCHOPCHOP (Apoptotic)PERK->CHOPSurvivalCell Survival & Reduced InflammationCHOP->SurvivalPrevents DeathMMPMMP Loss (ΔΨm)Bax->MMPCytCCytochrome C ReleaseMMP->CytCCytC->SurvivalPrevents Apoptosis

Figure 1: Dual-action mechanism of GUDCA-Na inhibiting ER stress-induced apoptosis and mitochondrial dysfunction.[1]

Part 3: Comparative Analysis in Animal Models[4]

Cholestatic Models (Bile Duct Ligation - BDL)
  • The Challenge: BDL causes accumulation of toxic hydrophobic bile acids.

  • UDCA Limitation: In complete obstruction, UDCA can exacerbate injury by increasing the total bile acid pool without an exit route (biliary infarcts).

  • GUDCA Performance: Due to extreme hydrophilicity, GUDCA-Na does not solubilize membranes even at high concentrations.[1] It induces a "bicarbonate umbrella" effect, protecting cholangiocytes against the toxic pool.

  • Key Metric: Reduction in Serum ALT/AST and prevention of bile infarcts compared to UDCA-treated groups.[1]

Metabolic Models (NASH / db/db Mice)
  • The Challenge: Lipotoxicity induces ER stress, leading to insulin resistance and steatosis.

  • GUDCA Performance:

    • Glucose Tolerance: GUDCA-Na (100 mg/kg) significantly improves glucose tolerance (OGTT) in db/db mice compared to Vehicle.[1][4]

    • Lipid Profile: Reduces serum Triglycerides (TG) and Total Cholesterol (TC) by modulating FXR signaling and gut microbiota composition.[1]

    • Atherosclerosis: In ApoE-/- mice, GUDCA reduced plaque area by ~39% via inhibition of macrophage apoptosis.[1]

Part 4: Experimental Protocols

Preparation of GUDCA-Na Solution[1]
  • Vehicle: 2% DMSO + 48% PEG400 + 50% ddH2O (Optimized for oral gavage stability).[1]

  • Alternative Vehicle (Simple): PBS (pH 7.[1]4) is acceptable for GUDCA-Na due to salt solubility, unlike free UDCA.[1]

  • Concentration: Prepare fresh daily to avoid precipitation or bacterial growth.[1]

Standard Workflow: NASH/Metabolic Protection

This protocol validates GUDCA-Na efficacy in a High-Fat Diet (HFD) model.[1]

Step-by-Step:

  • Acclimatization: C57BL/6J mice (Male, 6 weeks) for 1 week.

  • Induction: Feed HFD (60% kcal fat) for 12 weeks to induce steatosis.

  • Intervention (Weeks 8-12):

    • Group A (Control): Vehicle (Oral Gavage, Daily).

    • Group B (UDCA): 50 mg/kg/day (Suspended in 0.5% CMC-Na).[1]

    • Group C (GUDCA-Na): 100 mg/kg/day (Dissolved in PBS/Vehicle).[1]

  • Endpoint Analysis:

    • Serum: ALT, AST, GLP-1.[1]

    • Tissue: H&E Staining (Steatosis score), Western Blot (GRP78, CHOP markers).[1]

Experimental Timeline Diagram

Protocol_Timelinecluster_AnalysisReadoutsStartWeek 0: AcclimatizationInductionWeeks 1-8: HFD InductionStart->InductionTreatmentWeeks 8-12: Co-treatment(GUDCA-Na 100mg/kg)Induction->TreatmentSacrificeWeek 12: Sacrifice & AnalysisTreatment->SacrificeALTSerum ALT/ASTSacrifice->ALTHistoLiver HistologySacrifice->HistoER_MarkersER Stress Markers(CHOP, GRP78)Sacrifice->ER_Markers

Figure 2: Experimental timeline for evaluating GUDCA-Na in diet-induced liver injury models.

Part 5: Data Summary & Expectations

When conducting these experiments, the following comparative data trends validate the quality of the GUDCA-Na reagent and the model:

ReadoutVehicle (Disease)UDCA TreatmentGUDCA-Na TreatmentInterpretation
Serum ALT (U/L) High (>150)Moderate (~80-100)Low (~40-60) GUDCA prevents hepatocyte lysis better than UDCA in toxic environments.[1]
ER Stress (CHOP) High ExpressionModerate ReductionSignificant Reduction Validates "Chemical Chaperone" activity.[1]
Steatosis Score Grade 3Grade 2Grade 1-2 Improved lipid metabolism and reduced lipotoxicity.[1]
Solubility (In Vitro) N/APrecipitates < pH 6.5Soluble > pH 4.0 GUDCA remains soluble in the proximal duodenum, improving bioavailability.

References

  • Vang, S., et al. (2014).[1][5] Differential effects of norUDCA and UDCA in obstructive cholestasis in mice. Gastroenterology , 139(5), 1481-1496.[1][6]

  • Ozcan, U., et al. (2006).[1] Chemical chaperones reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes. Science , 313(5790), 1137-1140.[1]

  • Liu, L., et al. (2021).[1][7] Glycoursodeoxycholic Acid Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice. Journal of the American Heart Association , 10(7).[1]

  • Sun, L., et al. (2023).[1] Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes. Frontiers in Pharmacology .

  • Amaral, J.D., et al. (2009).[1] Bile acids: regulation of apoptosis by ursodeoxycholic acid and its conjugates. Advances in Clinical Chemistry , 48, 45-66.[1]

Safety Operating Guide

Operational Guide: Ursodeoxycholylglycine Sodium Proper Disposal Procedures

[1]

Executive Summary & Chemical Profile

Ursodeoxycholylglycine sodium (GUDCA-Na) is a conjugated bile salt widely used in hepatology research and drug delivery systems. While generally classified as non-hazardous under GHS standards (OSHA HCS 2012), its disposal requires strict adherence to chemical waste protocols.

Critical Safety Directive: Do not dispose of GUDCA-Na down the drain. Although it is an endogenous biological substance, its surfactant properties can disrupt aquatic ecosystems and interfere with municipal water treatment biological oxygen demand (BOD) sensing.

Chemical Snapshot
PropertySpecification
Chemical Name Ursodeoxycholylglycine sodium salt
Synonyms Glycoursodeoxycholic acid sodium; GUDCA-Na
CAS Number 92411-07-9 (Sodium salt) / 64480-66-6 (Free acid)
Molecular Formula C₂₆H₄₂NNaO₅
Molecular Weight 471.61 g/mol
Solubility Soluble in water, Ethanol, Methanol
RCRA Status Non-regulated (Not P-listed or U-listed)
GHS Classification Non-Hazardous (May cause mild skin/eye irritation)

The Logic of Disposal (Self-Validating Safety)

To maintain scientific integrity and environmental compliance, we treat GUDCA-Na disposal not as a chore, but as a workflow governed by Solvent Compatibility and Physical State .

Why we segregate "Non-Hazardous" Bile Salts:

  • Surfactant Load: High concentrations of bile salts foam in water treatment aeration tanks, reducing efficiency.

  • Unknown Mixtures: In research, GUDCA-Na is often mixed with cytotoxic drugs or metabolic inhibitors. The mixture dictates the hazard, not the salt alone.

  • Cradle-to-Grave Tracking: Disposing of white powders in regular trash triggers "unknown chemical" alarms during waste audits.

Visualization: Disposal Decision Matrix

The following logic gate ensures you select the correct waste stream every time.

GUDCA_DisposalStartWaste Generation: GUDCA-NaStateCheckPhysical State?Start->StateCheckSolidSolid (Powder)StateCheck->SolidPowder/CrystalsLiquidLiquid SolutionStateCheck->LiquidExperimental MediaSolidBinSolid Chemical Waste(Label: Non-Hazardous Bile Salt)Solid->SolidBinDouble BagSolventCheckPrimary Solvent?Liquid->SolventCheckAqueousAqueous (>90% Water)SolventCheck->AqueousWater/BufferOrganicOrganic (MeOH, EtOH, DMSO)SolventCheck->OrganicSolventsBioCheckContains Biologicals/Cells?Aqueous->BioCheckBleachDeactivate (10% Bleach/Autoclave)BioCheck->BleachYesAqWasteAqueous Chemical Waste(Blue Tag)BioCheck->AqWasteNo (Pure Chemical)Bleach->AqWasteAfter DeactivationDrainDrain Disposal(ONLY if local EHS permits & <1% Conc.)HaloCheckHalogenated?(DCM, Chloroform)Organic->HaloCheckHaloWasteHalogenated Waste StreamHaloCheck->HaloWasteYesNonHaloWasteNon-Halogenated Waste Stream(Flammable)HaloCheck->NonHaloWasteNo

Figure 1: Decision Logic for Ursodeoxycholylglycine Sodium Disposal. This workflow prioritizes solvent compatibility and biological deactivation.

Detailed Disposal Protocols

Protocol A: Solid Waste (Neat Powder)

Scenario: Expired reagent or excess weighing powder.

  • Containment: Do not throw loose powder into the trash. Place the GUDCA-Na in a sealable polyethylene bag or its original container.

  • Labeling: Apply a hazardous waste tag (or "Non-Regulated Chemical Waste" tag depending on institution).

    • Constituents: "Ursodeoxycholylglycine Sodium - 100%"

    • Hazard Checkbox: Check "None" or "Irritant" (if applicable per specific SDS).

  • Segregation: Place in the Solid Chemical Waste drum.

    • Note: Do not mix with oxidizers (e.g., nitrates, permanganates) in the solid waste bin to prevent potential slow oxidation reactions.

Protocol B: Liquid Waste (Aqueous/Cell Culture)

Scenario: GUDCA-Na dissolved in PBS or DMEM for cell treatment.

  • Deactivation (If Biological): If the solution contains cells or viral vectors, add bleach to a final concentration of 10% (v/v) and let stand for 30 minutes.

  • pH Verification: Check the pH. GUDCA-Na is slightly basic. If the solution is highly acidic or basic due to other reagents, neutralize to pH 5–9.

  • Collection: Pour into the Aqueous Waste carboy.

    • Caution: Do not fill carboys >90% full.

    • Compatibility: GUDCA-Na is compatible with standard aqueous waste streams containing salts, buffers, and trace water-soluble organics.

Protocol C: Liquid Waste (Organic Solvent)

Scenario: Stock solutions in Methanol or Ethanol.

  • Identification: Determine if the solvent is Halogenated (contains Chlorine/Fluorine/Bromine) or Non-Halogenated.

    • Methanol/Ethanol/DMSO:Non-Halogenated .

    • Chloroform/DCM:Halogenated .

  • Collection: Pour into the appropriate solvent waste container.

  • Labeling: List "Ursodeoxycholylglycine Sodium" as a trace contaminant (<5%) and the solvent as the primary constituent.

Spill Management Workflow

In the event of a powder spill, GUDCA-Na poses a slip hazard (surfactant nature) and a respiratory irritation risk.

Spill_ResponseAssess1. Assess(Is it just GUDCA?)PPE2. PPE Donning(Gloves, Goggles, N95)Assess->PPEContain3. Containment(Cover with wet paper towel)PPE->ContainClean4. Cleanup(Scoop -> Bag -> Wipe)Contain->CleanDispose5. Disposal(Solid Waste Bin)Clean->Dispose

Figure 2: Rapid Response Protocol for GUDCA-Na Spills. Covering with a wet paper towel prevents dust generation.

Cleanup Steps:

  • Dampen: Do not dry sweep. Lay a damp paper towel over the powder to prevent aerosolization.

  • Scoop: Use a dustpan or stiff card to lift the dampened powder/towel mass.

  • Wash: Wipe the surface with water.[1] GUDCA-Na is highly soluble and will rinse away easily.

  • Finish: A final wipe with 70% ethanol removes any sticky residue.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 53391168, Ursodeoxycholylglycine sodium. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Operational Safety Guide: Handling Ursodeoxycholylglycine Sodium (GUDCA-Na)

[1]

Operational Context & Substance Profile

Substance: Ursodeoxycholylglycine sodium (Sodium glycoursodeoxycholate) CAS No: 92411-07-9 (or 2898-95-5 for generic sodium salts) Physical State: White to off-white crystalline powder Functional Class: Conjugated bile salt / Anionic surfactant[1][2]

The Senior Scientist’s Perspective: While GUDCA-Na is often classified as "non-hazardous" or a mild irritant (H315, H319) in standard Safety Data Sheets (SDS), treating it casually is a procedural error.[1] As a bile salt, GUDCA-Na is a biological detergent and a known permeation enhancer .[1]

The Hidden Risk: The danger is not acute toxicity from the salt itself, but its ability to disrupt lipid bilayers. If GUDCA-Na residue remains on your skin or gloves, it compromises the stratum corneum, potentially facilitating the transdermal absorption of other more toxic reagents (e.g., chemotherapeutics, organic solvents) you may be handling simultaneously.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum compliance. Use this matrix to ensure barrier integrity against surfactant-mediated permeation.[1]

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory N95/P2 Respirator (Minimum)Why: The powder is light and electrostatic.[1] Inhalation causes immediate upper respiratory tract irritation (surfactant effect on mucous membranes). Best Practice: Handle bulk powder inside a chemical fume hood.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended for bulk)Spec: Minimum thickness 0.11 mm (4 mil).[1] Why: Latex is permeable to biological salts. Nitrile offers superior chemical resistance. Change immediately if splashed to prevent surfactant degradation of the glove material.
Ocular Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for powders that float. If bile salts contact the eye, they strip the tear film lipid layer, causing severe, stinging irritation.[1]
Body Lab Coat (High-Neck) Spec: Buttoned to the top, long sleeves.[1] Why: Prevents accumulation of dust on street clothes, which can lead to delayed skin sensitization.
Risk Assessment & Decision Logic

The following diagram outlines the decision-making process for selecting controls based on the state of the matter (Solid vs. Solution).

GUDCA_Safety_LogicStartHandling GUDCA-NaStateDetermine StateStart->StateSolidSolid / PowderState->SolidSolutionAqueous SolutionState->SolutionRisk_SolidRisk: Inhalation & DustSolid->Risk_SolidRisk_LiquidRisk: Splash & PermeationSolution->Risk_LiquidControl_SolidFume Hood + N95Risk_Solid->Control_SolidControl_LiquidSplash Goggles + NitrileRisk_Liquid->Control_Liquid

Figure 1: Operational logic flow for determining safety controls based on the physical state of the reagent.

Detailed Handling Protocols
Protocol A: Weighing & Solubilization (High Risk Phase)

The moment of highest risk is the transition from solid to liquid, where dust generation is most likely.[1]

  • Preparation:

    • Decontaminate the balance area before starting.

    • Place a dark-colored weighing paper or boat on the balance (makes white powder visibility easier).[1]

    • Static Control: Use an anti-static gun or wipe if the environment is dry; bile salts are prone to static fly-off.

  • Transfer:

    • Use a spatula with a long handle to keep hands away from the source container.

    • Transfer powder slowly. Do not dump.

    • Critical Step: Recap the stock container immediately after removing the required amount.

  • Solubilization:

    • Add the solvent (usually water or buffer) to the vessel before adding the powder if possible, or add powder to liquid slowly to prevent "puffing."

    • GUDCA-Na is highly soluble in water.[1] Vortexing is usually sufficient; sonication is rarely needed and can generate aerosols.

Protocol B: Spill Cleanup

Bile salts are detergents; adding water to a spill creates a slippery foam hazard.

  • Dry Spill (Powder):

    • Do NOT spray water directly on the powder.

    • Cover with a damp paper towel (to trap dust) and wipe inward.

    • Place waste in a solid hazardous waste bag.

  • Wet Spill (Solution):

    • Absorb with inert material (vermiculite or paper towels).

    • Clean the area with 70% Ethanol.

    • Note: The surface will remain slippery until fully rinsed. Perform a final wipe with water.[3][4][5][6]

Disposal & Waste Management
Waste TypeDisposal Method
Solid Waste Collect in a dedicated solid chemical waste container labeled "Bile Salts/Irritant."[1] Do not dispose of in regular trash.
Liquid Waste Do not pour down the drain. While biodegradable, high concentrations disrupt local water treatment bacteria. Collect in "Aqueous Chemical Waste" containers.
Contaminated Sharps Dispose of needles/syringes used with GUDCA-Na in standard sharps containers.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53391168, Ursodeoxycholylglycine sodium. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ursodeoxycholylglycine sodium
Reactant of Route 2
Reactant of Route 2
Ursodeoxycholylglycine sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.